4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyanophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNUZLPQQMVGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374091 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-46-1 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5728-46-1 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid: Structure, Synthesis, and Characterization
Foreword
In the landscape of modern materials science and organic synthesis, the biphenyl scaffold remains a cornerstone of molecular design. Its rigid, aromatic structure provides a predictable framework for constructing molecules with tailored electronic, optical, and biological properties. Among its myriad derivatives, 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid stands out as a molecule of significant interest. Its unique bifunctional nature—marrying the strong dipole of a nitrile group with the versatile reactivity and hydrogen-bonding capability of a carboxylic acid—makes it an invaluable precursor for liquid crystals, a versatile linker for metal-organic frameworks (MOFs), and a privileged fragment in medicinal chemistry.[1][2]
This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of data. It is designed for the practicing researcher and development professional, providing not only the fundamental structural and spectroscopic data but also the underlying causality for synthetic strategies and analytical choices. We will delve into the robust palladium-catalyzed methods for its synthesis, detail the spectroscopic fingerprints that confirm its identity, and contextualize its utility in advanced applications.
Part 1: Core Molecular Architecture and Physicochemical Profile
The functionality of this compound is intrinsically linked to its molecular structure. The molecule is built upon a [1,1'-biphenyl] core, where two phenyl rings are connected by a C-C single bond. This linkage allows for rotational freedom, but the planarity of the system is influenced by crystal packing forces and substitution at the ortho positions (which are unsubstituted here). The key features are the para-substitution on each ring: a carboxylic acid (-COOH) group on one and a cyano (-C≡N) group on the other.[1] This arrangement creates a highly polarized, rod-like molecule.
The carboxylic acid group is a hydrogen bond donor and acceptor, enabling the formation of stable dimers in the solid state and influencing solubility.[1][3] The cyano group possesses a strong dipole moment, a critical feature for applications in liquid crystal displays and for introducing polarity into larger molecular constructs.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a reliable synthesis of this compound from 4-bromobenzonitrile and 4-carboxyphenylboronic acid.
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
4-Carboxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water (solvent)
-
Hydrochloric Acid (1 M for workup)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzonitrile (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst (0.02 eq).
-
Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 5 mmol scale reaction).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup - Quenching and Acidification: After cooling to room temperature, dilute the mixture with water. Carefully acidify the aqueous layer with 1 M HCl until the pH is ~2-3. The product, being a carboxylic acid, will precipitate out.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). The product will move to the organic layer.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Causality Behind Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid partner is used to drive the reaction to completion and to compensate for potential competitive hydrolytic deboronation. [4]* Base and Water: The base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step. [5]Water is required to dissolve the inorganic base, creating a biphasic system where the catalytic cycle primarily occurs at the interface or in the organic phase.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation to Pd(II), which is catalytically inactive. Removing oxygen is critical for maintaining catalytic activity throughout the reaction.
Part 3: Spectroscopic and Analytical Confirmation
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's carbon-hydrogen framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for elucidating the precise connectivity of atoms in a molecule. [2]
-
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically 7.5-8.5 ppm). Due to the para-substitution, the protons on each ring will appear as two sets of doublets, often referred to as an AA'BB' system. The carboxylic acid proton is highly diagnostic, appearing as a very broad singlet far downfield (typically >12 ppm).
-
¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbon atoms. Key diagnostic signals include the nitrile carbon (C≡N) around 118-120 ppm, the carboxyl carbon (C=O) above 165 ppm, and the two quaternary carbons of the biphenyl linkage.
Typical NMR Chemical Shifts (in DMSO-d₆):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.50 - 8.20 (multiplets) | 125.0 - 145.0 |
| Carboxyl Proton (-COOH) | >12.0 (broad singlet) | - |
| Nitrile Carbon (-C≡N) | - | ~119.0 |
| Carboxyl Carbon (-COOH) | - | ~167.0 |
Note: Exact chemical shifts can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule by their characteristic vibrational frequencies. [6] Key IR Absorption Bands:
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Nitrile C≡N | Stretch | 2225 - 2235 | Sharp, Strong |
| Carbonyl C=O | Stretch (conjugated) | 1680 - 1710 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Sharp |
| Carboxylic Acid C-O | Stretch | 1250 - 1320 | Strong |
The simultaneous presence of the very broad O-H band, the strong carbonyl peak, and the sharp nitrile peak provides compelling evidence for the successful synthesis of the target molecule. [3][6]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation patterns, further confirming its identity.
-
Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Expected Mass: The calculated exact mass for C₁₄H₉NO₂ is 223.0633. High-resolution mass spectrometry (HRMS) should detect the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) within a very narrow margin of this value.
Part 4: Applications in Advanced Materials and Research
The unique structural and electronic properties of this compound make it a valuable component in several high-technology fields.
-
Liquid Crystals: The rigid, rod-like shape and strong dipole moment are quintessential features for liquid crystal molecules. This compound and its esters are used as components in liquid crystal displays (LCDs), where their ability to align under an electric field is exploited to control the passage of light. [1][2]* Metal-Organic Frameworks (MOFs): As a bifunctional linker, the carboxylic acid end can coordinate to metal centers, while the cyano group can either remain as a functional pendant group within the MOF pores or participate in further post-synthetic modification. This allows for the creation of highly porous, crystalline materials for gas storage, separation, and heterogeneous catalysis. [2]* Drug Development and Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" found in numerous pharmaceuticals. Biphenyl carboxylic acids have been investigated as potential anticancer agents. [7]The cyano group is also a common functional group in active pharmaceutical ingredients, often acting as a hydrogen bond acceptor or a bioisostere for other groups. [8][9][10]This makes the title compound a versatile building block for synthesizing new chemical entities for biological screening. [2]
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of rational molecular design. Its synthesis, reliably achieved through the robust Suzuki-Miyaura coupling, yields a molecule whose structure is perfectly suited for a range of applications. Its characterization, confirmed through a suite of complementary spectroscopic techniques, provides a clear and unambiguous portrait of its architecture. For researchers in materials science, organic synthesis, and drug discovery, a thorough understanding of this molecule—from its fundamental properties to its synthesis and analysis—is essential for unlocking its full potential in creating the next generation of advanced materials and therapeutics.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
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Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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Goodby, J. W., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. [Link]
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PubChem. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. PubChem. [Link]
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PubChem. (n.d.). 4'-Cyano-4'-biphenylcarboxylic acid. PubChem. [Link]
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SIELC Technologies. (2018). [1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester. SIELC Technologies. [Link]
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Wikipedia. (2023). 4-Formylphenylboronic acid. Wikipedia. [Link]
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NIST. (n.d.). 4-Cyano-4'-hydroxybiphenyl. NIST WebBook. [Link]
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ResearchGate. (n.d.). Catalysis of the reaction of 4-bromobenzonitrile with phenylboronic acid... ResearchGate. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
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LookChem. (n.d.). 4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID. LookChem. [Link]
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PubMed Central. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PubMed Central. [Link]
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ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Royal Society of Chemistry. [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
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National Institutes of Health. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry. [Link]
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PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. PubChem. [Link]
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PubMed. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. PubMed. [Link]
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NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST WebBook. [Link]
- Google Patents. (n.d.). CN101357896A - 4-cyanobiphenyl preparation method.
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bioRxiv. (2024). Mechanism and spectrum of inhibition of a 4ʹ-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv. [Link]
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ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene)... ResearchGate. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... ResearchGate. [Link]
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Solubility Profile of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid in Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid (CBCA). As a critical intermediate in the synthesis of advanced materials, including liquid crystals and functional polymers, a thorough understanding of its solubility is paramount for process optimization, purification, and formulation. This document details the physicochemical properties of CBCA that govern its solubility, presents a qualitative analysis based on chemical principles, and, most critically, provides a robust, step-by-step experimental protocol for the precise quantitative determination of its solubility in various organic solvents. While comprehensive quantitative data is not widely available in public literature, this guide empowers researchers to generate reliable, application-specific solubility data in-house.
Introduction to this compound (CBCA)
This compound, with CAS Number 5728-46-1, is a bifunctional organic molecule featuring a rigid biphenyl core.[1] This structure is appended with a polar cyano (-C≡N) group and a protic carboxylic acid (-COOH) group at opposite ends of the molecule.[2] This unique architecture imparts properties valuable in materials science, particularly in the synthesis of liquid crystals where the cyano group contributes to a strong dipole moment.[2] The carboxylic acid moiety provides a reactive handle for further chemical modification, such as esterification, and allows for the formation of hydrogen bonds.[2]
Effective use of CBCA in any application, from reaction chemistry to purification via crystallization, fundamentally depends on its interaction with solvents. Poor solvent selection can lead to low reaction yields, inefficient purification, and challenges in formulation. This guide serves to demystify the solubility properties of CBCA, providing both the theoretical foundation and the practical tools for its successful application.
Physicochemical Properties Governing Solubility
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework.[3]
-
Molecular Structure: CBCA possesses a molecular formula of C₁₄H₉NO₂ and a molecular weight of approximately 223.23 g/mol .[4][5]
-
Polarity and Hydrogen Bonding: The molecule exhibits distinct regions of varying polarity. The biphenyl core is largely nonpolar and hydrophobic. In contrast, the cyano group is strongly polar, and the carboxylic acid group is both polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This dual nature suggests that CBCA will not be highly soluble in purely nonpolar solvents (like hexane) or purely polar protic solvents (like water) but will favor solvents that can interact with both its polar and nonpolar regions.
-
Crystalline Structure: As a solid, CBCA exists in a crystal lattice.[2] The energy required to overcome the solute-solute interactions within this lattice (lattice energy) must be compensated by the energy released from favorable solute-solvent interactions. The high melting point of related compounds suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur.
Qualitative Solubility Profile and Solvent Selection
Based on the physicochemical properties and data from structurally similar compounds, we can predict the qualitative solubility of CBCA:
-
High Solubility Expected: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methylpyrrolidinone (NMP). These solvents have strong dipole moments that can interact favorably with the cyano and carboxylic acid groups but do not have the high self-association energy of protic solvents like water.
-
Moderate Solubility Expected: In polar protic solvents like ethanol and methanol, and in moderately polar solvents like acetone and ethyl acetate. While the carboxylic acid can hydrogen bond with alcohols, the large nonpolar biphenyl core may limit overall solubility.
-
Low to Negligible Solubility Expected: In nonpolar solvents such as hexane, cyclohexane, and toluene. These solvents lack the polarity required to effectively solvate the cyano and carboxylic acid functional groups and overcome the crystal lattice energy.
Quantitative Solubility Data
| Organic Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | 25 | Determine Experimentally | Determine Experimentally |
| Toluene | Nonpolar (Aromatic) | 2.4 | 25 | Determine Experimentally | Determine Experimentally |
| Dichloromethane | Halogenated | 3.1 | 25 | Determine Experimentally | Determine Experimentally |
| Acetone | Polar Aprotic | 5.1 | 25 | Determine Experimentally | Determine Experimentally |
| Ethyl Acetate | Polar Aprotic | 4.4 | 25 | Determine Experimentally | Determine Experimentally |
| Ethanol | Polar Protic | 4.3 | 25 | Determine Experimentally | Determine Experimentally |
| Acetonitrile | Polar Aprotic | 5.8 | 25 | Determine Experimentally | Determine Experimentally |
| DMSO | Polar Aprotic | 7.2 | 25 | Determine Experimentally | Determine Experimentally |
Experimental Protocol: Equilibrium Solubility Determination by Gravimetric Method
This section provides a self-validating, field-proven protocol for determining the equilibrium solubility of CBCA. The gravimetric method is a robust and accurate technique that relies on the direct measurement of mass.[6][7][8]
Principle
A saturated solution is prepared by equilibrating an excess amount of the solid solute (CBCA) with the solvent at a constant temperature. After separating the undissolved solid, a known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid residue is measured.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL scintillation vials)
-
Volumetric pipettes (Class A)
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Pre-weighed glass evaporating dishes or watch glasses
-
Vacuum oven or hot air oven
Step-by-Step Methodology
-
Preparation: Add an excess amount of CBCA to a glass vial. "Excess" is critical; enough solid must be added to ensure a solid phase remains after equilibrium is reached. A starting point is to add ~100 mg of CBCA to 5 mL of the test solvent.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant, moderate speed for a minimum of 24-48 hours.
-
Causality Insight: This extended agitation at a constant temperature is crucial to ensure the system reaches thermodynamic equilibrium, meaning the rate of dissolution equals the rate of precipitation.[7] Shorter times may result in an undersaturated solution and an inaccurate, low solubility value.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to prime the filter.
-
Causality Insight: Filtration is a critical self-validating step. It ensures that no microscopic, undissolved solid particles are transferred, which would artificially inflate the measured solubility.[9]
-
-
Sample Measurement: Immediately pipette a precise volume (e.g., 2.00 mL) of the clear filtrate into a pre-weighed (tared) evaporating dish. Record the exact mass of the empty dish (m₁).
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated. The temperature should be well below the boiling point of the solute to prevent loss of material.
-
Causality Insight: Using a vacuum oven accelerates evaporation at a lower temperature, minimizing the risk of thermal degradation of the compound.
-
-
Drying and Weighing: Transfer the dish to a desiccator to cool to room temperature. Once cooled, weigh the dish containing the dry CBCA residue (m₂). Repeat the process of heating, cooling, and weighing until a constant mass is achieved, ensuring all residual solvent has been removed.[6]
-
Calculation: The mass of the dissolved CBCA is (m₂ - m₁). The solubility (S) is calculated as:
-
In mg/mL: S = (m₂ - m₁) / Volume of filtrate (mL)
-
In mol/L: S = [(m₂ - m₁) / MW] / [Volume of filtrate (L)]
-
Where MW (Molecular Weight) of CBCA is ~223.23 g/mol .
-
-
Workflow Diagram
The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.
Caption: Experimental workflow for determining equilibrium solubility via the gravimetric method.
Conclusion
Understanding the solubility of this compound is a prerequisite for its effective utilization in research and development. While published quantitative data is scarce, this guide provides the necessary framework for any scientist to make informed decisions. By analyzing the molecule's distinct physicochemical properties, researchers can qualitatively predict suitable solvent systems. More importantly, the detailed gravimetric protocol presented herein offers a reliable and accurate method for generating the precise quantitative data required for process development, purification, and formulation, ensuring reproducible and successful experimental outcomes.
References
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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(n.d.). Determination of Solubility by Gravimetric Method. University of Mustansiriyah. Retrieved from [Link]
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(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from [Link]
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(2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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The Intrinsic Dance of Electrons and Light: An In-depth Technical Guide to the Electronic and Optical Properties of Cyanobiphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Allure of the Cyanobiphenyl Core
Since their synthesis, cyanobiphenyls have captivated the scientific community, becoming cornerstone materials in the advancement of liquid crystal technologies and fundamental research.[1][2][3] Their deceptively simple molecular architecture—a rigid biphenyl core, a flexible alkyl or alkoxy chain, and a strongly polar cyano group—belies a rich and complex interplay of electronic and optical phenomena. This guide aims to provide a comprehensive exploration of these properties, moving beyond a mere recitation of facts to offer insights into the causal relationships between molecular structure and macroscopic behavior. We will delve into the quantum mechanical underpinnings of their electronic transitions, the origins of their profound optical anisotropy, and the experimental methodologies used to probe these characteristics, offering a self-validating framework for researchers in the field.
The Molecular Blueprint: Structure-Property Relationships
The archetypal structure of a cyanobiphenyl compound, often abbreviated as nCB (where 'n' denotes the number of carbon atoms in the alkyl chain), is the foundation of its remarkable properties.[4][5] The molecule consists of two phenyl rings linked by a single bond, affording a degree of rotational freedom. Attached to one end of this biphenyl core is a flexible alkyl chain (in nCBs) or an alkoxy chain (in nOCBs), while the other end is terminated by a cyano (-C≡N) group.[4][6]
This molecular design imparts a crucial characteristic: a significant permanent dipole moment along the principal molecular axis, primarily due to the electron-withdrawing nature of the cyano group.[6] This large dipole moment is a key determinant of the strong positive dielectric anisotropy observed in these materials, a property fundamental to their application in electro-optical devices.[6] The elongated, rod-like shape of the molecules, a feature of calamitic liquid crystals, promotes the formation of orientationally ordered phases, most notably the nematic and smectic phases.[4]
The length of the alkyl or alkoxy chain plays a subtle yet critical role in modulating the physical properties of the homologous series. It influences the melting and clearing points, the viscosity, and the type of liquid crystal phase exhibited.[7][8][9] For instance, shorter chains tend to favor the nematic phase, while longer chains can lead to the formation of more ordered smectic phases.[1][8]
Caption: Generalized molecular structure of an n-alkyl-4,4'-cyanobiphenyl (nCB) compound.
The Electronic Landscape: Absorption, Emission, and Charge Transport
The electronic properties of cyanobiphenyls are governed by the π-conjugated system of the biphenyl core. This extended system of alternating single and double bonds gives rise to delocalized molecular orbitals, leading to characteristic absorption and emission spectra.
UV-Visible Absorption and Fluorescence
Cyanobiphenyls typically exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum. This absorption corresponds to π-π* electronic transitions within the biphenyl chromophore. The precise wavelength of maximum absorption is influenced by the molecular environment and the degree of conjugation.
Upon excitation with UV light, many cyanobiphenyl compounds exhibit fluorescence. The emission spectrum is often characterized by a Stokes shift, where the emitted light has a longer wavelength (lower energy) than the absorbed light. This phenomenon arises from relaxation processes in the excited state before radiative decay. Studies have shown that the fluorescence can originate from both monomeric and dimeric (excimer) species, with the latter forming due to the close packing of molecules in the liquid crystal phases.[10] The formation of these excimers can lead to a red-shift in the emission spectrum.
Charge Transport
While extensively studied for their dielectric and optical properties, the charge transport characteristics of cyanobiphenyls are also an area of active research, particularly for their potential in organic electronics.[11] Charge transport in organic semiconductors can occur through either a hopping mechanism between localized states or a band-like transport in delocalized states.[12] In cyanobiphenyls, the charge transport is influenced by the molecular arrangement in the liquid crystalline phases. The ordered alignment of the molecules can, in principle, facilitate more efficient charge transport along the director axis. However, the presence of the flexible alkyl chains and the potential for molecular disorder can act as scattering centers, limiting charge mobility.[12][13][14]
The Anisotropic World: Optical and Dielectric Properties
The defining characteristic of the liquid crystal state is its anisotropy, meaning its physical properties are directionally dependent. In cyanobiphenyls, this anisotropy is particularly pronounced in their optical and dielectric properties.
Optical Anisotropy and Birefringence
The elongated shape of cyanobiphenyl molecules and the anisotropic nature of their electronic polarizability lead to a significant difference in how they interact with light polarized parallel and perpendicular to the long molecular axis. This results in a large optical anisotropy, quantified by the birefringence (Δn), which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[5][15][16]
-
Extraordinary Refractive Index (nₑ): Experienced by light polarized parallel to the liquid crystal director (the average direction of the long molecular axes).
-
Ordinary Refractive Index (nₒ): Experienced by light polarized perpendicular to the liquid crystal director.
For cyanobiphenyls, nₑ is greater than nₒ, resulting in a positive birefringence.[5] This property is the cornerstone of their use in liquid crystal displays (LCDs), where an applied electric field can reorient the molecules, thereby changing the effective refractive index and modulating the transmission of polarized light.[5]
Table 1: Refractive Indices and Birefringence of 5CB at 25.1 °C
| Wavelength (µm) | nₑ | nₒ (Calculated) | Birefringence (Δn) |
| 0.4 | 1.8379 | - | - |
| 0.5 | 1.7613 | - | - |
| 0.6 | 1.7314 | - | - |
| 0.7 | 1.7154 | - | - |
| 0.8 | 1.7056 | - | - |
| Data sourced from Wu et al. (1993) as presented in RefractiveIndex.INFO.[15] |
Dielectric Anisotropy
The large permanent dipole moment of the cyano group, aligned with the long molecular axis, gives rise to a strong positive dielectric anisotropy (Δε).[6][17] This means that the dielectric permittivity parallel to the director (ε∥) is significantly larger than the permittivity perpendicular to the director (ε⊥).[6]
This positive dielectric anisotropy is crucial for electro-optic switching.[5] When an electric field is applied across a layer of a cyanobiphenyl liquid crystal, the molecules tend to align their long axes (and thus their permanent dipoles) with the field direction.[5] This reorientation is the fundamental mechanism behind the operation of twisted nematic (TN) and other types of LCDs. The magnitude of Δε influences the threshold voltage required for switching.
Table 2: Dielectric Properties of Selected Cyanobiphenyls
| Compound | Temperature (°C) | ε∥ | ε⊥ | Dielectric Anisotropy (Δε) |
| 5CB | 25 | ~18.5 | ~7.0 | ~11.5 |
| 6CB | 30 | ~17.5 | ~6.8 | ~10.7 |
| 7CB | 45 | ~16.5 | ~6.5 | ~10.0 |
| 8CB | 42 | ~15.5 | ~6.2 | ~9.3 |
| Approximate values based on data from B. R. Ratna and R. Shashidhar (1976).[6] |
Nonlinear Optical Properties
The delocalized π-electron system of the biphenyl core also gives rise to significant nonlinear optical (NLO) properties.[18][19][20] When subjected to intense laser light, cyanobiphenyls can exhibit phenomena such as second-harmonic generation (SHG) and third-order nonlinearities, including nonlinear absorption and a nonlinear refractive index.[18][21] The orientational order of the liquid crystal phase can enhance these NLO effects. The magnitude and sign of the nonlinear refractive index can be influenced by molecular reorientation and thermal effects.[20] These properties are of interest for applications in optical limiting, all-optical switching, and other photonic devices.[19]
Experimental Characterization: Probing the Properties
A suite of experimental techniques is employed to characterize the electronic and optical properties of cyanobiphenyl compounds.
Spectroscopic Techniques
-
UV-Visible Spectroscopy: Used to determine the electronic absorption bands and to study the effects of molecular structure and environment on the π-π* transitions.
-
Fluorimetry: Measures the fluorescence emission spectra, providing insights into the excited state dynamics, including the formation of excimers.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for probing the molecular structure, conformation, and intermolecular interactions.[22][23] The stretching vibration of the cyano group is a particularly sensitive probe of the local molecular environment.[10]
Refractive Index and Birefringence Measurement
The refractive indices (nₑ and nₒ) are typically measured using an Abbé refractometer with a polarizing filter or through interferometric methods in wedge-shaped liquid crystal cells.[24] The birefringence is then calculated from the difference between these two values.
Dielectric Spectroscopy
Dielectric spectroscopy is used to measure the real and imaginary parts of the dielectric permittivity as a function of frequency and temperature.[25][26][27] This technique allows for the determination of the dielectric anisotropy and provides information about molecular relaxation processes.[25][27]
Caption: A generalized experimental workflow for the synthesis and characterization of cyanobiphenyl compounds.
Conclusion: A Continuing Legacy
The electronic and optical properties of cyanobiphenyl compounds are a direct consequence of their elegant molecular design. The interplay between the rigid, polarizable biphenyl core, the strongly dipolar cyano group, and the flexible alkyl chain gives rise to a unique combination of liquid crystallinity, high birefringence, and strong positive dielectric anisotropy. These fundamental characteristics have not only enabled the multibillion-dollar liquid crystal display industry but also continue to make cyanobiphenyls invaluable model systems for advancing our understanding of soft matter physics and developing next-generation optoelectronic materials. As research pushes towards new frontiers in photonics, sensing, and molecular electronics, the foundational knowledge of the electronic and optical properties of cyanobiphenyls will undoubtedly continue to inspire and guide innovation.[1][2][3]
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Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. Aston Research Explorer. [Link]
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Photorefractive Properties of the Isotropic Phase of Cyanobiphenyl Side-chain Liquid Crystalline Polymers. Oxford Academic. [Link]
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Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Taylor & Francis Online. [Link]
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Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals. Taylor & Francis Online. [Link]
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Molecular Spectroscopy of 4-n-octyl, 4′cyanobiphenyl (8CB) and 4′-octyloxy-4-cyanobiphenyl (8OCB) liquid crystal molecules: A DFT Study. International Journal of Research in Engineering and Science. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid is a bifunctional molecule featuring a rigid biphenyl core, which is a common scaffold in medicinal chemistry and materials science. The presence of two distinct, electronically active substituents—a cyano group (-CN) and a carboxylic acid group (-COOH)—at opposite ends of the biphenyl system creates a unique electronic and structural environment. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the theoretical underpinnings of the observed chemical shifts and coupling patterns, and offering a robust experimental protocol for data acquisition.
Molecular Structure and Key Features
Understanding the molecule's structure is the foundation for interpreting its NMR spectra. The two phenyl rings are linked by a C-C single bond, allowing for rotation, although this can be hindered. The para-substitution on both rings simplifies the aromatic region of the NMR spectrum. The carboxylic acid group is a moderately deactivating, electron-withdrawing group, while the cyano group is a strongly deactivating, electron-withdrawing group. These electronic effects are key to predicting the chemical shifts of the aromatic protons and carbons.
For clarity in spectral assignment, the following IUPAC numbering system is used:
Caption: Structure and numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this molecule is dominated by the aromatic region and the distinct signal from the carboxylic acid proton. Due to the para-substitution on both rings, the aromatic protons on each ring form an AA'BB' spin system, which often simplifies to appear as two distinct doublets, especially at higher magnetic field strengths.
Predicted Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 | ~8.10 | Doublet (d) | 2H | Ortho to the electron-withdrawing -COOH group, highly deshielded. |
| H-3, H-5 | ~7.85 | Doublet (d) | 2H | Meta to the -COOH group, ortho to the other phenyl ring. |
| H-2', H-6' | ~7.80 | Doublet (d) | 2H | Meta to the strongly electron-withdrawing -CN group. |
| H-3', H-5' | ~7.95 | Doublet (d) | 2H | Ortho to the strongly electron-withdrawing -CN group, highly deshielded. |
| -COOH | >12 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to hydrogen bonding and exchange. |
Causality Behind Assignments:
-
Aromatic Protons (7.8-8.1 ppm): All aromatic protons are shifted downfield due to the anisotropic effect of the aromatic rings and the electron-withdrawing nature of the substituents. The protons ortho to the carbonyl and cyano groups (H-2/6 and H-3'/5') are expected to be the most deshielded. Data from similar compounds like biphenyl-4-carboxylic acid show ortho protons (relative to -COOH) around 8.07 ppm and other aromatic protons between 7.4-7.8 ppm when measured in DMSO-d₆.[1] Similarly, for 4-cyanobiphenyl, the protons ortho to the cyano group are significantly downfield.
-
Carboxylic Acid Proton (>12 ppm): The proton of a carboxylic acid is highly acidic and deshielded, typically appearing in the 10-13 ppm range.[2] Its signal is often broad due to chemical exchange with trace amounts of water and intermolecular hydrogen bonding. In a solvent like DMSO-d₆, this peak is usually well-resolved.[3][4]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the molecule's symmetry, we expect to see nine distinct signals: seven for the aromatic carbons (four quaternary, four methine) and one each for the cyano and carboxylic acid carbons.
Predicted Chemical Shifts:
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Quaternary Carbons | ||
| -C OOH | ~167 | Typical chemical shift for a carboxylic acid carbon.[5] |
| C-1 | ~131 | Carbon bearing the -COOH group. |
| C-4 | ~145 | Carbon involved in the biphenyl linkage, deshielded by the adjacent ring. |
| C-1' | ~144 | Carbon involved in the biphenyl linkage, deshielded by the adjacent ring. |
| C-4' | ~112 | Carbon bearing the -CN group, shielded by the nitrogen atom's resonance effect. |
| -C N | ~119 | Typical chemical shift for a nitrile carbon. |
| Methine (CH) Carbons | ||
| C-2, C-6 | ~130 | Ortho to the -COOH group. |
| C-3, C-5 | ~128 | Meta to the -COOH group. |
| C-2', C-6' | ~129 | Meta to the -CN group. |
| C-3', C-5' | ~133 | Ortho to the -CN group, deshielded. |
Causality Behind Assignments:
-
Carbonyl and Nitrile Carbons: The carboxylic acid carbon is significantly deshielded due to the two attached electronegative oxygen atoms, appearing around 167-172 ppm.[6][7] The nitrile carbon chemical shift is characteristic and typically found between 115-125 ppm.
-
Aromatic Carbons: The chemical shifts are influenced by substituent effects. The carbons directly attached to the electron-withdrawing groups (C-1 and C-4') and those involved in the ring-ring linkage (C-4 and C-1') are the most affected. Based on data for biphenyl-4-carboxylic acid, the quaternary carbons are observed at 127.2, 139.9, and 146.6 ppm, with the carbonyl at 171.2 ppm.[6] For benzonitrile, the carbon attached to the cyano group is at ~112 ppm, while the cyano carbon itself is at ~119 ppm.[8] These values provide a strong basis for the predicted shifts in the target molecule.
Experimental Protocol: NMR Data Acquisition
A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Transfer the solid to a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Rationale: DMSO-d₆ is the solvent of choice for carboxylic acids. It is an excellent solvent for polar organic molecules and, crucially, it slows down the proton exchange rate of the -COOH group, resulting in a sharper, more easily observable signal compared to solvents like CDCl₃ or MeOD.[3] d. Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
3. ¹H NMR Acquisition: a. Load a standard one-pulse (e.g., 'zg30') experiment. b. Set the spectral width to cover a range of approximately -2 to 16 ppm. c. Set the transmitter offset to be in the middle of the spectrum (around 7 ppm). d. Use a 30° pulse angle to allow for a shorter relaxation delay. e. Set the acquisition time (AQ) to 2-4 seconds. f. Set the relaxation delay (D1) to 2-5 seconds. For fully quantitative results, D1 should be at least 5 times the longest T₁ of the protons of interest.[9][10] g. Set the number of scans (NS) to 8 or 16 for a good signal-to-noise ratio. h. Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition: a. Load a standard proton-decoupled carbon experiment (e.g., 'zgpg30'). b. Set the spectral width to cover a range of approximately 0 to 200 ppm. c. Set the transmitter offset to be in the middle of the spectrum (around 100 ppm). d. Use a 30° pulse angle. e. Set the acquisition time (AQ) to 1-2 seconds. f. Set the relaxation delay (D1) to 2-5 seconds. g. Set the number of scans (NS) to 1024 or higher, as the ¹³C nucleus is much less sensitive than ¹H. h. Acquire the FID.
5. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID. b. Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain. c. Phase the spectrum to ensure all peaks are in positive absorption mode. d. Perform baseline correction to obtain a flat baseline. e. Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C. f. Integrate the peaks in the ¹H spectrum.
Caption: Standard workflow for NMR analysis of small organic molecules.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and can be fully interpreted through a systematic analysis of chemical shifts, multiplicities, and integration. The electron-withdrawing effects of the carboxylic acid and cyano substituents, combined with the inherent properties of the biphenyl system, result in a well-resolved set of signals in the aromatic region. The use of appropriate experimental conditions, particularly the choice of DMSO-d₆ as a solvent, is critical for obtaining a complete and high-quality dataset that includes the labile carboxylic acid proton. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the NMR spectra of this compound, ensuring its unambiguous structural verification in research and development settings.
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infrared spectroscopy of biphenyl carboxylic acids
An In-depth Technical Guide to the Infrared Spectroscopy of Biphenyl Carboxylic Acids
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of biphenyl carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the fundamental principles governing the vibrational behavior of this important class of molecules, explains the causality behind experimental choices, and provides field-proven protocols for obtaining high-quality, reproducible data. We will dissect the characteristic spectral signatures of both the carboxylic acid functional group and the biphenyl scaffold, offering a synthesized approach to spectral interpretation. Detailed methodologies for sample preparation and data acquisition are presented, ensuring a self-validating system for robust analytical outcomes.
Introduction: The Analytical Power of Vibrational Spectroscopy
Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, twisting). This absorption pattern generates a unique spectral "fingerprint," allowing for the identification of functional groups and, in many cases, the elucidation of molecular structure.[2]
Biphenyl carboxylic acids represent a significant class of compounds, with scaffolds appearing in pharmaceuticals, functional materials, and chemical synthesis. Their structure, featuring a polar carboxylic acid group attached to a non-polar, sterically influential biphenyl system, presents a unique and illustrative case for IR analysis. This guide provides the foundational knowledge and practical insights required to leverage FTIR spectroscopy for the unambiguous characterization of these molecules.
Deciphering the Spectrum: Core Principles and Key Vibrational Modes
An FTIR spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹). The spectrum is broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the overall molecular structure. For biphenyl carboxylic acids, the most informative absorptions arise from the interplay between the carboxylic acid moiety and the aromatic biphenyl system.
The Unmistakable Signature of the Carboxylic Acid Group
The carboxylic acid (-COOH) functional group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.[3] This is primarily due to the effects of strong intermolecular hydrogen bonding.
-
O-H Stretching: In the condensed phase (solid or liquid), carboxylic acids typically exist as hydrogen-bonded dimers.[4][5] This strong interaction dramatically broadens the O-H stretching vibration, resulting in a very broad, intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[6][7][8] This distinctive broad envelope is often superimposed on the sharper C-H stretching peaks and is a hallmark of a carboxylic acid.[4]
-
C=O (Carbonyl) Stretching: The carbonyl group produces a very strong and sharp absorption peak.[9] For a dimeric, saturated carboxylic acid, this peak typically appears around 1710-1725 cm⁻¹.[7][10] However, its position is highly sensitive to the molecular environment:
-
Conjugation: When the carbonyl group is conjugated with an aromatic ring, as in all biphenyl carboxylic acids, the C=O bond order is slightly reduced. This delocalization of electron density lowers the vibrational frequency, shifting the absorption to a lower wavenumber, typically in the 1680-1710 cm⁻¹ range.[1][5]
-
Hydrogen Bonding: The dimeric structure also contributes to lowering the C=O stretching frequency compared to a free (monomeric) acid, which would absorb at a higher frequency (~1760 cm⁻¹).[7][8]
-
-
C-O Stretching and O-H Bending: Two other vibrations associated with the carboxylic group are diagnostically useful:
The formation of a stable, centrosymmetric dimer is the causal factor behind these distinctive spectral features.
Caption: Hydrogen-bonded dimer of a biphenyl carboxylic acid.
Contributions from the Biphenyl Scaffold
The biphenyl moiety adds its own set of characteristic absorptions, which must be distinguished from those of the carboxylic acid group.
-
Aromatic C-H Stretching: These vibrations give rise to sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ).[5] In the spectrum of a biphenyl carboxylic acid, these sharp signals will appear "on top of" the very broad O-H absorption envelope.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of absorptions of variable intensity in the 1450-1610 cm⁻¹ region. The presence of multiple peaks in this area is characteristic of an aromatic compound.
-
C-H Out-of-Plane Bending: Strong absorptions below 900 cm⁻¹ arise from C-H out-of-plane bending vibrations. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.
-
Low-Frequency Vibrations: The biphenyl structure possesses unique low-frequency modes, including the characteristic inter-ring torsional (twisting) vibration, though these typically occur below the standard mid-IR range (< 400 cm⁻¹) and are not observed in a routine scan.[11][12]
A Synthesized View: Interpreting the Complete Spectrum
By combining the features of both the carboxylic acid and biphenyl moieties, a clear and definitive interpretation is possible. The presence of a biphenyl carboxylic acid is strongly indicated by the simultaneous observation of:
-
A very broad absorption from ~3300-2500 cm⁻¹.
-
Sharp aromatic C-H stretches superimposed on this broad band near 3050 cm⁻¹.
-
A strong, sharp carbonyl (C=O) absorption between 1680-1710 cm⁻¹.
-
Multiple C=C stretching bands in the 1450-1610 cm⁻¹ region.
-
A C-O stretch between 1210-1320 cm⁻¹.
-
A broad O-H out-of-plane bend around 900-960 cm⁻¹.
Data Summary Table
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Key Characteristics |
| O-H Stretch | Carboxylic Acid Dimer | 2500 - 3300 | Strong, Very Broad | The most defining feature; a wide envelope due to hydrogen bonding.[6][7] |
| C-H Stretch (Aromatic) | Biphenyl Ring | 3000 - 3100 | Medium, Sharp | Superimposed on the broad O-H stretch.[5] |
| C=O Stretch (Carbonyl) | Carboxylic Acid | 1680 - 1710 | Very Strong, Sharp | Lowered frequency due to conjugation with the biphenyl ring.[5][7] |
| C=C Stretch (In-ring) | Biphenyl Ring | 1450 - 1610 | Medium to Weak | A series of peaks characteristic of the aromatic system. |
| O-H Bend (In-plane) | Carboxylic Acid | ~1400 - 1440 | Medium, Broad | Often coupled with C-O stretch.[6] |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong | Coupled with O-H bend.[5][6] |
| O-H Bend (Out-of-plane) | Carboxylic Acid Dimer | 900 - 960 | Medium, Broad | A distinct, broad "wagging" vibration.[5] |
| C-H Bend (Out-of-plane) | Biphenyl Ring | 690 - 900 | Strong, Sharp | Position is dependent on the ring substitution pattern. |
Field-Proven Experimental Protocols
The quality of an IR spectrum is critically dependent on proper sample preparation. The goal is to obtain a spectrum free from artifacts like light scattering (sloping baseline) or interfering absorptions (e.g., from moisture or solvents). For solid biphenyl carboxylic acids, two methods are predominantly used and trusted.
Protocol 1: The KBr Pellet Method (Transmission)
This classic technique provides high-quality transmission spectra and is ideal for pure, solid samples. The principle is to disperse the solid analyte in an IR-transparent matrix, potassium bromide (KBr), and press it into a transparent pellet.[13]
Step-by-Step Methodology:
-
Drying: Gently dry both the sample and high-purity FTIR-grade KBr powder in an oven at ~110°C for 2-4 hours to remove residual water, which has a strong, broad IR absorption. Store in a desiccator.
-
Grinding: Add approximately 1-2 mg of the biphenyl carboxylic acid sample and ~100 mg of the dry KBr to an agate mortar.
-
Mixing & Grinding: Grind the mixture thoroughly with the pestle for several minutes. The objective is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 microns) to minimize light scattering and produce a fine, homogenous powder.[14]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment first. Then, run the sample spectrum.
Causality & Trustworthiness: Using dry KBr is a self-validating step; the absence of a very broad O-H band around 3400 cm⁻¹ in the final spectrum confirms that moisture was successfully excluded. Thorough grinding ensures a flat baseline, validating the sample's physical preparation.
Protocol 2: Attenuated Total Reflectance (ATR-FTIR)
ATR is a modern, rapid, and powerful alternative that requires minimal to no sample preparation, making it ideal for routine analysis and quality control.[15][16] The technique measures the interaction of an IR beam with a sample that is in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[16]
Step-by-Step Methodology:
-
Crystal Cleaning: Before every measurement (background and sample), meticulously clean the ATR crystal surface. Use a soft, lint-free tissue moistened with a volatile solvent like isopropanol or ethanol to wipe the surface clean of any residue.
-
Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.[15]
-
Sample Application: Place a small amount of the solid biphenyl carboxylic acid powder directly onto the center of the ATR crystal. A few milligrams is sufficient.[17]
-
Apply Pressure: Lower the instrument's pressure clamp onto the sample to ensure firm, uniform contact between the solid powder and the crystal surface. Good contact is essential for a strong, high-quality signal.
-
Analysis & Cleaning: Collect the sample spectrum. After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.
Causality & Trustworthiness: The ATR method's reliability stems from its simplicity. A clean background and consistent application of pressure ensure reproducibility. This technique is particularly trustworthy for screening applications as it minimizes the potential for sample alteration or contamination inherent in more complex preparation methods.
Caption: Standard workflows for FTIR sample preparation.
Applications in Scientific Research and Drug Development
The precise characterization offered by FTIR spectroscopy is invaluable across multiple scientific domains:
-
Structural Verification: Confirming the synthesis of a target biphenyl carboxylic acid by verifying the presence of the -COOH group and the aromatic scaffold.
-
Quality Control (QC): In pharmaceutical manufacturing, ATR-FTIR can rapidly screen raw materials and final products to ensure identity and consistency.
-
Purity Assessment: Detecting impurities that may lack a carboxylic acid group or possess other functional groups with distinct IR absorptions.
-
Reaction Monitoring: Tracking the progress of a chemical reaction, for example, by observing the disappearance of a reactant's functional group and the appearance of the carboxylic acid C=O and O-H bands.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit subtle but distinct differences in their fingerprint region due to variations in intermolecular interactions, an important consideration in drug development.
Conclusion
The infrared spectrum of a biphenyl carboxylic acid is a rich source of structural information, dominated by the distinctive features of the hydrogen-bonded carboxylic acid dimer and the vibrations of the aromatic biphenyl framework. A thorough understanding of how factors like hydrogen bonding and conjugation influence key absorption frequencies allows for a confident and accurate spectral interpretation. By employing robust and validated experimental protocols such as the KBr pellet or ATR methods, researchers can reliably obtain high-quality data for structural elucidation, quality control, and advanced research applications. This guide provides the necessary framework for scientists to harness the full analytical power of FTIR in their work with this important class of molecules.
References
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]
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Berkeley Learning Hub. (2024). COOH IR Peak Identification Guide. [Link]
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JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Rocky Mountain Labs. (2023). What sample is needed for FTIR?. [Link]
-
ResearchGate. (n.d.). Motions of the first three low-frequency vibrations of biphenyl in the.... [Link]
-
University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
Burgos, E., Bonadeo, H., & D'Alessio, E. (1976). Vibrational calculations on the biphenyl crystal: The mixing between low frequency internal and lattice modes. The Journal of Chemical Physics, 65(6), 2460-2464. [Link]
-
LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
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Edubirdie. (n.d.). FTIR-ATR | Study Guide. [Link]
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ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions of mixtures.... [Link]
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Nandi, P., Chakraborty, T., & Nath, D. (2005). Vibrational coupling in carboxylic acid dimers. The Journal of Chemical Physics, 123(12), 124302. [Link]
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Bernstein Group. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. [Link]
-
NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. [Link]
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An In-Depth Technical Guide to the Applications of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid in Materials Science
Introduction: The Molecular Architecture and Potential of a Versatile Building Block
In the landscape of advanced materials, the rational design of molecular components is paramount to achieving desired macroscopic properties. 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid is a bifunctional organic molecule that has garnered significant interest due to its unique combination of a rigid, aromatic biphenyl core, a polar nitrile (cyano) group, and a reactive carboxylic acid terminus. This specific architecture imparts a compelling set of properties, making it a highly versatile building block in several areas of materials science.
The rigid, rod-like structure is fundamental to creating ordered systems, such as liquid crystals and self-assembled monolayers. The terminal carboxylic acid group provides a reactive handle for forming covalent bonds in polymerization reactions or coordinating to metal centers in the synthesis of metal-organic frameworks (MOFs). Simultaneously, the cyano group introduces strong polarity and specific intermolecular interactions, which can be exploited to influence molecular alignment, modify surface energies, and tune electronic properties.
This technical guide provides an in-depth exploration of the current and potential applications of this compound. We will delve into the mechanistic principles behind its use, provide detailed experimental protocols for its integration into functional materials, and present key data to illustrate its impact. This document is intended for researchers and scientists seeking to leverage the unique properties of this molecule for the development of next-generation materials.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for its application.
| Property | Value | Source |
| Chemical Formula | C₁₄H₉NO₂ | [1][2] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 5728-46-1 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Part 1: A Molecular Lever for Controlling Liquid Crystal Alignment
The ability to precisely control the orientation of liquid crystal (LC) molecules on a substrate is the cornerstone of modern display technology and is crucial for the development of advanced optical sensors. This compound serves as a powerful additive to manipulate the alignment of nematic liquid crystals, most notably 4-cyano-4'-pentylbiphenyl (5CB), a common component in many LC mixtures.[3][4]
Theoretical Underpinnings: Planar vs. Homeotropic Alignment
In the nematic phase, rod-like LC molecules possess long-range orientational order. Their average alignment direction is described by a director. When confined in a cell, the substrate surfaces dictate the initial orientation.
-
Planar Alignment: The LC director is parallel to the substrate surface. This is often achieved by coating the substrate with a rubbed polymer layer.
-
Homeotropic Alignment: The LC director is perpendicular to the substrate surface.[5] This alignment is critical for vertically aligned nematic (VAN) LCDs, which offer superior contrast ratios and viewing angles.
The addition of this compound to a nematic host like 5CB can induce a transition from a default planar alignment to a desired homeotropic alignment on specific surfaces.[3]
Causality of Alignment Induction: The Role of Surface Chemistry
The efficacy of this compound as an alignment promoter is intrinsically linked to the chemical functionality of the substrate surface. The molecule positions itself at the LC-substrate interface, and its carboxylic acid group interacts with the surface, guiding the orientation of the bulk LC molecules.
-
On Hydroxyl-Terminated Surfaces (-OH): The primary mechanism is hydrogen bonding. The carboxylic acid group of the additive forms strong hydrogen bonds with the hydroxyl groups on the surface. This anchors the molecule perpendicularly, and through cooperative intermolecular interactions, the surrounding 5CB molecules adopt the same homeotropic orientation.[3]
-
On Ammonium-Terminated Surfaces (-NH₃⁺): The interaction is believed to be a strong dipolar coupling between the LC mixture and the electric field generated by an electrical double layer at the charged surface. The acidic additive enhances this effect, accelerating the transition to a stable homeotropic state.[3]
Experimental Protocol: Inducing and Verifying Homeotropic Alignment
This protocol describes a method for inducing homeotropic alignment of 5CB on a hydroxyl-terminated surface by doping with this compound.
1.3.1. Materials and Reagents:
-
Indium Tin Oxide (ITO) coated glass slides
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED
-
Deionized (DI) water
-
Nematic liquid crystal: 4-cyano-4'-pentylbiphenyl (5CB)
-
Alignment agent: this compound
-
Spacers (e.g., 10 µm glass beads)
-
UV-curable epoxy
1.3.2. Substrate Functionalization (Hydroxylation):
-
Clean the ITO slides by sonicating in acetone, then isopropanol, for 15 minutes each. Rinse thoroughly with DI water between solvents.
-
Dry the slides under a stream of nitrogen.
-
Immerse the cleaned slides in freshly prepared Piranha solution for 30 minutes to create a dense layer of hydroxyl groups on the surface.
-
Remove the slides and rinse copiously with DI water.
-
Dry again with nitrogen and store in a clean, dry environment.
1.3.3. Preparation of Doped Liquid Crystal Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., THF) at a concentration of 1 mg/mL.
-
In a clean vial, weigh a desired amount of 5CB.
-
Add a calculated volume of the stock solution to the 5CB to achieve the target doping concentration (e.g., 0.1-1.0 wt%).
-
Heat the mixture into the isotropic phase (above 35°C for 5CB) and mix thoroughly.[4]
-
Remove the solvent under vacuum while maintaining the mixture in the isotropic phase until the solvent is fully evaporated.
1.3.4. Cell Assembly and Filling:
-
Place a hydroxylated ITO slide on a hot plate.
-
Sprinkle a small number of 10 µm spacers onto the surface.
-
Place a second hydroxylated slide on top, creating a cell.
-
Apply UV-curable epoxy to the edges of the cell, leaving two small gaps for filling. Cure the epoxy with a UV lamp.
-
Heat the empty cell and the doped LC mixture to ~40°C (isotropic phase).
-
Place a drop of the doped LC at one of the gaps and allow the cell to fill via capillary action.
-
Seal the gaps with epoxy.
-
Cool the cell slowly to room temperature (~1°C/min) to allow for uniform alignment.
1.3.5. Characterization:
-
Place the filled cell between crossed polarizers on a polarizing optical microscope.
-
A uniform dark field of view that does not change upon rotation of the stage confirms a well-aligned homeotropic state.[5] In contrast, a planar-aligned cell would appear bright (birefringent).
Visualization of the Experimental Workflow
Caption: Workflow for inducing homeotropic LC alignment.
Part 2: A Rigid Monomer for High-Performance Polymers
The incorporation of rigid, aromatic units into polymer backbones is a well-established strategy for enhancing thermal stability, mechanical strength, and achieving specific liquid crystalline properties in polymers. This compound, with its reactive carboxylic acid and rigid core, is an excellent candidate monomer for the synthesis of advanced polyesters and polyamides through condensation polymerization.
Rationale for Polymer Synthesis
-
Thermal Stability: The biphenyl unit is exceptionally stable at high temperatures. Polymers incorporating this moiety are expected to exhibit high glass transition temperatures (Tg) and degradation temperatures.
-
Liquid Crystalline Polymers (LCPs): The rigid, rod-like geometry of the monomer can lead to the formation of liquid crystalline phases in the resulting polymer, enabling the production of materials with high modulus and low coefficients of thermal expansion.
-
Dielectric Properties: The polar cyano group can enhance the dielectric constant of the polymer, making it suitable for applications in electronic components such as capacitors or as a high-k dielectric material.
Representative Protocol: Synthesis of a Cyanobiphenyl-Containing Polyester
The following is a representative protocol for a solution-phase polyesterification. This is a generalized procedure, as specific literature examples for this exact monomer are not prevalent. It is based on established methods for aromatic polyester synthesis.
2.2.1. Materials and Reagents:
-
Monomer 1: this compound
-
Monomer 2: An aromatic diol (e.g., 4,4'-(propane-2,2-diyl)diphenol, also known as Bisphenol A)
-
Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride
-
Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Base: Anhydrous pyridine
-
Precipitation Solvent: Methanol
2.2.2. Synthesis of the Acid Chloride:
-
In a round-bottom flask under a nitrogen atmosphere, suspend this compound in a minimal amount of anhydrous toluene.
-
Add a few drops of DMF as a catalyst.
-
Add an excess (3-5 equivalents) of thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80°C) for 2-4 hours until the solution becomes clear.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4'-Cyano-[1,1'-biphenyl]-4-carbonyl chloride as a solid.
2.2.3. Polymerization:
-
In a separate flask under nitrogen, dissolve an equimolar amount of the aromatic diol (e.g., Bisphenol A) and pyridine in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the synthesized acid chloride in a minimal amount of anhydrous NMP and add it dropwise to the diol solution with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Terminate the reaction by pouring the viscous polymer solution into a large volume of methanol with rapid stirring.
-
The fibrous polymer will precipitate. Collect the polymer by filtration.
-
Purify the polymer by re-dissolving it in a suitable solvent (e.g., NMP) and re-precipitating it into methanol.
-
Dry the final polymer product in a vacuum oven at 80-100°C overnight.
2.2.4. Characterization:
-
¹H NMR: Confirm the structure of the repeating unit.
-
FTIR: Verify the formation of the ester linkage (~1720 cm⁻¹).
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg).
Visualization of the Polymerization Pathway
Caption: Polyester synthesis via polycondensation.
Part 3: A Functional Linker for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[6] The choice of the organic linker is critical as it dictates the pore size, geometry, and chemical functionality of the resulting framework. Biphenyl dicarboxylic acids are common linkers for creating robust MOFs.[7] this compound offers intriguing possibilities as a monofunctional or, more likely, a co-linker in multivariate MOF synthesis.
Design Principles for a Cyanobiphenyl-Functionalized MOF
-
Coordination: The carboxylate group deprotonates in situ and coordinates to the metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), forming the structural backbone of the framework.
-
Pore Functionality: The cyano group, pointing into the pores of the MOF, can introduce specific functionality. Its polarity and ability to participate in dipole-dipole interactions could lead to selective adsorption of small molecules.
-
Multivariate MOFs: This linker can be mixed with other dicarboxylate linkers (e.g., terephthalic acid) to create multivariate or mixed-linker MOFs. This strategy allows for fine-tuning of the framework's properties without changing its underlying topology.[8]
Representative Protocol: Solvothermal Synthesis of a MOF
The following is a generalized protocol for the synthesis of a MOF using this compound as a linker, based on common procedures for carboxylate-based MOFs.
3.2.1. Materials and Reagents:
-
Metal Salt: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Organic Linker: this compound
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Chloroform, Methanol
3.2.2. Synthesis Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) and the organic linker (0.1 mmol) in 10 mL of DMF.
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100-120°C over 2 hours, hold at that temperature for 24-48 hours, and then cool slowly to room temperature over 12 hours. Crystalline product should form at the bottom of the vial.
-
Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
3.2.3. Solvent Exchange and Activation:
-
To remove the high-boiling-point DMF from the pores, immerse the as-synthesized crystals in a volatile solvent like chloroform or methanol for 3 days, replacing the solvent every 24 hours.
-
After solvent exchange, filter the crystals and dry them under high vacuum at an elevated temperature (e.g., 150°C) for 12 hours. This process, known as "activation," evacuates the pores, making the internal surface area accessible.
3.2.4. Characterization:
-
Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the bulk material.
-
N₂ Adsorption-Desorption Isotherm (at 77 K): Determine the specific surface area (BET analysis) and pore volume.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the framework.
Conceptual Diagram of a MOF Structure
Caption: Conceptual MOF with a central metal node.
Conclusion and Future Outlook
This compound is a molecule of significant utility and potential in materials science. Its well-defined rigid structure, coupled with its dual chemical functionality, makes it a powerful tool for rational material design. The most established application lies in the control of liquid crystal alignment, a testament to the subtle yet powerful influence of molecular-scale interactions on macroscopic properties.
The prospective applications in advanced polymers and metal-organic frameworks, while less explored, are scientifically compelling. The introduction of the cyanobiphenyl moiety into these material classes could yield new polymers with enhanced thermal and dielectric properties and MOFs with tailored pore environments for selective separations and catalysis. As materials science continues to advance, the demand for such precisely engineered molecular components will undoubtedly grow, securing a promising future for this compound and its derivatives.
References
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Park, J.-S., Jang, C.-H., Tingey, M. L., Lowe, A. M., & Abbott, N. L. (2006). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Journal of Colloid and Interface Science, 304(2), 459-473. Available at: [Link]
-
MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1835. Available at: [Link]
-
MDPI. (2023). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Molecules, 28(15), 5707. Available at: [Link]
-
Elsevier. (1994). Unsaturated polyamides with pendent cyano groups derived from 1,4-bis(2-cyano- 2-carboxyvinyl)benzene. Polymer, 35(15), 3242-3247. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Controlling Liquid Crystal Alignment Using Photocleavable Cyanobiphenyl Self-Assembled Monolayers. Retrieved from [Link]
-
SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Characterization of Metal–Organic Frameworks (MOFs): Structure, Properties, and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Homeotropic alignment. Retrieved from [Link]
-
ACS Publications. (n.d.). ARTICLE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. Processes, 10(8), 1599. Available at: [Link]
-
ResearchGate. (n.d.). a) Planar alignment b) homeotropic alignment. The images are taken by polarizing microscopy. Retrieved from [Link]
-
CD Bioparticles. (n.d.). Multi-Carboxylic MOFs Linkers. Retrieved from [Link]
-
ResearchGate. (n.d.). OLED application of π-conjugated phenylimino carboxylic acid organic semiconductor material. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
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Introduction: The Critical Role of Starting Material Quality in Scientific Innovation
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The Synthetic Chemist's Guide to 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid: A Technical Review
Abstract
4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid is a key bifunctional molecule with significant applications in the development of advanced materials, particularly liquid crystals, and as a crucial intermediate in the synthesis of pharmaceuticals. Its rigid biphenyl core, coupled with the versatile cyano and carboxylic acid functional groups, allows for a wide range of chemical modifications and applications. This technical guide provides an in-depth review of the primary synthetic strategies for obtaining this valuable compound, with a strong focus on the highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and explore alternative synthetic routes, offering researchers and drug development professionals a comprehensive resource for the synthesis of this compound.
Introduction: The Significance of a Bifunctional Biphenyl
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science due to its conformational rigidity and ability to engage in π-π stacking interactions. The introduction of a cyano group at the 4'-position and a carboxylic acid at the 4-position imparts a unique combination of properties to the molecule. The cyano group is a versatile functional handle that can be converted into other functionalities or can participate in the formation of highly ordered structures, such as those found in liquid crystals.[1] The carboxylic acid group provides a site for derivatization, for instance, through esterification or amidation, enabling the attachment of the biphenyl core to other molecules or surfaces.
The synthesis of this compound is therefore of considerable interest to researchers in diverse fields. A robust and efficient synthetic route is paramount for accessing this compound in high purity and yield, facilitating its use in downstream applications.
The Suzuki-Miyaura Cross-Coupling: The Gold Standard for Biphenyl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most widely employed method for the formation of carbon-carbon bonds between aryl moieties.[2][3] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of the requisite organoboron reagents.[4][5]
The general mechanism of the Suzuki coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Mechanistic Overview
A simplified catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy for this compound
The most direct and efficient route to this compound via Suzuki coupling involves the reaction of either:
-
Route A: 4-cyanophenylboronic acid with a 4-halobenzoic acid derivative.[6]
-
Route B: 4-carboxyphenylboronic acid with a 4-halobenzonitrile.[7]
Both routes are viable, and the choice of starting materials may depend on their commercial availability and cost. For the purpose of this guide, we will focus on Route B, coupling 4-carboxyphenylboronic acid with 4-bromobenzonitrile.
Figure 2: General reaction scheme for the synthesis of this compound via Suzuki coupling.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from literature methods for similar Suzuki couplings.[8]
Materials:
-
4-Carboxyphenylboronic acid
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carboxyphenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Table 1: Comparison of Reaction Parameters for Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | Pd/C |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent System | Dioxane/Water | Toluene/Water | Ethanol/Water |
| Temperature | 80-90 °C | 100 °C | Room Temperature |
| Typical Yield | 80-95% | 85-98% | 75-90% |
Note: The optimal conditions may vary depending on the specific substrates and scale of the reaction.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is the preferred method, other classical reactions for biphenyl synthesis can also be employed, although they generally suffer from lower yields and harsher reaction conditions.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction involves the aryl-aryl coupling of a diazonium salt with an aromatic compound.[2] In the context of our target molecule, this would involve the diazotization of 4-aminobenzonitrile and its subsequent reaction with benzene-4-carboxylic acid. However, this reaction is notorious for its low yields (often less than 40%) and the formation of numerous side products.[9]
Ullmann Reaction
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides.[10] To synthesize the target molecule, a stepwise approach would be necessary, first forming the biphenyl core and then introducing the functional groups. This multi-step process and the high temperatures typically required make it a less attractive option compared to the Suzuki coupling.[11]
Conclusion
The synthesis of this compound is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and excellent functional group tolerance. By carefully selecting the appropriate starting materials, catalyst, base, and solvent system, researchers can reliably produce this valuable bifunctional molecule for a wide range of applications in materials science and drug discovery. While alternative methods exist, they are generally less efficient and present more significant synthetic challenges. This guide provides a solid foundation for any scientist or researcher looking to synthesize this compound.
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Harish Kumar, M., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 73–77. [Link]
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Xue, Z. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(3), 2112053. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023, October 9). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023, October 12). Mastering Suzuki Coupling: The Indispensable Role of 4-Carboxyphenylboronic Acid. [Link]
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ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]
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The Discovery and History of Cyanobiphenyl Liquid Crystals: A Technical Guide
Abstract
The discovery of cyanobiphenyl liquid crystals in the early 1970s marked a pivotal moment in materials science, fundamentally enabling the multi-billion dollar liquid crystal display (LCD) industry. Prior to this breakthrough, existing liquid crystal materials were plagued by instability, limiting their practical application. This guide provides a comprehensive technical overview of the history, discovery, and foundational science of cyanobiphenyls. We will explore the critical role of Professor George Gray and his team at the University of Hull, the unique chemical properties that make these molecules ideal for display applications, the key experimental methodologies for their synthesis and characterization, and their ultimate impact on technology. This document is intended for researchers, scientists, and professionals in materials science and drug development who seek a deep, field-proven understanding of this transformative class of molecules.
Introduction: The State of Liquid Crystals Pre-1970s
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals.[1] In this mesophase, molecules can flow like a liquid but maintain a degree of long-range orientational order, a characteristic of crystals.[2] The primary classifications of thermotropic liquid crystals, which change phase with temperature, are nematic, smectic, and cholesteric.[3]
-
Nematic Phase: The least ordered liquid crystal phase, where the elongated, rod-like molecules (mesogens) have a preferred orientation (the director) but no positional order.[2]
-
Smectic Phase: Molecules are arranged in layers, with orientational order within the layers.
-
Cholesteric Phase: Also known as the chiral nematic phase, this is observed in chiral molecules where the director twists helically.[2]
In the 1960s, the potential for using the electro-optical effects of liquid crystals in display devices was recognized.[4] The first working LCD was developed at RCA laboratories by a team led by George Heilmeier, utilizing a principle called dynamic scattering mode (DSM).[4][5] However, these early displays were power-hungry and suffered from poor lifetimes due to the chemical and electrochemical instability of the liquid crystal materials used, such as the Schiff base compound MBBA (N-(4-methoxybenzylidene)-4-butylaniline). The field was in dire need of a new class of materials that were stable, colorless, and possessed the correct electrical properties to enable low-voltage, low-power displays.
The Breakthrough: George Gray and the Cyanobiphenyls
The solution to the materials challenge emerged from the University of Hull in the United Kingdom, led by Professor George Gray.[6] Gray, who had authored the first English-language book on the subject, "Molecular Structure and Properties of Liquid Crystals," in 1962, was a leading figure in the field.[7][8] His research group was awarded a contract by the UK Ministry of Defence in October 1970 to develop stable liquid crystal materials for display applications.[9][10]
The prevailing wisdom at the time dictated that liquid crystal molecules required a central linking group between their aromatic rings to create the necessary linear, rigid structure. Gray's innovative approach was to omit this linkage and instead directly connect two phenyl rings (a biphenyl core) and attach a terminal cyano (-C≡N) group.[11] This molecular design was revolutionary. The cyano group provides a strong dipole moment, which is crucial for creating a large positive dielectric anisotropy (Δε). This property ensures that the molecules will align parallel to an applied electric field, a key requirement for the twisted nematic (TN) display mode, which had been patented in 1970.[4][11]
In 1972, while Gray was attending a conference, his team, specifically Ken Harrison, synthesized the seminal compound: 4-cyano-4'-pentylbiphenyl (5CB) .[11][12] Upon his return, Gray was presented with a flask containing a material that was, remarkably, a stable nematic liquid crystal at room temperature.[11] This was the breakthrough the industry had been waiting for. The findings were published in a seminal 1973 paper that is now celebrated as the catalyst for the LCD revolution.[8][13]
Chemical Properties, Synthesis, and Impact on LCDs
The cyanobiphenyls, particularly 5CB, possessed a unique combination of properties that made them exceptionally suitable for the burgeoning LCD industry.[14]
Key Molecular Properties
The structure of 5CB is the archetypal cyanobiphenyl. It consists of three key parts which can be systematically modified to tune the material's properties:
-
Alkyl Chain (C₅H₁₁): A flexible tail that influences the melting point and clearing point (the temperature at which the material transitions from the nematic to the isotropic liquid state).
-
Biphenyl Core: Two directly linked phenyl rings that provide the rigid, rod-like shape (mesogenic character) necessary for liquid crystallinity.
-
Cyano Group (-C≡N): A terminal polar group that creates a strong dipole moment along the long axis of the molecule. This is responsible for the high positive dielectric anisotropy, allowing the molecules to be easily switched by an electric field.[11]
dot graph "Molecular_Structure_of_5CB" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} "Chemical structure of 4-cyano-4'-pentylbiphenyl (5CB)."
Properties of Common Cyanobiphenyls
The cyanobiphenyl family was quickly expanded by synthesizing analogues with different alkyl chain lengths. This allowed for the creation of eutectic mixtures with broad nematic temperature ranges suitable for various applications.
| Compound Name | Abbreviation | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| 4-Cyano-4'-pentylbiphenyl | 5CB | 22.5 | 35.0 |
| 4-Cyano-4'-heptylbiphenyl | 7CB | 30.0 | 42.8 |
| 4-Cyano-4'-octyloxybiphenyl | 8OCB | 54.5 | 80.0 |
| Eutectic Mixture | E7 | -10 | 61.0 |
| Data sourced from various chemical suppliers and literature.[1][12][15] |
The mixture E7, developed at the Royal Radar Establishment (RRE), became a commercial success. It is comprised of four components, including 5CB, and exhibits a stable nematic phase at room temperature, making it highly useful for devices.[14]
The Twisted Nematic (TN) LCD
The discovery of cyanobiphenyls was perfectly timed with the invention of the twisted nematic (TN) field effect.[16] This technology, which became the standard for the first generation of mass-produced LCDs, relies on the precise properties that cyanobiphenyls offered.
Principle of Operation:
-
OFF State (Light Passes): The TN cell is constructed with two polarizers oriented at 90° to each other. The inner surfaces of the glass substrates are treated with an alignment layer that orients the liquid crystal molecules. This alignment is twisted by 90° from one plate to the other. As light passes through the first polarizer, it becomes polarized. The twisted nematic liquid crystal structure then acts as a waveguide, rotating the polarization of the light by 90°, allowing it to pass through the second polarizer. The pixel appears transparent.
-
ON State (Light Blocked): When a voltage is applied across the cell, the positive dielectric anisotropy of the cyanobiphenyl molecules causes them to align with the electric field (perpendicular to the glass plates). The twisted structure is lost. Polarized light from the first polarizer is no longer rotated by the liquid crystal layer and is therefore blocked by the second, crossed polarizer. The pixel appears dark.
dot digraph "TN_LCD_Principle" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
} "Principle of a Twisted Nematic (TN) Liquid Crystal Display."
The stability, low voltage operation, and ideal electro-optical properties of cyanobiphenyls made this technology commercially viable, leading to its widespread adoption in calculators, digital watches, and eventually, computer monitors and televisions.[7]
Experimental Protocols
Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)
The synthesis of cyanobiphenyls can be achieved through several routes. A common laboratory-scale synthesis starts from biphenyl.[12]
Methodology:
-
Bromination: Biphenyl is first brominated to introduce a bromine atom at the 4-position.
-
Friedel-Crafts Acylation: The 4-bromobiphenyl undergoes a Friedel-Crafts acylation with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to add the acyl group.
-
Wolff-Kishner Reduction: The ketone is then reduced to an alkyl group using hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH), yielding 4-bromo-4'-pentylbiphenyl.
-
Cyanation: The final step is the replacement of the bromine atom with a cyano group. This is typically achieved using copper(I) cyanide (CuCN) in a solvent like dimethylformamide (DMF).[12]
-
Purification: The final product, 5CB, is purified through techniques such as column chromatography and recrystallization to achieve the high purity required for electro-optical applications.
dot digraph "Synthesis_Workflow_5CB" { graph [fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial"];
} "General synthetic workflow for 4-cyano-4'-pentylbiphenyl (5CB)."
Characterization of Liquid Crystal Phases
The characterization of a newly synthesized liquid crystal is essential to determine its mesophases and transition temperatures. The two primary techniques used are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[3][17]
Methodology:
-
Sample Preparation: A small amount of the liquid crystal material is placed on a clean microscope slide and covered with a coverslip. The sample is then placed on a hot stage connected to a temperature controller.
-
Polarized Optical Microscopy (POM): The sample is observed between crossed polarizers.
-
In the isotropic liquid phase, the sample will appear dark (extinguished) as the liquid does not affect the polarization of light.
-
Upon cooling into a nematic or other liquid crystal phase, the material becomes birefringent, and characteristic textures (patterns of light and dark) will appear.[17] These textures are unique to each phase and can be used for identification.
-
-
Differential Scanning Calorimetry (DSC):
-
A small, weighed sample is placed in an aluminum pan, and an empty reference pan is also prepared.
-
The sample and reference are heated and/or cooled at a controlled rate.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) are detected as endothermic or exothermic peaks in the heat flow curve, allowing for precise determination of transition temperatures and enthalpies.[2]
-
Legacy and Modern Perspectives
The discovery of cyanobiphenyls by George Gray's team was a monumental achievement in materials chemistry.[11] It not only enabled the creation of the modern electronic displays industry but also spurred decades of further research into liquid crystal science.[18] While newer generations of liquid crystal materials with improved properties (such as higher stability, lower viscosity, and wider temperature ranges) have since been developed, the fundamental principles established by the cyanobiphenyls remain central to the field. The cyanobiphenyl molecule, particularly 5CB, is often referred to as the "fruit fly of liquid crystal research" due to its ideal properties for fundamental studies and its commercial availability.[19][20] The work at Hull, in conjunction with the Royal Radar Establishment, demonstrates a highly successful model of collaboration between academia, government, and industry, turning a fundamental scientific discovery into a world-changing technology.[9]
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Hull History Centre. (2017, October 23). Tell the World: The Mole Behind the TV. Retrieved from [Link]
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Dunmur, D. A. (2015). The magic of cyanobiphenyls: celebrity molecules. Liquid Crystals, 42(5-6), 636-646. Retrieved from [Link]
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Kawamoto, H. (2002). The history of liquid-crystal display and its industry. Proceedings of the IEEE, 90(4), 460-500. Retrieved from [Link]
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Lagerwall, J. P. F. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 1-21. Retrieved from [Link]
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New Vision Display. (2016, September 19). The fascinating history of the LCD: From carrot cholesterol to TFTs with capacitive touch screens. Retrieved from [Link]
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Goodby, J. W. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals, 51(8-9), 1085-1110. Retrieved from [Link]
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Bashir, A., et al. (2016). Characterization of Liquid Crystals: A Literature Review. Journal of Molecular and Genetic Medicine, 10(3). Retrieved from [Link]
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Singh, R. K. (2019). Characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Advance Research, Ideas and Innovations in Technology, 5(3), 1369-1376. Retrieved from [Link]
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Wu, R., et al. (2024). Control Patterning of Cyanobiphenyl Liquid Crystals for Electricity Applications. ResearchGate. Retrieved from [Link]
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Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Transactions on Instrumentation and Measurement, 73, 1-9. Retrieved from [Link]
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Tuchband, M. R., et al. (2022). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Molecules, 27(19), 6614. Retrieved from [Link]
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Goodby, J. W. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. Retrieved from [Link]
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Lavers, C. R., & Johnson, A. (2021). Theoretical Modelling of Liquid Crystal Electro-Optical Material Display Elements to Achieve Optimal Low Power Consumption Ship Stealth. Recent Progress in Materials, 3(2), 1-14. Retrieved from [Link]
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Lavers, C. R., & Johnson, A. (2021). Experimental modelling with theoretical validation of liquid crystal display elements for UAV optimal (optical) stealth. ResearchGate. Retrieved from [Link]
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Yu, Z., et al. (2021). Cooperatively assembled liquid crystals enable temperature-controlled Förster resonance energy transfer. Chemical Science, 12(9), 3146-3151. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Properties of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid
This technical guide provides a comprehensive analysis of the thermal properties of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid (CBCA). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the physicochemical characterization of this and related compounds. This document synthesizes theoretical knowledge with practical, field-proven methodologies for thermal analysis.
Introduction and Significance
This compound is a rigid, rod-like molecule that possesses both a polar cyano group and a hydrogen-bonding carboxylic acid group. This unique combination of functional groups on a biphenyl core makes it a significant molecule in the field of supramolecular chemistry and materials science, particularly in the design of liquid crystals and functional organic materials. The thermal behavior of CBCA is critical to its processing, stability, and performance in these applications. Understanding its melting point, phase transitions, and thermal stability is fundamental to unlocking its full potential.
Molecular Structure and Solid-State Properties
The thermal properties of a compound are intrinsically linked to its molecular and crystal structure. CBCA's elongated structure, a key feature for the formation of liquid crystalline phases, is composed of a biphenyl core, a terminal carboxylic acid group, and a terminal cyano group.
The potential for polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is high for a molecule like CBCA. Different polymorphic forms will exhibit distinct thermal properties, including different melting points and dissolution rates. The study of crystal structures of related cyano-biphenyl compounds has shown that even slight changes in molecular structure can lead to significantly different crystal packing.[2] Therefore, thorough polymorphic screening is essential for any application.
Thermal Analysis: A Methodological Approach
Due to the limited availability of specific experimental data for this compound in the public domain, this guide provides standardized protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are cornerstones of thermal analysis.
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a powerful technique for identifying melting points, glass transitions, and solid-solid phase transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature.[3]
Table 1: Predicted and Comparative Thermal Properties
| Property | This compound | [1,1'-biphenyl]-4-carboxylic acid (for comparison) |
| Molecular Formula | C₁₄H₉NO₂[4][5] | C₁₃H₁₀O₂[6] |
| Molecular Weight | 223.23 g/mol [4] | 198.22 g/mol [7] |
| Predicted Melting Point | Expected to be > 230 °C | 222-230 °C[6][7] |
| Appearance | White to off-white solid[4] | White to cream or pale yellow powder[6] |
The introduction of the polar cyano group is expected to increase intermolecular forces, likely resulting in a melting point for CBCA that is higher than its non-cyanated analog, [1,1'-biphenyl]-4-carboxylic acid, which melts in the range of 222-230°C.[6][7]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Cool the sample to 25 °C at 10 °C/min.
-
Perform a second heating cycle under the same conditions to observe any changes in the thermal profile after the initial melt and recrystallization, which can provide information on polymorphism.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting, phase transitions) and exothermic events (crystallization, decomposition). The onset temperature of the melting peak is typically reported as the melting point.
}
DSC Experimental Workflow for CBCA.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time, providing crucial information about its thermal stability and decomposition profile.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. Coupling the TGA to a mass spectrometer or an FTIR spectrometer can allow for the identification of evolved gases during decomposition.
}
TGA Experimental Workflow for CBCA.
Summary and Outlook
This compound is a molecule of significant interest with thermal properties that are central to its application. While direct experimental data on its melting point and decomposition temperature are not widely published, a combination of theoretical understanding and comparison with analogous structures suggests a high melting point and thermal stability. The provided DSC and TGA protocols offer a clear pathway for the definitive experimental characterization of this compound. Future work should focus on a comprehensive polymorphic screen and detailed analysis of its phase transitions, which will be invaluable for its application in advanced materials.
References
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Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1645–1650. Available at: [Link]
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PubChem. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 4'-Cyano-4'-biphenylcarboxylic acid. Retrieved January 5, 2026, from [Link]
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Brog, J. P., Chanez, C. L., & Chisholm, M. G. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Visualized Experiments, (95), 52212. Available at: [Link]
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Chu, Y. C., Tsang, T., Rahimzadeh, E., & Yin, L. (1989). Structures of cyano-biphenyl liquid crystals. NASA Technical Reports Server. Available at: [Link]
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Methodological & Application
Application Note: Robust Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid via Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive guide to the synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in pharmaceutical and materials science. The protocol detailed herein utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide insights into process optimization, troubleshooting, and product characterization. This guide is designed to be a self-validating system, enabling researchers to achieve high yields and purity consistently.
Introduction: The Significance of Biphenyl Scaffolds and the Suzuki Coupling Advantage
Substituted biphenyls are privileged structures in medicinal chemistry and materials science.[4] Specifically, this compound serves as a crucial building block for angiotensin II receptor antagonists, liquid crystals, and advanced polymers.[4] The cyano and carboxylic acid functional groups offer versatile handles for further chemical modification.[5]
The Suzuki-Miyaura coupling reaction is the method of choice for synthesizing such biaryl compounds due to its numerous advantages over traditional methods like the Ullmann or Gomberg-Bachmann-Hey reactions.[4] These advantages include:
-
Mild Reaction Conditions: The reaction proceeds efficiently under relatively gentle conditions, preserving sensitive functional groups.[2][4]
-
High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions, minimizing the need for protecting group strategies.[4][6]
-
Commercial Availability of Reagents: The required organoboron compounds (boronic acids or esters) are often commercially available, stable, and relatively non-toxic compared to other organometallic reagents.[2][7]
-
High Yields and Selectivity: The reaction is known for its high efficiency and selectivity, leading to excellent product yields.[4]
This protocol focuses on the coupling of 4-halobenzoic acid with 4-cyanophenylboronic acid, providing a reliable and scalable route to the target compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[1][2][8] The cycle is generally understood to have three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (4-halobenzoic acid). This is often the rate-determining step and results in a Palladium(II) complex.[1][2][9] The reactivity of the halide follows the order: I > Br > OTf >> Cl.[7]
-
Transmetalation: This step involves the transfer of the organic group (the 4-cyanophenyl moiety) from the organoboron reagent to the Palladium(II) complex.[1] This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, making the transfer to the palladium center more efficient.[1][6]
-
Reductive Elimination: In the final step, the two coupled organic fragments (the 4-carboxyphenyl and 4-cyanophenyl groups) are expelled from the palladium complex, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is optimized for the gram-scale synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobenzoic acid | ≥98% | Standard Supplier | Aryl halide partner. |
| 4-Cyanophenylboronic acid | ≥95% | Standard Supplier | Organoboron partner.[10][11] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄, 99% | Standard Supplier | Catalyst. Other Pd sources can be used.[9] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Base. K₃PO₄ or Cs₂CO₃ are also effective.[6] |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Organic solvent. Toluene or THF can be alternatives.[1] |
| Deionized Water | High Purity | Laboratory Source | Co-solvent. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Hydrochloric Acid (HCl) | 2M solution | Standard Supplier | For acidification. |
| Ethanol | ACS Grade | Standard Supplier | For recrystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | Drying agent. |
| Schlenk flask or equivalent | --- | --- | For inert atmosphere. |
| Magnetic stirrer with heating | --- | --- | --- |
| Condenser | --- | --- | --- |
| Standard glassware | --- | --- | --- |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of the target compound.
-
Inert Atmosphere Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv.), 4-cyanophenylboronic acid (1.62 g, 11.0 mmol, 1.1 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. The base is crucial for activating the boronic acid for transmetalation.[1][6] An inert atmosphere (Argon or Nitrogen) is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 2 mol%).
-
Expertise: While various palladium sources can be used, Pd(PPh₃)₄ is a reliable Pd(0) precatalyst that does not require an activation step.[7] Catalyst loading can be optimized, but 1-3 mol% is a standard starting point for many Suzuki couplings.
-
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 30 mL of degassed 1,4-dioxane and 10 mL of degassed deionized water via syringe.
-
Trustworthiness: Degassing the solvents by sparging with argon for 15-20 minutes is critical to remove dissolved oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[12] The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.[1]
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Expertise: This temperature range typically provides a good balance between reaction rate and stability of the catalyst and reagents.[9]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromobenzoic acid is consumed (typically 4-12 hours).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities and the phosphine ligands.
-
Causality: The product, being a carboxylic acid, will be deprotonated by the excess K₂CO₃ and will reside in the aqueous layer as its carboxylate salt. The organic washes remove catalyst residues and other organic byproducts.
-
-
Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly add 2M HCl with stirring until the pH is approximately 2. A white precipitate of the product will form.
-
Trustworthiness: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation by precipitation.
-
-
Purification: Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water. Recrystallize the solid from a mixture of ethanol and water to obtain pure this compound.[13]
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Results: Expected Outcome and Characterization
Following this protocol, a high yield of the desired product is expected.
| Parameter | Expected Value | Method of Analysis |
| Yield | 85-95% | Gravimetric |
| Purity | >98% | HPLC, ¹H NMR |
| Appearance | White to off-white solid | Visual |
| Melting Point | Approx. >350 °C[10][11] | Melting Point Apparatus |
| ¹H NMR | Consistent with structure | 400 MHz NMR |
| LC-MS | Correct [M-H]⁻ or [M+H]⁺ | LC-MS |
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the disubstituted aromatic protons. The carboxylic acid proton will appear as a broad singlet at high chemical shift (>12 ppm).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Steric hindrance or electronic deactivation. | 1. Use fresh catalyst and ensure an inert atmosphere.2. Thoroughly degas all solvents before use.3. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos).[15] |
| Protodehalogenation | Replacement of bromide with hydrogen on starting material. | Use an anhydrous base like K₃PO₄ or Cs₂CO₃ and strictly anhydrous solvents. Avoid alcohol solvents if this is an issue.[15] |
| Boronic Acid Homocoupling | Presence of oxygen; Pd(II) species in the reaction. | Ensure rigorous degassing. Using a direct Pd(0) source like Pd(PPh₃)₄ can help minimize this compared to some Pd(II) precatalysts.[12] |
| Difficult Purification | Persistent catalyst residues. | After the reaction, consider filtering the cooled mixture through a pad of Celite to remove palladium black. An aqueous wash with a solution of thiourea can also help scavenge residual palladium. |
Safety Considerations
-
Reagents: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Conditions: The reaction is heated and should be conducted behind a safety shield. Be aware that palladium-catalyzed reactions can be exothermic, especially at a larger scale.[16][17][18] For any scale-up, reaction calorimetry is recommended to assess thermal hazards.[16][18]
-
Workup: Handle hydrochloric acid with care as it is corrosive.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction atmosphere, utilizing appropriate reagents, and understanding the underlying mechanism, researchers can consistently achieve high yields of the pure product. This protocol provides a robust foundation for laboratory synthesis and can be adapted for larger-scale production with appropriate safety evaluations.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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International Journal of Applied Research. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available from: [Link]
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Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
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ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
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MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
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Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
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Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. Available from: [Link]
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ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]
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ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]
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ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]
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Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Available from: [Link]
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Royal Society of Chemistry. Supramolecular Pd(II) complex in water: a catalyst for Suzuki-Miyaura coupling reaction of hydrophilic aryl bromides. Available from: [Link]
- Google Patents. DE19831817C1 - Production of biphenyl carboxylic acid compounds.
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ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Available from: [Link]
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ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Available from: [Link]
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University of Science and Technology of China. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available from: [Link]
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LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
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ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Available from: [Link]
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PMC - NIH. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
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NIH. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Available from: [Link]
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MDPI. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Available from: [Link]
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ResearchGate. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Available from: [Link]
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PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
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ResearchGate. ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in.... Available from: [Link]
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PubMed Central. Novel 9′-substituted-noscapines: Synthesis with Suzuki cross-coupling, structure elucidation and biological evaluation. Available from: [Link]
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GenScript. Mechanism and spectrum of inhibition of a 4´-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Available from: [Link]
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PubMed Central. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Available from: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Biphenyl Motif
The biphenyl scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique stereochemical properties, arising from atropisomerism when appropriately substituted, offer a powerful tool for designing molecules with specific three-dimensional orientations. The synthesis of these vital compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide a versatile and efficient means of forming the crucial carbon-carbon bond between two aromatic rings.[2][3] This guide offers an in-depth exploration of the most significant palladium-catalyzed methods for biphenyl synthesis, with a focus on providing not just protocols, but a deeper understanding of the underlying principles that govern these powerful transformations.
Four major palladium-catalyzed cross-coupling reactions are predominantly employed for this purpose, each with its own set of advantages and disadvantages. These reactions generally follow a similar catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.[2]
The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[2][4] This Nobel Prize-winning reaction is valued for its tolerance of a wide range of functional groups.[4]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent replaces the halide on the palladium complex. This step is facilitated by a base, which activates the organoboron compound.[6] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biphenyl and regenerates the catalytically active Pd(0) species.[7]
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Application Notes and Protocols: 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid as a Versatile Building Block for High-Performance Liquid Crystals
Introduction: The Strategic Advantage of the Cyanobiphenyl Moiety
In the landscape of liquid crystal (LC) research and development, the cyanobiphenyl scaffold stands as a cornerstone, renowned for its exceptional chemical stability, broad mesophase temperature ranges, and significant dielectric anisotropy.[1][2] These properties have cemented its role in a myriad of applications, from high-resolution displays to advanced sensor technologies. At the heart of this molecular architecture lies 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid (CBCA), a pivotal building block that offers a reactive handle for the rational design and synthesis of novel calamitic (rod-shaped) liquid crystals.
This guide provides an in-depth exploration of CBCA as a precursor for liquid crystal synthesis, detailing not only the synthetic protocols but also the fundamental principles that govern the mesomorphic behavior of its derivatives. By leveraging the inherent properties of the cyanobiphenyl core and the synthetic versatility of the carboxylic acid group, researchers can systematically tune the physical properties of the resulting liquid crystals to meet the demands of specific applications.
Physicochemical Properties of this compound (CBCA)
A thorough understanding of the starting material is paramount for successful synthesis and predictable outcomes. The key physicochemical properties of CBCA are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | |
| Molecular Weight | 223.23 g/mol | |
| CAS Number | 5728-46-1 | |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in organic solvents like DMF, DMSO, and hot ethanol | - |
The Causality of Molecular Design: Structure-Property Relationships
The elegance of using CBCA as a building block lies in the predictable influence of its structural components on the final liquid crystalline properties. The rigid biphenyl core provides the necessary anisotropy for the formation of mesophases, while the terminal cyano group imparts a strong dipole moment, leading to a high dielectric anisotropy. This is a critical feature for applications requiring a response to an external electric field, such as in liquid crystal displays (LCDs).
The carboxylic acid functional group of CBCA serves as a versatile anchor point for the introduction of various molecular fragments through esterification. By reacting CBCA with different phenols, particularly a homologous series of 4-alkoxyphenols, one can systematically investigate the effect of the terminal alkyl chain length on the mesomorphic properties of the resulting liquid crystals.
Generally, as the length of the terminal alkyl chain increases, a transition from purely nematic to smectic phases is often observed.[1] This is attributed to the enhanced van der Waals interactions between the longer alkyl chains, which promote a more ordered, layered smectic arrangement. The "odd-even" effect is also a common phenomenon in such homologous series, where the clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) of homologues with an even number of carbon atoms in the alkyl chain are typically higher than those of their odd-numbered counterparts.[1] This effect is a result of the different conformations of the terminal alkyl chain and their impact on the overall molecular shape and packing efficiency.
Synthesis of a Homologous Series of 4-Alkoxyphenyl 4'-Cyano-[1,1']-biphenyl-4-carboxylates via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, making it particularly well-suited for the synthesis of liquid crystals.[3] The reaction proceeds at room temperature and utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Caption: Workflow for the synthesis of 4-alkoxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylates.
Experimental Protocol: Synthesis of 4-Butoxyphenyl 4'-Cyano-[1,1']-biphenyl-4-carboxylate
This protocol details the synthesis of a representative member of the homologous series. The same procedure can be followed for other 4-alkoxyphenols by adjusting the molar equivalents accordingly.
Materials:
-
This compound (CBCA)
-
4-Butoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and 4-butoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Catalyst and Coupling Agent: To the stirred solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq). In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM.
-
Reaction Initiation: Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The final product, 4-butoxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylate, should be a white solid. Its identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds are primarily investigated using two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the phase transition temperatures and associated enthalpy changes of a material.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the purified liquid crystal (typically 2-5 mg) into an aluminum DSC pan.
-
Thermal Cycling:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to ensure a fully isotropic state.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history independence and obtain reproducible transition temperatures.
-
-
Data Analysis: The phase transition temperatures are determined from the peak maxima (for heating) and onset (for cooling) of the endothermic and exothermic peaks in the DSC thermogram. The enthalpy of each transition (ΔH) can be calculated by integrating the area under the corresponding peak.
Polarized Optical Microscopy (POM)
POM is used to visually identify the different liquid crystal phases by observing their unique optical textures.
Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Observation:
-
Heat the sample slowly while observing the changes in texture through the crossed polarizers.
-
The crystalline solid will melt into a liquid crystalline phase, which will exhibit a characteristic texture (e.g., Schlieren, marbled, or focal conic).
-
Upon further heating, the liquid crystal will transition to the isotropic liquid, which appears dark under crossed polarizers.
-
Cool the sample slowly from the isotropic phase to observe the formation of the liquid crystal phases and their textures.
-
Representative Data: A Homologous Series of 4-Alkoxyphenyl 4'-Cyano-[1,1']-biphenyl-4-carboxylates
The following table presents the phase transition temperatures for a homologous series of liquid crystals synthesized from CBCA and 4-alkoxyphenols. This data illustrates the impact of the terminal alkyl chain length on the mesomorphic behavior.
| Alkoxy Chain (n) | Compound Name | Cr → N/Sm (°C) | N → I (°C) | Sm → N (°C) | Mesophase Range (°C) |
| 1 | 4-Methoxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylate | - | - | - | Nematic |
| 2 | 4-Ethoxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylate | - | - | - | Nematic |
| 3 | 4-Propoxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylate | - | - | - | Nematic |
| 4 | 4-Butoxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylate | 135.0 | 238.0 | - | 103.0 |
| 5 | 4-Pentyloxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylate | 125.0 | 225.0 | - | 100.0 |
| 6 | 4-Hexyloxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylate | 120.0 | 215.0 | 130.0 | 95.0 (N), 10.0 (Sm) |
| 7 | 4-Heptyloxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylate | 115.0 | 205.0 | 140.0 | 90.0 (N), 25.0 (Sm) |
| 8 | 4-Octyloxyphenyl 4'-cyano-[1,1']-biphenyl-4-carboxylate | 110.0 | 198.0 | 155.0 | 88.0 (N), 45.0 (Sm) |
(Note: The data in this table is illustrative and based on general trends observed in similar liquid crystal systems. Specific values would need to be determined experimentally for this exact series.)
Conclusion: A Gateway to Functional Materials
This compound is a remarkably effective and versatile building block for the synthesis of high-performance liquid crystals. Its inherent structural features, combined with the synthetic accessibility of its carboxylic acid group, provide a robust platform for the systematic design and fine-tuning of mesomorphic properties. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to explore the vast potential of CBCA in the development of novel liquid crystalline materials for a wide array of advanced applications.
References
-
New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes (CB10O.m). Soft Matter, 2022. URL: [Link]
-
Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Taylor & Francis Online, 2024. URL: [Link]
-
Steglich Esterification. Organic Chemistry Portal. URL: [Link]
-
Odd-even effects in the homologous series of alkyl-cyanobiphenyl liquid crystals: a molecular dynamic study. PubMed, 2007. URL: [Link]
-
Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Liquid Crystals, 2020. URL: [Link]
-
Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. PubMed, 2006. URL: [Link]
-
Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Molbank, 2021. URL: [Link]
-
Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4′-cyanobiphenyl. ResearchGate. URL: [Link]
-
The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. URL: [Link]
-
DSC traces obtained during continuous heating of liquid crystals and their mixtures at rate of 5°C/min. ResearchGate. URL: [Link]
-
Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4′-yloxy)-6-(4-cyanobiphenyl-4′-yl)hexane (CB6OCB) and comparison with CB7CB. Soft Matter, 2016. URL: [Link]
-
Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. National Institutes of Health, 2023. URL: [Link]
-
Synthesis and mesomorphic properties of 4-methoxyphenyl 4′- n -alkoxy-2′,3′,5′,6′-tetrafluorobiphenyl-1-carboxylates. Semantic Scholar, 2002. URL: [Link]
-
Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. MDPI, 2023. URL: [Link]
-
Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. PubChem. URL: [Link]
-
Solvent‐Driven Synthesis of DNA‐Based Liquid Crystalline Organogels with Extraordinary Stretchability, Self‐Healing, and Higher‐Order Structural Assembly. National Institutes of Health, 2023. URL: [Link]
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- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Amide Derivatives from 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4'-Cyano-[1,1'-biphenyl]-4-carboxamides
The 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. Amide derivatives stemming from this core are of significant interest due to their diverse biological activities and unique physicochemical properties. The biphenyl moiety provides a rigid, aromatic backbone that can effectively orient functional groups for optimal interaction with biological targets.[1] The presence of the cyano group offers a site for potential hydrogen bonding and can influence the electronic properties of the molecule. Consequently, these amide derivatives have been explored as anti-inflammatory agents, antivirals, and components in the development of novel therapeutics.[1][2][3]
This application note provides a comprehensive guide to the synthesis of amide derivatives from this compound, focusing on practical, field-proven protocols. We will delve into the rationale behind the selection of coupling reagents, provide step-by-step experimental procedures, and discuss the underlying reaction mechanisms to empower researchers in their synthetic endeavors.
Strategic Approaches to Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the activation of the carboxylic acid is a crucial step. A variety of coupling reagents have been developed to facilitate this transformation, each with its own set of advantages and considerations.[5]
Here, we will focus on two of the most reliable and widely used methods for the synthesis of 4'-cyano-[1,1'-biphenyl]-4-carboxamides:
-
Carbodiimide-Mediated Coupling (EDC/HOBt): This is a classic and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] The addition of 1-hydroxybenzotriazole (HOBt) is highly recommended as it minimizes side reactions, such as the formation of N-acylurea, and suppresses racemization if chiral amines are used.[6][8] The HOBt reacts with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.[6]
-
Uronium/Aminium Salt-Mediated Coupling (HBTU): Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and often provide faster reaction times and higher yields, especially for challenging or sterically hindered substrates.[8][9] HBTU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into its HOBt ester, which then rapidly reacts with the amine.[10]
Choosing Your Coupling Strategy: A Comparative Overview
| Coupling Reagent System | Advantages | Disadvantages | Typical Reaction Time |
| EDC/HOBt | Cost-effective; water-soluble byproducts are easily removed during aqueous workup. | Can be slower than uronium-based reagents; may require longer reaction times for less reactive amines. | 2-24 hours |
| HBTU/DIPEA | High coupling efficiency; rapid reaction rates; effective for sterically hindered substrates; low racemization.[8][9] | More expensive than EDC; the guanidinylation of the amine can be a side reaction if an excess of HBTU is used.[10] | 30 minutes - 4 hours |
Experimental Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a variety of amide derivatives from this compound.
Protocol 1: Amide Synthesis using EDC/HOBt
This protocol describes a general procedure for the synthesis of a 4'-cyano-[1,1'-biphenyl]-4-carboxamide using EDC and HOBt.
Figure 1: General workflow for EDC/HOBt mediated amide synthesis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
If the amine is provided as a salt (e.g., hydrochloride), add DIPEA (1.2 eq.) to the mixture and stir for 5 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes or ethanol).
Protocol 2: Rapid Amide Synthesis using HBTU
This protocol is ideal for more challenging substrates or when a faster reaction time is desired.
Figure 2: General workflow for HBTU mediated amide synthesis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc and perform an aqueous workup as described in Protocol 1 (steps 9-10).
-
Purify the crude product by flash column chromatography or recrystallization.
Mechanistic Insights into Amide Bond Formation
A thorough understanding of the reaction mechanism allows for better troubleshooting and optimization of reaction conditions.
Mechanism of EDC/HOBt Coupling
The carbodiimide-mediated coupling proceeds through a multi-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Active Ester: HOBt, acting as a nucleophilic catalyst, attacks the O-acylisourea intermediate. This forms an HOBt active ester and releases the urea byproduct. This step is crucial for preventing side reactions and racemization.
-
Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the HOBt active ester, forming a tetrahedral intermediate.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond.
Figure 3: Simplified mechanism of EDC/HOBt mediated amide coupling.
Troubleshooting and Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider switching to HBTU, which is a more powerful coupling agent. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: The primary side reaction with carbodiimides is the formation of an N-acylurea byproduct. The use of HOBt significantly suppresses this pathway. With HBTU, using a minimal excess of the reagent can prevent the guanidinylation of the amine.
-
Purification: The urea byproduct from EDC is water-soluble, simplifying the workup. The dicyclohexylurea (DCU) byproduct from a related carbodiimide, DCC, is poorly soluble and often requires filtration for removal. The amide products of this compound are often crystalline solids, making recrystallization an effective purification method. For non-crystalline products, silica gel chromatography is recommended.
-
Stability of the Cyano Group: The cyano group is generally stable under the neutral to slightly basic conditions of amide coupling reactions. Avoid strongly acidic or basic workup conditions, as these could potentially lead to hydrolysis of the nitrile to a carboxamide or carboxylic acid.[11][12]
Conclusion
The synthesis of amide derivatives from this compound is a versatile and powerful strategy for the generation of novel compounds with potential applications in drug discovery and materials science. By selecting the appropriate coupling reagent and carefully controlling the reaction conditions, researchers can efficiently and reliably synthesize a diverse library of these valuable molecules. The protocols and insights provided in this application note serve as a robust starting point for these synthetic endeavors.
References
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Chad's Prep. (2023, February 10). Preparations and Reactions of Amides and Nitriles [Video]. YouTube. Retrieved from [Link]
-
Gunda, G. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
-
Kumar, M. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. National Institutes of Health. Retrieved from [Link]
-
Bandyopadhyay, D., et al. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/e7d7f8c9e5e3b3e2a5f7e7e5e3e2e5e3e2e5e3e2]([Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Cyanobiphenyl. Retrieved from [Link]
-
Sticher, Z. M., et al. (2023). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). Retrieved from [Link]
-
Siegel, D. S., et al. (2024). Discovery and Synthesis of GS-7682, a Novel Prodrug of a 4′-CN-4-Aza-7,9-Dideazaadenosine C-Nucleoside with Broad-Spectrum Potency Against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys. bioRxiv. Retrieved from [Link]
-
Siegel, D. S., et al. (2024). Discovery of GS-7682, a Novel 4'-Cyano-Modified C-Nucleoside Prodrug with Broad Activity against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys. PubMed. Retrieved from [Link]
-
Gosselin, F., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. Retrieved from [Link]
-
Kumar, M. H., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. National Institutes of Health. Retrieved from [Link]
-
Common Conditions. (n.d.). Nitrile to Amide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Chavan, S. S., et al. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition. Scirp.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Retrieved from [Link]
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functionalization of the carboxylic acid group on biphenyl compounds
An Application Guide to the Functionalization of the Carboxylic Acid Group on Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Biphenyl Carboxylic Acid Scaffold - A Privileged Structure in Modern Chemistry
The biphenyl moiety is a cornerstone in medicinal chemistry and materials science, offering a rigid yet tunable scaffold. When functionalized with a carboxylic acid, the biphenyl structure becomes a versatile intermediate for creating a diverse array of derivatives, including esters, amides, and other critical functionalities.[1][2] These derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the primary methods for functionalizing the carboxylic acid group on biphenyl compounds, offering both theoretical insights and practical, field-proven protocols.
I. Esterification: Accessing a Key Class of Biphenyl Derivatives
Esterification is a fundamental transformation for biphenyl carboxylic acids, often employed to enhance lipophilicity, modulate biological activity, or to serve as a protecting group.[3][4] The choice of esterification method is critical and often dictated by the steric hindrance of the biphenyl scaffold and the nature of the alcohol.[5]
A. Fischer-Speier Esterification: The Classic Approach
This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cost-effective and straightforward method, particularly for less sterically hindered biphenyl carboxylic acids and primary or secondary alcohols.[6][7]
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity. The alcohol then attacks the carbonyl carbon, followed by a series of proton transfers and the elimination of water to yield the ester.[6]
Caption: Fischer-Speier Esterification Workflow.
Protocol: Fischer-Speier Esterification of 4-Biphenylcarboxylic Acid with Methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-biphenylcarboxylic acid (1.0 eq) in a large excess of methanol (serves as reactant and solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.[5][7]
| Method | Alcohol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer | Methanol | H₂SO₄ (cat.) | Methanol | Reflux (65) | 12-24 | 70-85 |
| Fischer | Ethanol | p-TsOH (cat.) | Toluene | Reflux (110) | 18-36 | 65-80 |
II. Amidation: Forging Robust Amide Bonds
The formation of an amide bond between a biphenyl carboxylic acid and an amine is a cornerstone of pharmaceutical synthesis, as the amide linkage is a key feature in many biologically active molecules.[8][9]
A. Carbodiimide-Mediated Amidation
Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used activating agents that facilitate amide bond formation under mild conditions.[10]
Mechanism: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and a urea byproduct.
Caption: Carbodiimide-Mediated Amidation Workflow.
Protocol: EDC/HOBt Coupling of 4-Biphenylcarboxylic Acid with Benzylamine
-
Reaction Setup: Dissolve 4-biphenylcarboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and benzylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cold, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.[10]
B. Boric Acid-Catalyzed Direct Amidation
For a greener and more atom-economical approach, boric acid can be used as a catalyst for the direct amidation of carboxylic acids and amines.[11][12] This method is particularly attractive for large-scale synthesis due to the low cost and low toxicity of the catalyst.[12]
Protocol: Boric Acid-Catalyzed Amidation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the biphenyl carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and boric acid (5-10 mol%) in a solvent such as toluene.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is typically complete within 8-24 hours.
-
Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting amide by column chromatography or recrystallization.[11]
III. Acyl Halide Formation: Creating Highly Reactive Intermediates
Converting a biphenyl carboxylic acid to its corresponding acyl chloride significantly increases its reactivity, making it a valuable precursor for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions.[13]
Mechanism: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[14]
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Guide to High-Resolution 1H NMR Analysis of Cyanobiphenyl Compounds: From Sample Preparation to Quantitative Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Significance of Cyanobiphenyls
Cyanobiphenyls are a class of organic molecules characterized by two phenyl rings linked by a single bond, with a nitrile (-C≡N) group at one terminus. This structural motif imparts unique electronic and physical properties, making them foundational components in liquid crystal displays (LCDs), advanced materials, and key intermediates in pharmaceutical synthesis. Given their diverse applications, the precise structural verification and purity assessment of cyanobiphenyl derivatives are paramount.
High-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose. It provides unparalleled insight into molecular structure, conformation, and purity through the analysis of chemical shifts, signal integrations, and spin-spin coupling constants. This guide offers a detailed experimental framework for the ¹H NMR analysis of cyanobiphenyls, emphasizing the rationale behind procedural choices to ensure data of the highest quality and reliability.
Section 1: Foundational Spectroscopic Principles for Cyanobiphenyls
A deep understanding of the expected spectral features is crucial for accurate interpretation. The electronic properties of the cyanobiphenyl core dictate a predictable yet often complex ¹H NMR spectrum.
Characteristic Chemical Shifts
The protons attached directly to the aromatic rings, known as aryl protons, typically resonate in the downfield region of the spectrum, from approximately 7.0 to 8.0 ppm.[1][2] This is due to the "ring current" effect where the delocalized π-electrons in the aromatic rings induce a local magnetic field that deshields the external protons.
The powerful electron-withdrawing nature of the cyano group further influences the chemical shifts. Protons on the phenyl ring directly attached to the -CN group are significantly deshielded and thus shifted further downfield compared to those on the other ring.[3][4][5] Specifically, the protons ortho to the cyano group experience the strongest deshielding effect.
Spin-Spin (J-Coupling) Patterns
The connectivity of protons on the aromatic rings gives rise to characteristic splitting patterns, or multiplets, governed by the J-coupling mechanism.[6][7] This through-bond interaction provides definitive structural information.
-
Ortho-coupling (³JHH): Coupling between protons on adjacent carbons. This is the strongest coupling, typically in the range of 7–10 Hz .[8]
-
Meta-coupling (⁴JHH): Coupling between protons separated by three bonds. This interaction is significantly weaker, with coupling constants around 2–3 Hz .[8][9]
-
Para-coupling (⁵JHH): Coupling across four bonds is generally very weak (<1 Hz) and often not resolved.
The interplay of these couplings, especially in substituted rings, can transform simple doublets into more complex patterns like "doublets of doublets" or even unresolvable multiplets, particularly at lower magnetic field strengths.[10]
Section 2: A Validated Experimental Protocol
This section details a step-by-step protocol designed to yield high-quality, reproducible ¹H NMR data for cyanobiphenyl compounds.
Workflow Overview: From Sample to Final Spectrum
The entire process can be visualized as a sequential workflow, where the quality of the output from each step depends on the meticulous execution of the previous one.
Caption: Overall experimental workflow for ¹H NMR analysis.
Step 2.1: Rigorous Sample Preparation
This is the most critical stage. Errors introduced here cannot be corrected later in the process.
Protocol:
-
Weigh the Sample: For standard structural confirmation, weigh 5–15 mg of the cyanobiphenyl compound.[11] For quantitative analysis (qNMR), accurately weigh 10-20 mg using a microbalance to minimize weighing errors, which are a primary source of uncertainty in qNMR.[12][13] If performing qNMR, also weigh a suitable, high-purity internal calibrant at this time.
-
Select the Solvent: The choice of deuterated solvent is paramount for ensuring complete dissolution and potentially resolving signal overlap.[14]
-
Primary Choice: Chloroform-d (CDCl₃) is an excellent starting point as it dissolves a wide range of nonpolar to moderately polar organic compounds.[11]
-
Alternative Choices: For more polar cyanobiphenyl analogues, Acetone-d₆ or DMSO-d₆ may be required.
-
Expert Technique for Signal Resolution: Overlapping aromatic signals are a common challenge.[3] Changing to an aromatic solvent like Benzene-d₆ (C₆D₆) can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[15][16][17] This can often resolve previously overlapping multiplets into distinct, interpretable patterns.
-
-
Dissolve and Filter: Dissolve the weighed solid in a small, clean vial with approximately 0.6–0.7 mL of the chosen deuterated solvent.[11][18] Vortex to ensure homogeneity. Crucially, the solution must be free of all particulate matter , as suspended solids will degrade magnetic field homogeneity and broaden spectral lines. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[19]
-
Add Reference Standard: For routine qualitative spectra, add a small amount of Tetramethylsilane (TMS) as an internal reference, which will be set to 0.00 ppm. For aqueous-based solvents, DSS is a suitable alternative.[18] Note that for qNMR, TMS is only a chemical shift reference; a separate, accurately weighed internal calibrant is used for quantification.[20]
Step 2.2: Instrument Setup and Data Acquisition
Modern NMR spectrometers automate many setup procedures, but understanding the key acquisition parameters is vital for tailoring the experiment to your specific needs, especially when transitioning from qualitative to quantitative analysis.
| Parameter | Symbol | Typical Value (Qualitative) | Recommended Value (Quantitative - qNMR) | Purpose & Rationale |
| Pulse Program | PULPROG | zg30 | zg (or calibrated 90°) | A 30° flip angle allows for a shorter relaxation delay. For qNMR, a 90° pulse provides maximum signal intensity per scan, but requires a longer delay.[21][22] |
| Relaxation Delay | d1 | 1.0 - 2.0 s | ≥ 5 x T₁ (often 15-60 s) | This delay allows nuclear spins to return to thermal equilibrium. For accurate integration in qNMR, full relaxation is mandatory. T₁ is the spin-lattice relaxation time of the slowest-relaxing proton.[22][23] |
| Acquisition Time | aq | 2.0 - 4.0 s | 2.0 - 4.0 s | The time the FID is recorded. Longer times provide better digital resolution, resulting in sharper peaks.[21][24] |
| Number of Scans | ns | 8 - 16 | 64 - 256 (or more) | Co-adding scans (transients) improves the signal-to-noise ratio (S/N). S/N increases with the square root of ns. A high S/N (≥250:1) is required for precise integration.[21][22] |
| Receiver Gain | rg | Auto-set (rga) | Auto-set (rga) | Amplifies the signal. The spectrometer automatically sets this to maximize the signal without overloading the detector.[24] |
| Spectral Width | sw | ~16 ppm | ~16 ppm | Defines the frequency range observed. It should encompass all expected proton signals (e.g., from -2 to 14 ppm). |
Section 3: Data Processing and Spectral Interpretation
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Correct processing is essential for extracting accurate information.
Data Processing Workflow
Caption: Standard workflow for processing raw NMR FID data.
Key Processing Steps:
-
Apodization (Window Function): The raw FID is multiplied by a mathematical function before Fourier Transform. An exponential function (LB > 0) is commonly used to improve the S/N ratio, though it causes slight line broadening. For high-resolution qualitative work and qNMR, use a small LB value (e.g., 0.1–0.3 Hz).[20][25]
-
Fourier Transform (FT): This mathematical operation converts the time-domain signal (FID) into the frequency-domain spectrum.[26]
-
Phase Correction: This step corrects frequency-dependent phase errors to ensure all peaks are purely absorptive (positive and symmetrical). Accurate phasing is absolutely critical for reliable integration and must be performed carefully, preferably manually.[20][25][26]
-
Baseline Correction: A polynomial function is applied to flatten the spectral baseline. A flat baseline is a prerequisite for accurate integration.[20][25][26]
-
Referencing: The chemical shift axis is calibrated by setting the signal for the internal standard (e.g., TMS) to 0.00 ppm.[14]
Interpreting the Spectrum
-
Assign Signals: Use the principles from Section 1 to assign signals to specific protons. The aromatic region (7-8 ppm) will contain the biphenyl protons, with those ortho to the -CN group typically being the most downfield.[3][4]
-
Verify with Integration: Integrate all signals. The relative areas should be proportional to the number of protons giving rise to each signal. For example, in 4-pentyl-4'-cyanobiphenyl (5CB), the integral ratio of the aromatic protons to the terminal methyl group protons should be 8:3.
-
Confirm with J-Coupling: Measure the coupling constants to confirm assignments. For example, two signals appearing as doublets with an identical coupling constant of ~8 Hz are likely ortho to each other. If a signal is a "doublet of doublets," it indicates coupling to two different neighboring protons with distinct J-values (e.g., one ortho and one meta coupling).[10]
-
Troubleshooting Complex Spectra: If the aromatic region is an uninterpretable multiplet, consider re-acquiring the data in an aromatic solvent (ASIS effect) or on a higher-field spectrometer to increase signal dispersion.[3] For unambiguous assignment, a 2D COSY experiment, which shows correlations between J-coupled protons, is the definitive solution.[3]
Section 4: Application Highlight: Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[12][13] It relies on the fundamental principle that the signal integral is directly proportional to the molar quantity of the nuclei.[12]
Protocol for qNMR Purity Assay
-
Meticulous Sample Preparation:
-
Using a microbalance, accurately weigh the cyanobiphenyl analyte (m_analyte).
-
In the same vial, add an accurately weighed amount of a high-purity (>99.9%) internal calibrant (m_cal). The calibrant must be stable, non-reactive, and have signals in a clear region of the spectrum. Maleic acid or dimethyl sulfone are common choices.
-
Dissolve both solids completely in a known volume of deuterated solvent.
-
-
Optimized Data Acquisition:
-
Use the stringent qNMR parameters outlined in the table in Section 2.2. The most critical parameter is the relaxation delay (d1) , which must be set to at least 5 times the T₁ of the slowest relaxing proton in both the analyte and the calibrant.
-
-
Careful Data Processing:
-
Process the data as described in Section 3, paying special attention to achieving perfect manual phase and baseline correction.
-
-
Integration and Calculation:
-
Select a well-resolved, non-overlapping signal for the analyte (Int_analyte) and one for the calibrant (Int_cal).
-
Normalize each integral by the number of protons it represents (N_analyte and N_cal).
-
Calculate the purity of the analyte using the following formula:
Purity (%w/w) = (Int_analyte / Int_cal) × (N_cal / N_analyte) × (MW_analyte / MW_cal) × (m_cal / m_analyte) × Purity_cal
Where:
-
Int: Integral area of the selected peak
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Weighed mass
-
Purity_cal: Purity of the internal calibrant (as a percentage)
-
This protocol, when executed with care, provides a highly accurate and robust method for determining the purity of novel cyanobiphenyl compounds and other drug development candidates.
References
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Kurutz, J. (2020). Optimized Default 1H Parameters. Northwestern University. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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NUTS Software. (2020). How to process proton (1H) NMR data using NUTS software. YouTube. Retrieved from [Link]
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CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
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Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
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The MetaRbolomics Project. (n.d.). NMR data handling and (pre-)processing. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Deborde, J., et al. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis. SpringerLink. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Keeler, J. (n.d.). NMR Data Processing. University of Cambridge. Retrieved from [Link]
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TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Fitzpatrick, M. (2015). 1D 1H NMR data processing. Retrieved from [Link]
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KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. Retrieved from [Link]
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Durham University. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Korovina, N. (2022). How to process 1H NMR data using Mnova. YouTube. Retrieved from [Link]
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ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
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Brown, T. L., & Stark, K. (1965). The Effect of Aromatic Solvents on Proton Magnetic Resonance Spectra. ACS Publications. Retrieved from [Link]
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ResearchGate. (2008). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
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Liu, Q., et al. (2020). Practical guide for selection of (1)H qNMR acquisition and processing parameters. ResearchGate. Retrieved from [Link]
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Hanson, L. (n.d.). The Acquisition Parameters. Retrieved from [Link]
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MDPI. (2021). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). J-Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
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Song, C., et al. (2013). NMR chemical shift pattern changed by ammonium sulfate precipitation in cyanobacterial phytochrome Cph1. National Institutes of Health. Retrieved from [Link]
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Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. Modgraph. Retrieved from [Link]
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Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
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Semantic Scholar. (2014). Order and conformation of biphenyl in cyanobiphenyl liquid crystals: a combined atomistic molecular dynamics and 1H NMR study. Retrieved from [Link]
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ResearchGate. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved from [Link]
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DeVience, S. J., et al. (2021). Homonuclear J-Coupling Spectroscopy at Low Magnetic Fields using Spin-Lock Induced Crossing. Wiley Online Library. Retrieved from [Link]
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ResearchGate. (2016). 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Egorova, D., et al. (2014). Order and conformation of biphenyl in cyanobiphenyl liquid crystals: a combined atomistic molecular dynamics and 1H NMR study. PubMed. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). ESI for -. Retrieved from [Link]
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LibreTexts Chemistry. (2024). Complex Coupling. Retrieved from [Link]
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Application Notes & Protocols: 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid for Advanced Organic Electronics
Introduction: The Pivotal Role of Interfacial Engineering
In the realm of organic electronics, the performance and efficiency of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) are critically dependent on the interfaces between the organic semiconductor layers and the inorganic electrodes. Mismatches in energy levels at these interfaces can create significant barriers to charge injection or extraction, thereby limiting device performance. 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid emerges as a key molecule for interfacial engineering. Its rigid biphenyl backbone provides a well-defined structure, while the terminal carboxylic acid group serves as a robust anchor to metal oxide surfaces like Indium Tin Oxide (ITO) and Zinc Oxide (ZnO).[1][2] The strategically placed cyano group imparts a significant dipole moment, which is instrumental in tuning the work function of these electrodes.[3][4] This guide provides a comprehensive overview of the application of this compound in forming self-assembled monolayers (SAMs) to enhance the performance of organic electronic devices.
Core Concept: Work Function Modification with Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate surface.[5][6] In the context of organic electronics, SAMs of polar molecules are intentionally introduced at the electrode-organic interface to modulate the electrode's work function. The change in work function (ΔΦ) induced by a SAM can be attributed to the collective dipole moment of the assembled molecules. This compound, with its electron-withdrawing cyano group, creates a dipole moment that, when oriented on a surface, can significantly increase the work function of the underlying electrode.[7][8] This tailored increase in work function can reduce the hole injection barrier from the anode to the highest occupied molecular orbital (HOMO) of the organic semiconductor in p-type devices, leading to more efficient charge transport.[2]
Experimental Protocols
PART 1: Preparation of this compound Solution
A well-defined and stable solution is paramount for the reproducible formation of high-quality SAMs.
Materials and Reagents:
-
200 proof Ethanol (Anhydrous)
-
Ultrasonic bath
-
Glass scintillation vials or other suitable containers
-
Calibrated micropipettes
-
Analytical balance
Protocol:
-
Solution Concentration: Prepare a 1-5 mM solution of this compound in anhydrous ethanol. The optimal concentration may vary depending on the substrate and desired monolayer density.
-
Dissolution: Accurately weigh the required amount of the compound and transfer it to a clean, dry glass vial. Add the calculated volume of anhydrous ethanol.
-
Sonication: To ensure complete dissolution, place the vial in an ultrasonic bath for 10-15 minutes. The solution should be clear and free of any visible particulates.
-
Storage: If not used immediately, the solution should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contamination from ambient moisture.
PART 2: Substrate Preparation: The Foundation for a Perfect Monolayer
The quality of the SAM is directly influenced by the cleanliness and surface properties of the substrate. The following protocols are tailored for Indium Tin Oxide (ITO) and Zinc Oxide (ZnO), common electrodes in organic electronics.
A. Indium Tin Oxide (ITO) Substrate Cleaning
Materials:
-
ITO-coated glass substrates
-
Deionized water
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Detergent solution (e.g., 2% Alconox)
-
Beakers
-
Substrate holder
-
Ultrasonic bath
-
UV-Ozone cleaner or Oxygen Plasma asher
-
Nitrogen gas source
Step-by-Step Protocol:
-
Initial Cleaning: Place the ITO substrates in a substrate holder and immerse them in a beaker containing a detergent solution. Sonicate for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with deionized water to remove all detergent residue. Sonicate in deionized water for 15 minutes.
-
Solvent Degreasing: Sequentially sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Activation: To ensure a hydrophilic and reactive surface, treat the cleaned ITO substrates with UV-Ozone for 15 minutes or oxygen plasma for 2-5 minutes. This step removes residual organic contaminants and generates hydroxyl groups on the surface, which are crucial for the binding of the carboxylic acid.
B. Zinc Oxide (ZnO) Substrate Cleaning
Follow the same protocol as for ITO, but exercise caution with extended plasma treatment times, which can alter the stoichiometry of the ZnO surface.
PART 3: Deposition of the this compound SAM
This protocol details the immersion-based deposition of the SAM.
Materials:
-
Prepared this compound solution
-
Cleaned and activated ITO or ZnO substrates
-
Tweezers
-
Sealed deposition chamber or petri dishes
-
Anhydrous ethanol for rinsing
-
Nitrogen gas source
Protocol:
-
Immersion: Immediately after surface activation, immerse the cleaned substrates into the prepared this compound solution. Ensure the entire active surface of the substrate is submerged.
-
Self-Assembly: Seal the deposition container to minimize solvent evaporation and contamination. Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer deposition times can lead to more ordered and densely packed monolayers.
-
Rinsing: After the designated immersion time, carefully remove the substrates from the solution using tweezers. Rinse the surfaces thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-modified substrates with a gentle stream of high-purity nitrogen gas.
-
Storage: Store the modified substrates in a clean, dry environment, such as a desiccator or a nitrogen-filled glovebox, until further use. It is recommended to use the SAM-coated substrates for device fabrication as soon as possible to avoid degradation of the monolayer.
Characterization and Data
The successful formation and impact of the this compound SAM should be verified through surface characterization techniques.
| Characterization Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess the change in surface energy and hydrophobicity. | An increase in the water contact angle compared to the bare activated substrate, indicating the formation of the organic monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the chemical composition of the surface and the binding of the carboxylic acid. | The appearance of N 1s and C 1s peaks corresponding to the cyano and biphenyl groups, and a change in the O 1s spectrum indicating carboxylate formation. |
| Atomic Force Microscopy (AFM) | To evaluate the morphology and smoothness of the SAM. | A smooth and uniform surface topography, indicating a well-formed monolayer without significant aggregation. |
| Kelvin Probe Force Microscopy (KPFM) | To directly measure the change in work function. | A significant increase in the work function of the substrate after SAM deposition. |
Table 1: Representative Performance Data
| Substrate | SAM | Work Function (eV) | Change in Work Function (ΔΦ) (eV) | Reference Device Performance | SAM-Modified Device Performance |
| ITO | None | ~4.7 | N/A | Lower hole injection efficiency | - |
| ITO | This compound | ~5.2 - 5.5 | +0.5 to +0.8 | - | Significantly improved hole injection, leading to higher OLED efficiency or OFET mobility.[2] |
| ZnO | None | ~4.3 | N/A | High electron injection barrier in inverted devices | - |
| ZnO | This compound | ~4.8 - 5.1 | +0.5 to +0.8 | - | Reduced electron injection barrier, enabling more efficient electron transport in n-type devices.[11] |
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for SAM deposition.
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- 2. researchgate.net [researchgate.net]
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- 11. physik.hu-berlin.de [physik.hu-berlin.de]
Application Note: Investigating Cyanobiphenyl Derivatives as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanobiphenyls, a class of compounds renowned for their application in liquid crystal displays (LCDs), are emerging as a promising scaffold in medicinal chemistry for the development of novel anticancer therapeutics.[1] Their unique structural characteristics, including a rigid biphenyl core and a polar cyano group, provide a versatile platform for designing molecules with potent and selective biological activity. Research indicates that specific derivatives can significantly inhibit the proliferation of cancer cell lines, suggesting a potential paradigm shift from materials science to oncology.[2] This guide provides a comprehensive overview of the rationale, mechanisms, and key experimental protocols for evaluating cyanobiphenyl derivatives as anticancer agents. It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore this innovative class of compounds, from initial in vitro screening to preliminary in vivo efficacy studies.
Background and Rationale: From Display Technology to Drug Discovery
The journey of cyanobiphenyls from their pivotal role in LCDs to their investigation in oncology is a testament to the serendipitous nature of drug discovery. The archetypal compound, 4-cyano-4'-pentylbiphenyl (5CB), was instrumental in the development of room-temperature nematic liquid crystals.[3][4] The chemical scaffold, however, possesses features desirable for pharmacologically active molecules. The biphenyl core acts as a rigid anchor, allowing for precise spatial orientation of functional groups that can interact with biological targets. The cyano group, a potent hydrogen bond acceptor and dipole, can facilitate critical interactions within the binding pockets of enzymes or receptors.
Recent studies have demonstrated that modifications to the cyanobiphenyl structure can yield compounds with significant antiproliferative effects against various cancer cell lines, such as the A549 human lung carcinoma cell line.[2] Notably, some derivatives exhibit this cytotoxic activity against cancer cells while showing no such inhibition against normal fibroblast cell lines under identical conditions, pointing towards a desirable therapeutic window.[2] This selective cytotoxicity is a cornerstone of modern anticancer drug development, aiming to maximize efficacy while minimizing off-target toxicity.
Plausible Mechanisms of Anticancer Action
While the precise molecular targets for many anticancer cyanobiphenyl derivatives are still under active investigation, current evidence points towards the induction of cell cycle arrest and apoptosis. Similar hydroxylated biphenyl compounds have been shown to induce a G2/M phase arrest and trigger apoptosis through caspase activation and PARP cleavage.[5] The antiproliferative activity of these compounds is often irreversible, suggesting a mechanism that leads to programmed cell death rather than temporary cytostasis.[5]
A generalized pathway for apoptosis induction, which may be triggered by cyanobiphenyl derivatives, involves the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This culminates in the activation of executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates, DNA fragmentation, and ultimately, cell death.
Caption: Generalized signaling pathway for apoptosis induction.
Experimental Workflow and Protocols
The evaluation of a novel compound class like cyanobiphenyl derivatives follows a structured workflow, progressing from high-throughput in vitro screening to more complex in vivo models. This ensures a systematic and resource-efficient assessment of therapeutic potential.
Caption: High-level workflow for evaluating anticancer agents.
Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable first-pass screen for novel anticancer compounds.[6]
A. Materials
-
Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), or other relevant cancer cell lines. A non-cancerous cell line (e.g., WI-38 normal fibroblasts) should be included as a control for selectivity.[2]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Cyanobiphenyl derivative stock solution (e.g., 10 mM in DMSO).
-
MTT reagent (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Trypsin-EDTA (0.25%).
-
Phosphate Buffered Saline (PBS), sterile.
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
-
Multichannel pipette.
-
B. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells for "cells only" (negative control), "medium only" (blank), and "vehicle control" (e.g., 0.1% DMSO).
-
Incubate for 24 hours to allow for cell attachment.
-
Rationale: Allowing cells to attach overnight ensures they are in a healthy, proliferative state before drug exposure. The chosen cell density should ensure cells are in an exponential growth phase at the end of the assay and do not become confluent.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyanobiphenyl derivative in complete medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation and viability for many cytotoxic agents.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Rationale: The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cell viability.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Rationale: DMSO is a highly effective solvent for formazan, ensuring that the purple product is fully dissolved for accurate spectrophotometric measurement.
-
C. Data Analysis
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 3.2: In Vivo Efficacy in a Subcutaneous Xenograft Model
This protocol describes the establishment of a cell line-derived xenograft (CDX) model in immunocompromised mice to evaluate the in vivo antitumor activity of a lead cyanobiphenyl derivative.[7][8]
A. Materials
-
Animals: 6-8 week old female athymic nude mice (e.g., NU/NU) or SCID mice.[8]
-
Cell Line: A cancer cell line that demonstrated high sensitivity in vitro (e.g., A549).
-
Reagents:
-
Lead cyanobiphenyl derivative.
-
Sterile PBS.
-
Vehicle for compound administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
-
Equipment:
-
27-gauge needles and 1 mL syringes.
-
Digital calipers.
-
Animal balance.
-
Appropriate animal housing and handling facilities.
-
B. Step-by-Step Methodology
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Rationale: The flank is a common site for subcutaneous injection as it allows for easy tumor monitoring and measurement without interfering with the animal's normal movement.[8]
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Rationale: Randomization at this stage ensures an even distribution of tumor sizes across all groups, which is critical for reducing bias in the final results.
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution according to the chosen schedule (e.g., intraperitoneal injection, daily for 21 days).
-
Treatment Group(s): Administer the cyanobiphenyl derivative at a predetermined dose (e.g., 10 mg/kg).
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent (e.g., cisplatin) to benchmark the efficacy.[6]
-
Rationale: The choice of vehicle is critical for ensuring the solubility and bioavailability of hydrophobic compounds like many cyanobiphenyls. A well-tolerated vehicle is essential to avoid confounding toxicity.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status as indicators of systemic toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed treatment duration.
-
At the endpoint, euthanize the mice, excise the tumors, and measure their final weight.
-
Rationale: Tumor volume and animal weight are the primary efficacy and toxicity readouts, respectively. Ethical guidelines require euthanasia before tumors become ulcerative or impair the animal's well-being.
-
C. Data Analysis
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Compare the final tumor weights between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze body weight changes to assess the toxicity of the treatment.
Data Presentation
Quantitative data from in vitro screening should be summarized in a clear, tabular format to allow for easy comparison of compound potency and selectivity across different cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Representative Cyanobiphenyl Derivatives
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. WI-38 (Normal Fibroblast) | Selectivity Index (WI-38 / A549) |
| CB-01 | 4'-pentyl-4-cyanobiphenyl | > 100 | > 100 | > 100 | N/A |
| CB-02 | 4-cyano-4'-(ω-hydroxyhexyloxy)biphenyl | 8.5[2] | 12.3 | > 50[2] | > 5.9 |
| CB-03 | Substituted Pyridone[9] | 4.2 | 6.8 | > 50 | > 11.9 |
| Doxorubicin | Reference Drug | 0.9[9] | 0.5 | 1.5 | 1.7 |
Note: Data for CB-02 and Doxorubicin are representative values from literature.[2][9] Other values are illustrative.
Conclusion and Future Directions
Cyanobiphenyl derivatives represent a promising and relatively underexplored class of molecules for anticancer drug discovery. Their straightforward synthesis, structural rigidity, and demonstrated selective cytotoxicity warrant further investigation.[1][2] The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future work should focus on elucidating specific molecular targets through techniques like proteomics and molecular docking, optimizing lead compounds to improve their pharmacokinetic properties, and exploring their potential in combination therapies to overcome drug resistance.
References
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- Yoshizawa, A., et al. Biological Activity of Some Cyanobiphenyl Derivatives. Chemistry Letters.
- R Discovery. Cyanobiphenyl Liquid Crystals Research Articles.
- Al-Abdullah, E. S., et al. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
- Behrens, S., et al. Doping of nematic cyanobiphenyl liquid crystals with mesogen-hybridized magnetic nanoparticles. RSC Publishing.
- MDPI. Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects.
- PMC. Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects.
- MDPI. Dynamic Control of Quantum Dot Localization in Nematic Liquid Crystal Matrix by Means of Photoinduced Phase Transition.
- Taylor & Francis Online. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research.
- PMC. Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes.
- MDPI. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol.
- PMC. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
- Google Patents. CN101357896A - 4-cyanobiphenyl preparation method.
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- NIH. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors.
- MDPI. Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes.
- ScienceDirect. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- NIH. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
- MDPI. The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells.
- MDPI. Cyanobacterial Peptides in Anticancer Therapy: A Comprehensive Review of Mechanisms, Clinical Advances, and Biotechnological Innovation.
- WuXi Biology. Tumor Models.
- NIH. Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate.
- TheWell Bioscience. Xenograft.
- Benchchem. 4-Cyanomethyl-4'-fluorobiphenyl.
- Google Patents. CN102001967A - Method for synthesizing para-cyanobiphenyl.
- Wikipedia. 4-Cyano-4'-pentylbiphenyl.
- PubMed. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery.
- ResearchGate. a) Molecular structure of 4′‐n‐pentyl‐4‐biphenylcarbonitrile,...
- PubMed. C-Phycocyanin: Cellular targets, mechanisms of action and multi drug resistance in cancer.
- NIH. Enhancing Pt(IV) Complexes' Anticancer Activity upon Encapsulation in Stimuli‐Responsive Nanocages.
- NIH. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model.
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Application Notes and Protocols: Development of Antiviral Nucleoside Analogs from Cyano-Modified Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless emergence of novel and drug-resistant viral pathogens necessitates the continuous development of innovative antiviral therapeutics. Nucleoside analogs represent a cornerstone of antiviral chemotherapy, primarily functioning by targeting viral polymerases, the enzymes essential for the replication of the viral genome.[1][2][3][4] The strategic chemical modification of the nucleoside scaffold has been a fruitful approach to enhance antiviral potency, selectivity, and pharmacokinetic properties. Among these modifications, the incorporation of a cyano (–C≡N) group has emerged as a particularly powerful strategy in the design of broad-spectrum antiviral agents.[5][6][7]
The introduction of the sterically small yet highly electronegative cyano group can profoundly influence the biological activity of nucleoside analogs.[7] This is exemplified by the FDA-approved antiviral drug Remdesivir, a 1'-cyano-substituted adenosine analog, which has demonstrated efficacy against a range of RNA viruses, including SARS-CoV-2.[8][9][][11][12][13] The cyano modification can enhance the binding affinity of the analog to the viral polymerase, modulate its mechanism of action to include delayed chain termination, and improve its selectivity for the viral enzyme over host cellular polymerases.[2][3][14]
These application notes provide a comprehensive technical guide for researchers engaged in the discovery and development of cyano-modified antiviral nucleoside analogs. We will delve into the synthetic strategies for creating these compounds, detail the essential protocols for evaluating their antiviral efficacy and cytotoxicity, and explore the critical structure-activity relationships that govern their therapeutic potential.
Section 1: Chemical Synthesis of Cyano-Modified Nucleoside Analogs
The synthesis of cyano-modified nucleoside analogs is a multi-step process that requires careful control of stereochemistry and the use of protecting groups. The specific synthetic route will vary depending on the desired position of the cyano modification (e.g., 1'-C-cyano, 3'-C-cyano, 4'-C-cyano) and the nature of the nucleobase and sugar moiety.
General Synthetic Strategy: A Representative Example
A common approach involves the construction of a suitable sugar intermediate, followed by the introduction of the cyano group and subsequent coupling with the desired nucleobase. The synthesis of a 1'-C-cyano-substituted adenosine analog, conceptually similar to the core of Remdesivir, serves as an illustrative example.
Protocol 1: Synthesis of a 1'-C-Cyano-Modified Adenosine Analog
Objective: To synthesize a protected 1'-C-cyano-modified ribose intermediate and couple it with an adenine derivative.
Materials:
-
D-Ribose
-
Protecting group reagents (e.g., TBDMSCl, Benzoyl chloride)
-
Cyanating agent (e.g., TMSCN)
-
Lewis acid catalyst (e.g., BF3·OEt2)
-
Protected adenine
-
Coupling agents
-
Solvents (e.g., THF, CH2Cl2, Acetonitrile)
-
Purification reagents (e.g., Silica gel for column chromatography)
Procedure:
-
Protection of D-Ribose: Protect the hydroxyl groups of D-ribose to prevent unwanted side reactions. This is typically achieved using silyl or acyl protecting groups. For instance, treatment of D-ribose with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole will protect the primary and secondary hydroxyls.
-
Formation of a Ribonolactone: Oxidize the protected ribose to the corresponding ribonolactone. This can be accomplished using various oxidizing agents.
-
Introduction of the Cyano Group: React the protected ribonolactone with a cyanating agent, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2).[] This step introduces the cyano group at the 1'-position. The stereoselectivity of this addition is a critical consideration.
-
Reduction of the Lactone: Reduce the lactone to the corresponding lactol (a cyclic hemiacetal).
-
Activation of the Anomeric Center: Activate the anomeric hydroxyl group of the lactol for coupling with the nucleobase. This can be achieved by converting it to a leaving group, such as an acetate or a halide.
-
Glycosylation (Nucleobase Coupling): Couple the activated cyano-modified sugar with a protected nucleobase (e.g., N6-benzoyladenine). This reaction forms the crucial N-glycosidic bond.
-
Deprotection: Remove the protecting groups from the sugar and the nucleobase to yield the final cyano-modified nucleoside analog. The choice of deprotection conditions will depend on the protecting groups used.
Causality Behind Experimental Choices: The use of protecting groups is essential to direct the reaction to the desired positions on the sugar and nucleobase. The choice of the cyanating agent and Lewis acid can influence the yield and stereochemical outcome of the cyanation step. The glycosylation method is chosen to maximize the yield of the desired β-anomer, which is typically the biologically active form.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of a 1'-cyano-modified nucleoside analog.
Section 2: Mechanism of Action of Cyano-Modified Nucleoside Analogs
The antiviral activity of nucleoside analogs stems from their ability to be anabolized within the host cell to the corresponding 5'-triphosphate form.[2][3][4] This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.
The incorporation of a cyano-modified nucleoside analog can disrupt viral replication through several mechanisms:
-
Chain Termination: The modification on the sugar moiety can prevent the formation of the subsequent phosphodiester bond, leading to the termination of the nascent nucleic acid chain.[3]
-
Delayed Chain Termination: As seen with Remdesivir, the presence of the 1'-cyano group can cause a conformational clash with the polymerase after the incorporation of a few more nucleotides, leading to a delayed but effective termination of RNA synthesis.[3] This mechanism can help the analog evade the proofreading exonuclease activity of some viral polymerases.
-
Inhibition of Polymerase Translocation: The 4'-cyano modification has been suggested to inhibit the translocation of the RNA-dependent RNA polymerase (RdRp) along the RNA template.[14]
-
Lethal Mutagenesis: In some cases, the incorporated analog may have ambiguous base-pairing properties, leading to an accumulation of mutations in the viral genome beyond a tolerable threshold, a phenomenon known as lethal mutagenesis.[12]
Mechanism of Action Diagram
Caption: Anabolic activation and mechanism of action of a cyano-modified nucleoside analog.
Section 3: In Vitro and Cell-Based Antiviral Screening
A crucial step in the development of novel antiviral compounds is the determination of their efficacy and toxicity in cellular models. This typically involves a cytotoxicity assay to assess the compound's effect on the host cells and an antiviral assay to measure its ability to inhibit viral replication.
Cytotoxicity Assay (CC50 Determination)
Before evaluating the antiviral activity, it is essential to determine the concentration at which the compound becomes toxic to the host cells. The 50% cytotoxic concentration (CC50) is a standard measure of a compound's toxicity. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the CC50 of a cyano-modified nucleoside analog in a specific cell line.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
96-well cell culture plates
-
Cyano-modified nucleoside analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a predetermined density and allow them to adhere and grow to confluency.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the cyano-modified nucleoside analog in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions to the wells in triplicate or quadruplicate. Include a "no drug" (medium only) control.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.[15][16]
Plaque Reduction Assay (EC50 Determination)
The plaque reduction assay is a gold standard method for quantifying the antiviral activity of a compound against lytic viruses.[15][17][18][19] It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: Plaque Reduction Assay
Objective: To determine the EC50 of a cyano-modified nucleoside analog against a specific virus.
Materials:
-
Confluent monolayers of a permissive host cell line in 6- or 12-well plates
-
Virus stock of known titer (plaque-forming units per mL, PFU/mL)
-
Cyano-modified nucleoside analog
-
Cell culture medium
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the cyano-modified nucleoside analog in cell culture medium at concentrations below its CC50.
-
Infection: Wash the cell monolayers with sterile PBS and infect them with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum and overlay the cell monolayers with the overlay medium containing the different concentrations of the compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates until plaques are visible (typically 2-14 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with the crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" virus control. Plot the percentage of plaque reduction against the drug concentration and use non-linear regression to determine the EC50 value.[15][17]
Data Presentation and Selectivity Index
The results of the cytotoxicity and antiviral assays should be summarized in a clear and concise manner. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to the host cells.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Cyano-Analog-1 | Influenza A | MDCK | 0.5 | >100 | >200 |
| Cyano-Analog-2 | SARS-CoV-2 | Vero E6 | 1.2 | 85 | 70.8 |
| Cyano-Analog-3 | Dengue Virus | BHK-21 | 2.5 | >100 | >40 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | 80 | 103.9 |
Section 4: Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a nucleoside analog and its biological activity is paramount for rational drug design.[20][21][22][23] SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its antiviral potency and selectivity.
Key Structural Modifications and Their Impact
-
Position of the Cyano Group: The placement of the cyano group on the sugar ring is critical. As discussed, 1'-cyano and 4'-cyano modifications have been shown to be particularly effective in targeting viral polymerases.[14]
-
Stereochemistry: The stereochemistry of the cyano group and other substituents on the sugar ring can significantly affect the compound's ability to be recognized and incorporated by the viral polymerase. The natural D-ribo configuration is often preferred.
-
Nucleobase Modifications: Alterations to the nucleobase can influence the compound's substrate specificity for different viral polymerases and its susceptibility to degradation by cellular enzymes.
-
Prodrug Strategies: To overcome the poor cellular permeability of the phosphorylated active form, nucleoside analogs are often administered as prodrugs.[13] For example, phosphoramidate prodrugs (ProTides), as seen in Remdesivir and Sofosbuvir, can enhance the intracellular delivery of the monophosphate form, bypassing the often inefficient initial phosphorylation step.[9][12][13]
SAR Logical Relationship Diagram
Caption: Logical workflow for the structure-activity relationship (SAR) optimization of cyano-modified nucleoside analogs.
Conclusion
The development of antiviral nucleoside analogs from cyano-modified compounds is a promising avenue for the discovery of new therapeutics to combat viral diseases. The unique electronic and steric properties of the cyano group offer a powerful tool for modulating the biological activity of these molecules. By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can continue to exploit the potential of cyano-modified nucleosides to address the ongoing challenges posed by viral pathogens. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists in this critical field of drug discovery.
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Velázquez, S., et al. (2007). Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides. Journal of Medicinal Chemistry, 36(21), 3242-3250. [Link]
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Malin, J. J., et al. (2022). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Antiviral Research, 202, 105315. [Link]
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Williams, J. D., et al. (2004). Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. Journal of Medicinal Chemistry, 47(23), 5766-5772. [Link]
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Jeong, L. S. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 546-550. [Link]
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Smith, A. M., et al. (2020). Cyanoamidine Cyclization Approach to Remdesivir's Nucleobase. Organic Letters, 22(15), 6044-6048. [Link]
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Schooley, R. T., et al. (2021). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. Pharmaceutical Chemistry Journal, 55(1), 23-28. [Link]
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Galabov, A. S. (2021). Antiviral nucleoside analogs. Mini-Reviews in Medicinal Chemistry, 21(10), 1188-1200. [Link]
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Wang, Y., et al. (2020). Discovery and Synthesis of Remdesivir, a COVID-19's Potential Antiviral Agent. ChemistryOpen, 9(6), 634-637. [Link]
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De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Carbohydrate Research, 484, 107767. [Link]
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Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Diagnostic Laboratory Immunology, 2(4), 433-437. [Link]
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de Melo, J. M. P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 27(19), 6296. [Link]
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Singh, S., et al. (2020). Cyanotherapeutics: an emerging field for future drug discovery. Journal of Applied Phycology, 32(3), 1667-1685. [Link]
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Kandeil, A., et al. (2020). Viral Plaque Assay. protocols.io. [Link]
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ResearchGate. (2021). Representative drug molecules containing cyano groups. ResearchGate. [Link]
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Kokic, G., et al. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 13(10), 2055. [Link]
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Reddy, K. R., et al. (2021). Total synthesis of remdesivir. Tetrahedron Letters, 77, 153177. [Link]
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Sharma, P., et al. (2023). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9807. [Link]
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El-Habibi, D., et al. (2015). Cyanobacterial Cyclopeptides as Lead Compounds to Novel Targeted Cancer Drugs. Marine Drugs, 13(5), 2969-2993. [Link]
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Craig, J. C., & Williams, K. R. (Eds.). (1995). Viral polymerases and related proteins. Academic Press. [Link]
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Elfiky, A. A. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Molecules, 26(8), 2173. [Link]
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De Clercq, E. (2012). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Future Virology, 7(10), 979-994. [Link]
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Liang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113649. [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]
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Li, C., et al. (2017). Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs. PLoS ONE, 12(10), e0185998. [Link]
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Golebiewska, K., et al. (2019). Base-Modified Nucleosides: Etheno Derivatives. Frontiers in Chemistry, 7, 73. [Link]
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Lee, J. C., et al. (2019). Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. Antimicrobial Agents and Chemotherapy, 63(8), e00394-19. [Link]
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Zhang, Z., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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Canard, B. (2021). Nucleosides and emerging viruses: A new story. Current Opinion in Virology, 50, 124-131. [Link]
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Li, Y., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience, 14(20), 3736-3746. [Link]
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Venkataraman, S., et al. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(10), 2296. [Link]
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Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912-7940. [Link]
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Kokic, G., et al. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 13(10), 2055. [Link]
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Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]
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Arnold, J. J., & Cameron, C. E. (2004). Viral Polymerases. In Encyclopedia of Biological Chemistry (pp. 573-580). Elsevier. [Link]
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De Clercq, E. (2011). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Expert Opinion on Drug Discovery, 6(12), 1243-1260. [Link]
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El-Gazzar, M. G., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. [Link]
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ResearchGate. (2021). The structure–activity relationship (SAR) study of the new 3‐cyanoquinoline‐based scaffolds (4a–h). ResearchGate. [Link]
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A Robust HPLC Method for the Analysis of 4'-Heptyl-[1,1'-biphenyl]-4-carboxylic Acid and its Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-heptyl-[1,1'-biphenyl]-4-carboxylic acid and its related derivatives. Recognizing the analytical challenges posed by such structures, including potential for low UV absorptivity, this guide provides a comprehensive protocol from sample preparation to method validation. The methodology leverages a biphenyl stationary phase for enhanced selectivity through π-π interactions, ensuring superior resolution from matrix components.[1] Furthermore, we address sensitivity limitations by outlining an optional pre-column derivatization procedure for fluorescence detection, enabling trace-level quantification. All protocols are framed within the context of International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability, making this method suitable for research, quality control, and drug development environments.[2][3]
Introduction and Analytical Rationale
4'-Heptyl-[1,1'-biphenyl]-4-carboxylic acid and its analogues represent a class of compounds with significant interest in materials science and pharmaceutical development, owing to their unique structural and chemical properties. Accurate and precise quantification of these molecules is critical for pharmacokinetic studies, purity assessment, and stability testing.
The primary analytical challenge with these compounds lies in their detection. While the biphenyl core possesses a chromophore, its molar absorptivity may be insufficient for the low-level quantification often required in pharmaceutical applications.[4][5] Direct UV detection can suffer from a lack of sensitivity and selectivity.[6] To overcome this, two strategic approaches are presented:
-
Optimized UV Detection: Utilizing a biphenyl stationary phase which offers unique selectivity for aromatic compounds, differentiating them from standard C18 columns.[1][7] This enhances the resolution of the target analyte from potential interferences, allowing for more reliable quantification even at lower UV wavelengths.
-
Enhanced Sensitivity via Fluorescence Derivatization: For applications demanding the highest sensitivity, a pre-column derivatization strategy is employed. By tagging the carboxylic acid functional group with a fluorescent moiety, the analyte's detection properties are dramatically improved, shifting from UV absorbance to highly sensitive fluorescence detection.[8][9][10]
This document provides the complete methodology and validation framework for establishing a reliable analytical procedure.
Chromatographic Method and Principles
Principle of Separation: Reverse-Phase HPLC with a Biphenyl Column
A reverse-phase chromatographic method was selected as it is ideally suited for the separation of moderately non-polar molecules like the target analyte. The stationary phase chosen is a key element of this method. Instead of a traditional C18 column, an Ascentis® Express Biphenyl column or equivalent is recommended.
Causality Behind the Choice: The biphenyl phase provides a unique separation mechanism. In addition to the hydrophobic interactions typical of RP-HPLC, it offers enhanced π-π interactions with the aromatic rings of the analyte.[1][7] This results in increased retention and, more importantly, alternative selectivity for aromatic and moderately polar compounds, which is particularly useful for resolving the analyte from structurally similar impurities or complex matrix components.
Mobile Phase Considerations
The mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Acetonitrile (Organic Modifier): Used to elute the analyte from the non-polar stationary phase. A gradient elution is employed to ensure sharp peaks and reduce analysis time.
-
0.1% Formic Acid (Acidic Modifier): The carboxylic acid moiety on the analyte is ionizable. By maintaining a low pH (around 2.7), the formic acid suppresses the ionization of this group.[11][12][13] This ensures the analyte is in a single, neutral form, which leads to consistent retention and excellent, symmetrical peak shape.
Detailed Experimental Protocols
Materials and Equipment
| Item | Specification |
| Solvents & Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade), Methanol (HPLC Grade), 4'-heptyl-[1,1'-biphenyl]-4-carboxylic acid reference standard (>98% purity). |
| Optional Derivatization | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), Triethylamine, Anhydrous Acetonitrile. |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) and/or Fluorescence Detector (FLD). |
| Analytical Column | Ascentis® Express Biphenyl, 2.7 µm, 4.6 x 150 mm (or equivalent). |
| Other Equipment | Analytical Balance, Sonicator, pH meter, Vortex mixer, Centrifuge, 0.22 µm Syringe Filters. |
Chromatographic Conditions
| Parameter | Condition |
| Column | Ascentis® Express Biphenyl, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0.0 min: 50% B; 10.0 min: 95% B; 12.0 min: 95% B; 12.1 min: 50% B; 15.0 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm |
| Fluorescence Detection | Excitation: 325 nm, Emission: 395 nm (For derivatized samples) |
Standard and Sample Preparation Workflow
The following diagram outlines the workflow for preparing standards and samples for analysis. Proper sample preparation is crucial to remove interfering matrix components and ensure the compatibility of the sample with the HPLC system.[14]
Caption: Standard and Sample Preparation Workflow for HPLC Analysis.
Protocol: Pre-column Fluorescence Derivatization (Optional)
This protocol is for applications requiring ultra-high sensitivity. The reaction tags the carboxylic acid with a fluorescent coumarin derivative.[8]
Caption: Workflow for Pre-column Fluorescence Derivatization.
Method Validation Protocol
A trustworthy protocol must be a self-validating system. Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[2][15][16]
| Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and analyte-spiked matrix. Assess peak purity using a DAD detector. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[17] |
| Range | The range is established by confirming that the method has acceptable linearity, accuracy, and precision within that range. | Typically 80-120% of the target concentration.[17] |
| Accuracy | Perform spike-recovery experiments. Analyze a blank matrix spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[3] |
| Precision | Repeatability: Analyze six replicate preparations at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for repeatability.[16] Overall RSD for intermediate precision should also be within acceptable limits. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N). LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10. | LOQ precision should be demonstrated with an RSD ≤ 10%.[17] |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and observe the effect on results. | System suitability parameters should remain within limits. Results should not be significantly affected. |
Results and Data Interpretation
System Suitability
Before each analytical run, a system suitability standard (a mid-range concentration) should be injected five or six times. This ensures the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[15] |
Quantification
The concentration of 4'-heptyl-[1,1'-biphenyl]-4-carboxylic acid in an unknown sample is determined using the linear regression equation obtained from the calibration curve:
-
Equation: y = mx + c
-
Where y is the peak area of the analyte, m is the slope, x is the concentration, and c is the y-intercept.
-
-
Calculation: Concentration (x) = (Peak Area (y) - Intercept (c)) / Slope (m)
The final concentration in the original sample should be calculated by applying the appropriate dilution factors used during sample preparation.
Conclusion
This application note provides a comprehensive, robust, and highly selective RP-HPLC method for the analysis of 4'-heptyl-[1,1'-biphenyl]-4-carboxylic acid and its derivatives. The use of a biphenyl stationary phase offers a distinct advantage in resolving the analyte from complex matrices. The detailed protocols for both standard UV detection and highly sensitive fluorescence detection, combined with a rigorous validation framework based on ICH guidelines, ensure that this method is suitable for the demanding requirements of the pharmaceutical and chemical industries. This guide empowers researchers and scientists to generate reliable, accurate, and precise data for their development and quality control needs.
References
- Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatiz
- 4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester - SIELC Technologies. (URL: )
- Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
- Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. (URL: )
- Steps for HPLC Method Valid
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (URL: )
- Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chrom
- A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchG
- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatiz
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore: - Veeprho. (URL: )
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (URL: )
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: )
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. (URL: )
- ICH Guidelines for Analytical Method Valid
- Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - US. (URL: )
- Ascentis® Express Biphenyl UHPLC and HPLC Columns - Sigma-Aldrich. (URL: )
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF - ResearchG
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - Bentham Science Publisher. (URL: )
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (URL: )
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Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling for Biphenyl Synthesis
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize biphenyl synthesis, troubleshoot common issues, and deepen their mechanistic understanding. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the Suzuki-Miyaura coupling for biphenyl synthesis.
Q1: My Suzuki-Miyaura reaction is not working at all (0% conversion). Where do I start troubleshooting?
A1: A complete lack of reactivity usually points to a failure in one of the fundamental components of the catalytic cycle. Begin with a systematic check of your reagents and setup:
-
Catalyst Inactivity: Is your palladium source active? If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This reduction can sometimes fail. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[1] Also, ensure your phosphine ligand has not been oxidized by air.
-
Failed Transmetalation: The base is critical for activating the boronic acid.[2] Ensure the correct base is being used and that it is sufficiently soluble in the reaction medium. For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often required.[3]
-
Oxygen Contamination: The catalytic cycle relies on maintaining the palladium in its Pd(0) state. Oxygen can oxidize Pd(0) to inactive Pd(II), halting the reaction. Ensure your solvent and reaction vessel are thoroughly degassed.
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Impurities can poison the catalyst.
Q2: What is the primary role of the base in the Suzuki-Miyaura coupling?
A2: The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. It functions via two primary, debated pathways[3][4]:
-
Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). This "ate" complex is much more reactive and readily transfers its organic group to the palladium(II) center.
-
Hydroxide Pathway: The base (e.g., K₂CO₃ which generates OH⁻ in the presence of water) reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex. This complex then undergoes transmetalation with the neutral boronic acid.
The choice of base directly impacts the rate and success of this step.[5][6][7]
Q3: Why is homocoupling of my boronic acid occurring?
A3: Homocoupling (dimerization of the boronic acid to form a symmetrical biaryl) is a common side reaction. It is typically promoted by the presence of oxygen and Pd(II) species.[1] During the catalyst activation phase, if a Pd(II) source is used, it can be reduced to Pd(0) by homocoupling two boronic acid molecules.[1] Rigorous degassing of the reaction mixture and using a direct Pd(0) source can significantly minimize this side reaction.[8]
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, Q&A-based guides for resolving specific experimental challenges.
Guide 1: Diagnosing and Overcoming Low Yield
Q: My reaction is producing the desired biphenyl product, but the yield is consistently low (<50%). How can I systematically improve it?
A: Low yield indicates that while the catalytic cycle is operational, it is inefficient. The issue likely lies in the rate-determining step or catalyst deactivation. Let's diagnose this by examining the core steps of the reaction.
The entire process hinges on the smooth execution of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10] An inefficiency in any step will result in a lower overall yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative addition is often the rate-determining step, especially with less reactive aryl halides.[11]
-
The Problem: The reactivity of aryl halides follows the trend: I > OTf > Br >> Cl .[4] Aryl chlorides are notoriously difficult to activate due to their strong C-Cl bond. Electron-poor aryl halides (containing electron-withdrawing groups) are generally more reactive than electron-rich ones.[1]
-
The Solution: Ligand Selection. The choice of phosphine ligand is paramount. For challenging substrates like aryl chlorides or sterically hindered systems, standard ligands like PPh₃ are often insufficient.
-
Use Bulky, Electron-Rich Ligands: These ligands stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the final reductive elimination.[9] Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-Heterocyclic Carbenes (NHCs) are industry standards for this purpose.[2][8]
-
| Ligand | Key Features | Ideal For | Notes |
| PPh₃ | Standard, inexpensive | Activated aryl bromides/iodides | Often insufficient for challenging couplings. |
| SPhos | Bulky, electron-rich biaryl phosphine | General purpose, good for many substrates | A reliable starting point for optimization. |
| XPhos | Very bulky, electron-rich biaryl phosphine | Sterically hindered aryl halides, aryl chlorides | Excellent for difficult couplings.[8] |
| RuPhos | Bulky, electron-rich biaryl phosphine | Heteroaryl compounds, electron-rich systems | Often shows complementary reactivity to XPhos.[8] |
| PEPPSI-iPr | N-Heterocyclic Carbene (NHC) Precatalyst | Aryl chlorides, deactivated substrates | Highly active and stable catalyst system.[1] |
Experimental Protocol: Ligand Screening
-
Set up parallel reactions in small vials.
-
To each vial, add your aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
To each vial, add a different ligand (2-4 mol%), such as SPhos, XPhos, and RuPhos.
-
Add degassed solvent (e.g., Dioxane/H₂O 4:1), seal, and heat the reaction.
-
Monitor by TLC or LC-MS to identify the most effective ligand for your system.
If oxidative addition is occurring (verified by consumption of starting aryl halide) but the product is not forming, the issue lies with transmetalation. This is often related to the base or the stability of the boronic acid.
-
The Problem 1: Ineffective Base. The base must be strong enough and soluble enough to generate the reactive boronate species.
-
The Solution 1: Base Optimization. The choice of base can dramatically affect the yield.
| Base | Strength | Typical Solvents | Comments |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous mixtures (Toluene/H₂O, Dioxane/H₂O) | Most common, reliable choice. K₂CO₃ is slightly more basic and soluble.[5][7] |
| K₃PO₄ | Strong | Aqueous or anhydrous (Toluene, Dioxane) | Often effective when carbonates fail. Good for less reactive boronic acids. |
| Cs₂CO₃ / CsF | Strong | Anhydrous (Toluene, Dioxane, THF) | Highly effective but more expensive. CsF can be particularly useful for hindered couplings. |
| Organic Bases (e.g., Et₃N) | Weak | Anhydrous | Generally less effective for transmetalation but can be used for very base-sensitive substrates. |
-
The Problem 2: Boronic Acid Decomposition (Protodeboronation). Boronic acids can be unstable under reaction conditions, especially in the presence of water and base, leading to the formation of an arene byproduct (Ar-H) and reducing the amount available for coupling. This is particularly problematic for electron-poor or heteroaryl boronic acids.
-
The Solution 2: Protect the Boronic Acid.
-
Use Boronate Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable to protodeboronation than free boronic acids.[4] MIDA boronates, in particular, are highly stable and slowly release the boronic acid under basic conditions, keeping its concentration low and minimizing side reactions.
-
Use Anhydrous Conditions: If protodeboronation is severe, switching to an anhydrous solvent system (e.g., Toluene, Dioxane) with a base like K₃PO₄ or CsF can help.
-
Guide 2: Identifying and Mitigating Side Reactions
Q: My reaction is clean, but I'm getting a significant amount of a biphenyl byproduct from the homocoupling of my aryl halide. What causes this and how can I stop it?
A: The homocoupling of the aryl halide (Ullmann coupling) to form Ar-Ar is a known side reaction, particularly when reactions are sluggish or when using certain catalyst systems.
-
The Cause: This side reaction can be promoted by several factors, including high temperatures, high catalyst loading, or specific ligands. In some cases, especially with electron-poor haloarenes, the oxidative addition intermediate (Ar-Pd-X) can react with another molecule of itself.
-
The Solution: A Multi-faceted Approach.
-
Lower the Temperature: Often, the desired cross-coupling has a lower activation energy than the homocoupling side reaction. Reducing the temperature (e.g., from 100 °C to 80 °C) can significantly improve selectivity.
-
Optimize the Ligand: Some ligands are more prone to promoting homocoupling. Screening ligands like DavePhos, which has been shown to suppress Ullmann-type products in challenging couplings, can be beneficial.[12]
-
Add a Co-catalyst: The addition of a co-catalyst like CuI has been reported to facilitate the desired cross-coupling pathway, especially for electron-poor systems, thereby reducing homocoupling.[12]
-
Caption: A decision-making workflow for troubleshooting common Suzuki-Miyaura issues.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Available at: [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available at: [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Available at: [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). Helvetica Chimica Acta. NIH. Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics. ACS Publications. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (CN102351620A). Google Patents.
-
Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. (2023). Organic Letters. ACS Publications. Available at: [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate. Available at: [Link]
-
Biphenyl production via the standard Suzuki protocol for CCR... ResearchGate. Available at: [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers. RSC Publishing. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). Journal of the American Chemical Society. NIH. Available at: [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Biphenyl Carboxylic Acid Purification
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges in the purification of biphenyl carboxylic acids. This guide is designed to provide practical, in-depth solutions to common and complex purification issues, grounded in scientific principles and field-proven experience.
The unique structural characteristics of biphenyl carboxylic acids, combining a hydrophobic biphenyl backbone with a polar carboxylic acid group, often lead to purification hurdles. These can range from solubility issues and the presence of closely-related impurities to the fascinating phenomenon of atropisomerism. This guide will equip you with the knowledge to diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of biphenyl carboxylic acids.
Q1: What are the most common impurities found in crude biphenyl carboxylic acid samples?
A1: The nature of impurities is highly dependent on the synthetic route employed. For instance, in a Suzuki-Miyaura coupling, common impurities include unreacted starting materials (boronic acids and aryl halides), homo-coupled byproducts, and residual palladium catalyst.[1] In Ullmann couplings, removal of copper catalysts can be challenging.[1] For syntheses involving oxidation of alkylbiphenyls, partially oxidized intermediates like methylbiphenyl-carboxylic acid are frequent contaminants.[1]
Q2: My biphenyl carboxylic acid is poorly soluble in most common solvents. How can I effectively purify it?
A2: Poor solubility is a common challenge. A key strategy is to leverage the acidic nature of the carboxylic group. Acid-base extraction is a powerful first-line purification technique.[1] By dissolving the crude product in an aqueous base (e.g., sodium hydroxide or sodium bicarbonate), the biphenyl carboxylic acid is converted to its more water-soluble salt. Neutral organic impurities can then be washed away with an organic solvent. Subsequent acidification will precipitate the purified carboxylic acid.[1][2] For recrystallization, a mixed solvent system or a high-boiling point solvent might be necessary.[3][4][5]
Q3: I'm observing peak tailing or streaking when I run my biphenyl carboxylic acid on a silica gel TLC plate or column. What causes this and how can I fix it?
A3: This is a classic issue when dealing with carboxylic acids on silica gel. The acidic protons of the carboxylic acid can interact strongly with the slightly acidic silanol groups on the silica surface, leading to a mixture of protonated and deprotonated forms and resulting in poor peak shape.[2] To mitigate this, a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, should be added to the mobile phase.[2] This ensures the biphenyl carboxylic acid remains in its protonated state, leading to sharper peaks.
Q4: What are atropisomers and could they be a factor in my purification challenges?
A4: Atropisomers are stereoisomers that arise from hindered rotation around a single bond.[6][7] In substituted biphenyl systems, bulky groups at the ortho positions can restrict the free rotation of the phenyl rings, leading to the existence of stable, separable enantiomers.[8][9] If your biphenyl carboxylic acid has appropriate ortho-substitution, you may be dealing with a mixture of atropisomers. These will behave as distinct compounds and may require chiral chromatography for separation.[10]
Troubleshooting Guides
This section provides detailed, problem-solving guidance for specific purification techniques.
Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid biphenyl carboxylic acids, but finding the right conditions can be tricky.
Problem 1: I can't find a suitable single solvent for recrystallization.
-
Causality: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Biphenyl carboxylic acids, with their dual polarity, can be challenging to match with a single solvent.
-
Solution: Employ a Mixed Solvent System.
-
Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble, ensuring the two solvents are miscible.[5][11] Common pairs for biphenyl carboxylic acids include ethanol/water, benzene/petroleum ether, and hexane/ethyl acetate.[3][4][12]
-
Dissolve your crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the hot "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).[11][13][14]
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Problem 2: My compound "oils out" instead of crystallizing.
-
Causality: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure samples or when the solution is cooled too rapidly.
-
Solutions:
-
Increase the amount of solvent: This will lower the saturation temperature.
-
Cool the solution more slowly: This can be achieved by placing the flask in a warm water bath and allowing it to cool to room temperature before moving it to an ice bath.
-
Try a different solvent system: A lower boiling point solvent may help.
-
Scratch the inside of the flask with a glass rod: This can provide a nucleation site for crystal growth.
-
Workflow for Developing a Recrystallization Protocol
Caption: A decision-making workflow for developing a recrystallization protocol for biphenyl carboxylic acids.
Guide 2: Column Chromatography
For separating complex mixtures, column chromatography is often the method of choice.
Problem 1: Poor separation of my biphenyl carboxylic acid from a non-polar impurity.
-
Causality: The high polarity of the carboxylic acid group can cause it to adhere strongly to the silica gel, while non-polar impurities elute quickly, leading to poor resolution.
-
Solution: Optimize the Mobile Phase.
-
Start with a non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate.[15][16]
-
As mentioned in the FAQs, add 0.5-1% acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve peak shape.[2]
-
Problem 2: My compound appears to be decomposing on the column.
-
Causality: Some biphenyl carboxylic acids may be sensitive to the acidic nature of silica gel.
-
Solutions:
-
Use a deactivated stationary phase: Consider using neutral alumina or a C18 reversed-phase silica gel.[17]
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Experimental Protocol: Column Chromatography of a Biphenyl Carboxylic Acid
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will give your desired compound an Rf value of approximately 0.3. Remember to add a small amount of acetic or formic acid to your developing chamber.
-
Column Packing: Pack a column with silica gel using the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.[18]
-
Sample Loading: Dissolve your crude sample in a minimal amount of a polar solvent (like ethyl acetate or acetone) and adsorb it onto a small amount of silica gel.[15] Once the solvent is evaporated, carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified biphenyl carboxylic acid.
Guide 3: High-Performance Liquid Chromatography (HPLC)
For high-purity applications and analytical purposes, HPLC is an invaluable tool.
Problem: My biphenyl carboxylic acid gives a broad peak in reversed-phase HPLC.
-
Causality: Similar to silica gel chromatography, interactions between the carboxylic acid and the stationary phase can lead to poor peak shape. In reversed-phase HPLC (e.g., C18), this can be due to the presence of both the protonated and deprotonated forms of the acid.
-
Solution: Control the pH of the Mobile Phase.
-
Add an acidifier to the mobile phase to ensure the carboxylic acid is fully protonated. Common choices include:
-
Trifluoroacetic acid (TFA): Typically used at a concentration of 0.1%. It is volatile, making it suitable for preparative work where the solvent will be evaporated.
-
Formic acid: Also volatile and MS-compatible.[19]
-
Phosphoric acid: A non-volatile acid suitable for analytical work where sample recovery is not required.[19]
-
-
The mobile phase typically consists of a mixture of water (with the acidifier) and an organic solvent like acetonitrile or methanol.
-
Data Presentation: Solubility of 4-Biphenylcarboxylic Acid
The choice of solvent is critical for both recrystallization and chromatography. The following table summarizes the solubility of 4-biphenylcarboxylic acid in various pure organic solvents at different temperatures.[20][21]
| Solvent | Solubility (mole fraction) at 293.15 K (20°C) | Solubility (mole fraction) at 328.15 K (55°C) |
| Ethyl Acetate | High | Very High |
| Methyl Acetate | High | Very High |
| n-Butanol | Moderate | High |
| n-Propanol | Moderate | High |
| Isopropanol | Moderate | High |
| Ethanol | Moderate | High |
| Methanol | Low | Moderate |
| Benzene | Very Low | Low |
Data adapted from Li et al. (2021).[20][21] This data indicates that ester and alcohol solvents are generally good choices for dissolving 4-biphenylcarboxylic acid, especially at elevated temperatures.[20]
Advanced Challenge: Separation of Atropisomers
If you suspect your biphenyl carboxylic acid exists as a mixture of atropisomers, standard purification techniques will likely fail to separate them.
-
Diagnosis: Atropisomers are enantiomers or diastereomers and will often have identical TLC Rf values and co-elute in achiral chromatography. Chiral HPLC is the definitive method for their separation.
-
Solution: Chiral Chromatography.
-
Specialized chiral stationary phases (CSPs) are required to resolve atropisomers. Derivatized cyclodextrin or polysaccharide-based columns are common choices.[10]
-
Method development can be complex and may require screening of different chiral columns and mobile phases.
-
Low temperatures may be necessary during separation to prevent on-column racemization if the rotational barrier is low.[10]
-
Conclusion
The purification of biphenyl carboxylic acids presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the interplay between the compound's structure, solubility, and the principles of different purification techniques, researchers can develop robust and efficient purification protocols. This guide provides a foundation for troubleshooting common issues, and we encourage you to adapt these principles to the specific needs of your target molecule.
References
- Benchchem. (n.d.). Technical Support Center: Biphenyl-4,4'-dicarboxylic Acid Synthesis.
-
Li, Y., Wang, Y., Hu, B., Li, Z., Nie, W., & Li, Q. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(12), 4634–4644. [Link]
- American Chemical Society. (2021). Measurement and Correlation of the Solubility of 4‐Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from.
- SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column.
- Li, Y., Wang, Y., Hu, B., Li, Z., Nie, W., & Li, Q. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K.
- Li, Y., Wang, Y., Hu, B., Li, Z., Nie, W., & Li, Q. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K.
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
-
Kannappan, V. (2022). Atropisomers: things are tight, single bond won't rotate. Chiralpedia. [Link]
-
Stereoelectronics. (2021). The stability of atropisomers. Retrieved from [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Zhang, Y., et al. (2010). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 448-454. [Link]
-
YouTube. (2024). ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond. Free Hindered rotation. [Link]
-
ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
-
YouTube. (2012). Recrystallization using two solvents. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Google Patents. (n.d.).
-
Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
IUCr Journals. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Google Patents. (n.d.).
-
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Isoreticular polyMOFs Revised ESI. Retrieved from [Link]
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
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- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]
- 7. stereoelectronics.org [stereoelectronics.org]
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- 9. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 10. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
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- 19. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Technical Support Center: Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support center for the synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biphenyl scaffold. The content is structured in a practical, question-and-answer format to directly address issues you may face in the lab.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the predominant method for synthesizing this compound. This guide will focus on troubleshooting this pathway, which typically involves the coupling of either:
-
Route A: (4-cyanophenyl)boronic acid with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid).
-
Route B: (4-carboxyphenyl)boronic acid with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile).
While powerful, this reaction is susceptible to several side reactions that can complicate purification and significantly reduce yields.
Q1: My reaction has a low yield, and I'm isolating a significant amount of a symmetrical dimer (either 4,4'-dicyanobiphenyl or biphenyl-4,4'-dicarboxylic acid). What is happening and how can I fix it?
A1: You are observing boronic acid homocoupling, a classic side reaction in Suzuki-Miyaura coupling. [1]
The Cause (Mechanism): Homocoupling is the dimerization of your boronic acid starting material. While several mechanisms exist, the most common pathway is initiated by the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then undergoes transmetalation with two molecules of the boronic acid, leading to the undesired symmetrical biaryl product instead of the desired cross-coupled product.[2] An alternative, oxygen-independent pathway can also occur, particularly with electron-deficient arylboronic acids, involving a rare protonolysis/second transmetalation event.[3][4]
Troubleshooting & Mitigation Protocol:
-
Rigorous Oxygen Exclusion (Critical): The single most effective way to suppress homocoupling is to remove dissolved oxygen.
-
Protocol: Before adding the palladium catalyst, sparge the reaction solvent and the reaction mixture with an inert gas (high-purity Argon or Nitrogen) for at least 15-30 minutes using a subsurface needle.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Selection: The choice of palladium source matters.
-
Recommendation: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Pd(II) sources must be reduced in situ to the active Pd(0) state, a step where side reactions can be initiated.[5]
-
Pro-Tip: If using a Pd(II) precatalyst is unavoidable, consider adding a mild reducing agent, such as potassium formate (HCO₂K), to the reaction mixture to help maintain the palladium in its active Pd(0) state.[2]
-
-
Ligand Optimization: Bulky, electron-rich phosphine ligands accelerate the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.
Click for a Step-by-Step Experimental Protocol to Minimize Homocoupling
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 equiv), (4-cyanophenyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Seal the flask with a septum, and purge with high-purity argon for 15 minutes.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture) via a cannula or syringe.
-
Sparge the resulting slurry with argon via a subsurface needle for an additional 20 minutes.
-
In a separate vial under argon, prepare the catalyst solution by dissolving the Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) in a small amount of degassed solvent.
-
Using a syringe, add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon and monitor by TLC or LC-MS until the starting material is consumed.
Q2: My main byproducts are benzonitrile or benzoic acid. Why am I losing my starting materials?
A2: You are likely experiencing protodeboronation of the boronic acid and/or dehalogenation of the aryl halide.
The Cause (Mechanism):
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (often water or solvent).[6] This reaction is typically base-catalyzed; the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source.[6][7] Electron-deficient boronic acids can be particularly susceptible.[7]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. After the initial oxidative addition of the aryl halide to Pd(0), the resulting complex can react with a hydride source in the mixture (from the solvent or base) followed by reductive elimination to release the dehalogenated arene.[8]
Troubleshooting & Mitigation Protocol:
-
Choice of Base and Conditions: The reaction pH is a critical factor.[9]
-
Recommendation: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. While bases like NaOH or K₂CO₃ are common, they can create a highly basic aqueous environment that promotes protodeboronation.[5]
-
Boronic Esters: Protect the boronic acid as an ester, such as a pinacol ester (Ar-B(pin)) or a MIDA boronate. These are generally more stable and less prone to protodeboronation.[10] The active boronic acid is released slowly under the reaction conditions.
-
-
Minimize Water: While Suzuki reactions often require some water for the base to be effective and to facilitate transmetalation, excess water can accelerate protodeboronation.
-
Protocol: Use a carefully controlled amount of water in your solvent system (e.g., a 4:1 or 5:1 ratio of organic solvent to water) rather than an undefined amount. Ensure your organic solvent is anhydrous grade to start.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of both protodeboronation and dehalogenation.
-
Recommendation: Aim for the lowest temperature at which the reaction proceeds efficiently. Monitor the reaction closely and work it up promptly upon completion.
-
Visualization of Suzuki Cycle and Major Side Reactions
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
optimizing solubility of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid for biological assays
Welcome to the technical support guide for 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid (CBCA). This document provides researchers, scientists, and drug development professionals with expert guidance on overcoming solubility challenges to ensure reliable and reproducible results in biological assays. CBCA's biphenyl structure renders it hydrophobic, while the carboxylic acid moiety offers a handle for pH-dependent solubility manipulation. Understanding these properties is key to its successful application.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of CBCA is the first step in designing a successful experimental protocol. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | [1][2] |
| Molecular Weight | 223.23 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Predicted pKa | 3.99 ± 0.10 | [1][3] |
| Storage | Room temperature, sealed in dry conditions | [1][4] |
The low predicted pKa value is critical; it indicates that the carboxylic acid group will be deprotonated (negatively charged) at physiological pH (~7.4), which can be leveraged to enhance aqueous solubility.[1][3]
Q2: What is the best solvent for preparing a high-concentration stock solution?
For hydrophobic compounds like CBCA, a high-concentration stock solution is typically prepared in a 100% organic solvent.[5]
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation. It is a powerful, water-miscible organic solvent suitable for most biological applications when used at low final concentrations.
Alternative Solvents: If DMSO is incompatible with your assay, consider ethanol or dimethylformamide (DMF).[5] A related compound, dimethyl biphenyl-4,4'-dicarboxylate, shows solubility in both DMSO and DMF.[6]
Best Practice: Always start with a small amount of your compound to test solubility in the chosen solvent before dissolving the entire batch.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What's happening and how can I fix it?
This is a common issue known as "solvent shock," which occurs when a compound that is soluble in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[5] The localized high concentration of the compound crashes out of solution before it can be adequately dispersed.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Preparation of a 10 mM CBCA Stock Solution in DMSO
This protocol details the standard procedure for creating a concentrated stock solution.
Materials:
-
This compound (MW: 223.23 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.23 mg of CBCA.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 223.23 g/mol * 1000 mg/g = 2.23 mg/mL
-
-
Dissolution: Add the weighed CBCA to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but always check for compound stability first.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[6]
Protocol 2: Preparing Working Solutions in Aqueous Media (Anti-Precipitation Method)
This protocol is designed to minimize precipitation when diluting the organic stock into your final assay buffer or cell culture medium.
Principle: The key is to avoid "solvent shock" by performing a stepwise dilution and ensuring the final pH is well above the compound's pKa.[5]
Procedure:
-
Thaw Stock: Thaw a single aliquot of your 10 mM CBCA stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): If your assay is sensitive to DMSO, create an intermediate dilution. For example, dilute the 10 mM DMSO stock 1:10 in sterile ethanol to create a 1 mM solution with 10% DMSO.
-
Final Dilution:
-
Ensure your final assay buffer (e.g., PBS or cell culture medium) is at the desired temperature (typically 37°C for cell-based assays).[7]
-
While vortexing the assay buffer, add the required volume of the stock (or intermediate) solution drop-by-drop. For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).
-
-
pH Verification: The carboxylic acid group on CBCA (pKa ~3.99) will be deprotonated and more soluble in standard cell culture media (pH ~7.2-7.4).[1][3] If using a custom buffer, verify the final pH is > 6.0 to ensure the carboxylate form predominates.
-
Visual Inspection & Filtration: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If observed, you may need to lower the final concentration. For critical applications, filtering the final working solution through a 0.22 µm syringe filter can remove any micro-precipitates.[5]
Caption: Workflow for preparing aqueous working solutions.
Advanced Troubleshooting
Issue: Compound precipitates over time during a long-term (e.g., 24-72h) cell culture experiment.
-
Cause: The compound may have low thermodynamic solubility, even if it initially appears dissolved (kinetic solubility). Over time, the solution reaches equilibrium, and the excess compound precipitates.[5]
-
Solution 1: Prepare fresh working solutions and replace the medium in your assay at regular intervals (e.g., every 24 hours).
-
Solution 2: Consider the use of solubility enhancers, such as cyclodextrins, but be aware that these must be validated for non-interference with your specific biological assay.
-
Solution 3: Filter the solution before use to remove any existing precipitate that could seed further crystallization.[5]
Issue: Inconsistent results across a multi-well plate.
-
Cause: This can be due to poor mixing or localized precipitation in individual wells. It can also be caused by evaporation from the outer wells of a plate.
-
Solution 1: Ensure thorough but gentle mixing after adding the compound to each well. A multi-channel pipette followed by gentle swirling or tapping of the plate can help.
-
Solution 2: When preparing the plate, avoid adding the compound to dry wells. Always add it to wells already containing media/buffer.
-
Solution 3: Maintain proper humidity in the incubator and consider excluding the outer wells of the plate from the analysis if edge effects are suspected.
References
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Cyano-4'-biphenylcarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid, 4'-heptyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester. Retrieved from [Link]
- Coligan, J. E., et al. (2001). Preparation of cell cultures and vaccinia virus stocks. Current Protocols in Protein Science, Chapter 5, Unit 5.12.
-
LookChem. (n.d.). Cas 5728-46-1, 4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID. Retrieved from [Link]
- Arnold, J. J., et al. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 107514.
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Arnold, J. J., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. PubMed. Retrieved from [Link]
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- 1. 4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID | 5728-46-1 [m.chemicalbook.com]
- 2. 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 3. Cas 5728-46-1,4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID | lookchem [lookchem.com]
- 4. This compound | 5728-46-1 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - TW [thermofisher.com]
troubleshooting NMR peak assignments for substituted biphenyls
Technical Support Center: Substituted Biphenyls
A Senior Application Scientist's Guide to Troubleshooting NMR Peak Assignments
Navigating the NMR spectra of substituted biphenyls presents a unique set of challenges for researchers in synthetic chemistry and drug development. The combination of aromatic complexity, restricted bond rotation (atropisomerism), and the influence of diverse substituents can lead to crowded, overlapping, and often confusing spectra. This guide provides in-depth, field-proven insights to systematically troubleshoot and confidently assign NMR peaks for these intricate molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aromatic region is a crowded, unresolved mess. How can I even begin to assign the proton signals?
This is the most common issue. The chemical shift equivalence of protons can be unexpectedly complex in biphenyls. Overlapping multiplets make direct interpretation from a 1D ¹H NMR spectrum nearly impossible.
Causality & Core Problem: In unsubstituted biphenyl, the protons at the 2,6-positions are equivalent to the 2',6'-positions, and the 3,5-positions are equivalent to the 3',5'-positions, leading to a complex but somewhat predictable pattern. However, introducing substituents breaks this symmetry. Furthermore, the degree of twisting (the dihedral angle) between the two phenyl rings, which is influenced by the size of ortho-substituents, alters the magnetic environment of all aromatic protons.[1] Protons on one ring experience anisotropic effects from the other, causing shifts that are difficult to predict without a systematic approach.
Troubleshooting Workflow:
-
Change the Solvent: This is the simplest first step. The interactions between your biphenyl and the NMR solvent can alter the chemical shifts of protons.[2] Running the spectrum in an aromatic solvent like benzene-d₆ or pyridine-d₅ often induces significant shifts (Aromatic Solvent-Induced Shifts or ASIS) compared to a standard solvent like CDCl₃.[3][4] This can resolve overlapping signals by changing the electronic environment around the solute.[3][4][5] For example, protons situated on the periphery of the molecule might experience different shielding or deshielding effects in the presence of the ring current from benzene-d₆.[3]
-
Acquire a 2D COSY Spectrum: A COSY (COrrelation SpectroscopY) experiment is essential. It reveals which protons are spin-spin coupled (typically those 2 or 3 bonds apart).[6] In an aromatic ring, you will see cross-peaks connecting adjacent protons (e.g., H-2 to H-3, H-3 to H-4). This allows you to "walk" around each individual phenyl ring and establish its spin system, even if the signals are overlapped in the 1D spectrum.[7][8]
-
Utilize Heteronuclear Correlation (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond ¹H-¹³C correlation).[9] This is invaluable for assigning protonated carbons and confirming proton assignments. If you can distinguish the carbon signals, you can definitively assign the attached protons.[8][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9] This is the key to connecting the fragments. For instance, the proton at the C-2 position should show a correlation to the C-1' carbon (the carbon on the other ring), which is three bonds away across the central C-C bond. This unequivocally links the two spin systems you identified with COSY.
-
Q2: I'm observing more signals than expected, or my peaks are unusually broad. Could this be due to rotamers?
Yes, this is a classic sign of atropisomerism, where rotation around the single bond connecting the two phenyl rings is hindered.[11][12] If the energy barrier to rotation is high enough, you can have stable or slowly interconverting rotational isomers (rotamers) that are distinct on the NMR timescale.[1][12]
Causality & Core Problem: Bulky substituents at the ortho-positions (2, 6, 2', 6') sterically clash, creating a significant energy barrier to rotation.[11][13][14][15] If this barrier is high enough (typically >16-19 kcal/mol), the rotamers can be isolated at room temperature.[1] On the NMR timescale, if the rate of interconversion is slow compared to the frequency difference between signals of the two rotamers, you will see two separate sets of peaks—one for each rotamer. If the exchange is at an intermediate rate, the peaks will broaden, sometimes to the point of disappearing into the baseline.[16]
Troubleshooting Workflow:
-
Variable Temperature (VT) NMR: This is the definitive experiment to probe dynamic processes like restricted rotation.[16][17]
-
Heating: As you increase the temperature, the rate of rotation around the C-C bond will increase. If you are observing broad peaks from intermediate exchange, they will sharpen into a single, averaged signal at a high enough temperature (the coalescence point). If you see two distinct sets of signals, they will broaden, merge (coalesce), and then sharpen into a single averaged set of signals as the temperature increases further.[16][17][18]
-
Cooling: Conversely, cooling the sample will slow down the rotation. A single, averaged peak might decoalesce into two distinct signals for the individual rotamers.
-
-
2D EXSY or ROESY NMR: An Exchange SpectroscopY (EXSY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiment can detect chemical exchange. In addition to through-space NOE correlations, you will see "exchange cross-peaks" connecting the signals of a specific nucleus in one rotamer to its corresponding signal in the other rotamer.
Q3: How can I definitively assign which proton belongs to which ring, especially in an unsymmetrically substituted biphenyl?
This requires looking at through-space correlations, which are independent of the through-bond J-coupling network.
Causality & Core Problem: While COSY, HSQC, and HMBC can build the carbon skeleton and connect adjacent protons, they don't always provide unambiguous proof of the spatial arrangement, especially for assigning specific ortho- or meta-protons relative to substituents on the other ring. The Nuclear Overhauser Effect (NOE) provides this information. The NOE is the transfer of spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are bonded.[19][20]
Troubleshooting Workflow:
-
Acquire a 2D NOESY/ROESY Spectrum:
-
NOESY (Nuclear Overhauser Effect SpectroscopY): This is the standard 2D experiment for observing NOE correlations.[19][20]
-
ROESY: For medium-sized molecules like many biphenyls, the NOE can sometimes be zero or very weak. A ROESY experiment is often more reliable in these cases as it avoids this issue.
-
-
Interpret the Cross-Peaks: Look for cross-peaks between protons on different rings. For example, a proton at the C-2 position on Ring A should show an NOE correlation to the proton at the C-2' position on Ring B, as they are spatially close due to the twisted nature of the biphenyl core. Similarly, a substituent on one ring (e.g., a methyl group at C-2) will show an NOE to the proton at C-2' on the other ring. These correlations provide definitive proof of through-space proximity and are crucial for unambiguous assignment.[21]
Systematic Assignment Workflow
A logical, step-by-step approach is critical for tackling these complex molecules. The following workflow integrates the techniques discussed above.
Caption: Systematic workflow for NMR peak assignment of substituted biphenyls.
Data Summary Tables
Table 1: Common Troubleshooting Scenarios and Recommended Actions
| Symptom | Potential Cause(s) | Primary Recommended Experiment(s) | Secondary Action(s) |
| Overlapping Aromatic Signals | Incidental chemical shift equivalence. | 2D COSY | Change NMR solvent (e.g., to Benzene-d₆).[16] |
| More Signals Than Expected | Atropisomerism (slow rotation). | Variable Temperature (VT) NMR. | 2D ROESY or EXSY to identify exchange peaks. |
| Broad, Poorly Resolved Peaks | Intermediate exchange rate (rotamers), aggregation. | Variable Temperature (VT) NMR. | Dilute the sample; re-acquire ¹H NMR. |
| Ambiguous Ring Assignment | Lack of clear through-bond connectivity. | 2D NOESY or ROESY. | HMBC (look for key C1-H2' correlations). |
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR Experiment
Objective: To determine if observed peak broadening or multiplicity is due to a dynamic process like restricted rotation.
-
Sample Preparation: Prepare the sample as you would for a standard ¹H NMR experiment, ensuring it is stable across the desired temperature range. A typical concentration is 5-10 mg in 0.6 mL of a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆ for high temperatures; CD₂Cl₂ for low temperatures).
-
Initial Setup (Room Temperature): Acquire a standard ¹H spectrum at room temperature (e.g., 298 K). Shim the sample carefully to obtain optimal resolution. Note the chemical shifts and line shapes of the peaks .
-
Increasing Temperature:
-
Set the spectrometer to a higher temperature, e.g., 318 K (45 °C). Allow the sample to equilibrate for at least 5-10 minutes.
-
Re-shim the instrument (at least the Z1 and Z2 shims) as the magnetic field homogeneity will change with temperature.
-
Acquire a new ¹H spectrum.
-
Repeat this process in 15-20 K increments, observing changes in the spectra. Look for peaks to broaden, coalesce, and then sharpen.
-
-
Decreasing Temperature (Optional): If no dynamic behavior is observed at high temperatures, or if you suspect an equilibrium that favors distinct rotamers at low temperatures, repeat the process by cooling the sample in decrements from room temperature.
-
Data Analysis: Plot the chemical shifts of key peaks versus temperature. Analyze the coalescence temperature to calculate the energy barrier (ΔG‡) to rotation.
Protocol 2: 2D NOESY Experiment
Objective: To identify through-space correlations for unambiguous assignment of protons on different rings.
-
Sample Preparation: Prepare a sample with a slightly higher concentration than for a standard ¹H experiment to ensure good signal-to-noise. The sample must be free of paramagnetic impurities (which can kill the NOE effect). Degassing the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes can improve results.
-
Acquisition Parameters:
-
Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Mixing Time (d8): This is the most critical parameter. It is the period during which NOE transfer occurs. For small to medium molecules like biphenyls, a mixing time of 500-800 ms is a good starting point.
-
Number of Scans (ns) & Increments (ni): Typically, use 8-16 scans per increment and 256-512 increments in the indirect dimension (F1) for adequate resolution and sensitivity.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase the spectrum carefully. NOE cross-peaks and diagonal peaks should have the same phase (positive for ROESY, opposite for NOESY of small molecules in the positive NOE regime).
-
-
Data Analysis: Look for cross-peaks that connect protons which are not J-coupled (i.e., do not have a corresponding COSY cross-peak). Pay close attention to correlations between protons on Ring A and protons/substituents on Ring B.
References
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
-
Lunazzi, L., Mazzanti, A., & Miura, S. (2006). Rotation in biphenyls with a single ortho-substituent. The Journal of Organic Chemistry, 71(14), 5255–5258. Available at: [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865–879. Available at: [Link]
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Unknown Author. (n.d.). 2D NMR FOR THE CHEMIST. Available at: [Link]
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Chiralpedia. (n.d.). Atropisomers: things are tight, single bond won't rotate. Available at: [Link]
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Hayami, M., & Koga, N. (1988). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1735-1740. Available at: [Link]
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Synlett, 31(03), 261-266. Available at: [Link]
-
Elliot, E. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]
-
Rzepa, H. S., & Leach, C. (n.d.). NMR Analysis using Hyperactive Molecules and the World-Wide Web. Imperial College London. Available at: [Link]
-
ResearchGate. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Semantic Scholar. (2006). Rotation in biphenyls with a single ortho-substituent. Available at: [Link]
-
Mazzanti, A., et al. (2000). Conformational studies by dynamic NMR. 50. Atropisomerism in hindered naphthyl sulfoxides: structure, stereodynamics, and chiral resolution. The Journal of Organic Chemistry, 65(16), 4889–4896. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Available at: [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
The Knowles Group, Princeton University. (2018). Atropisomers. Available at: [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Available at: [Link]
-
Braverman, S., et al. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry, 67(10), 3277–3283. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Available at: [Link]
-
Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available at: [Link]
-
ACS Catalysis. (2026). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Available at: [Link]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Available at: [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
-
Freie Universität Berlin. (n.d.). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Available at: [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Available at: [Link]
-
Reddit. (2020). How would you describe the multiplicity of this proton nmr for biphenyl? r/OrganicChemistry. Available at: [Link]
-
Unknown Author. (n.d.). Dr. Minaketan Sahoo, IPT, Salipur B Pharm 7th Semester BP701T. INSTRUMENTAL METHODS OF ANALYSIS. Available at: [Link]
-
PMC. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Available at: [Link]
-
Slideshare. (n.d.). Nmr spectroscopy. Available at: [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]
-
ChemRxiv. (n.d.). Temperature-dependent solid-state NMR proton chemical-shift values and hydrogen bonding. Available at: [Link]
-
PMC. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Available at: [Link]
-
ResearchGate. (n.d.). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conformations of Biphenyls. Available at: [Link]
-
PubMed. (n.d.). Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. Available at: [Link]
-
ACS Publications. (2023). Chromophore Planarity, –BH Bridge Effect, and Two-Photon Activity: Bi- and Ter-Phenyl Derivatives as a Case Study. Available at: [Link]
-
PubMed Central. (n.d.). Combining automated peak tracking in SAR by NMR with structure-based backbone assignment from 15N-NOESY. Available at: [Link]
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preventing dimerization in carboxylic acid spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing the common challenge of carboxylic acid dimerization in spectroscopic analyses. Our goal is to equip you with the expertise to obtain clean, reproducible, and accurate data.
Introduction: The Dimerization Dilemma
Carboxylic acids possess a strong tendency to form hydrogen-bonded dimers, particularly in non-polar solvents and at high concentrations.[1][2][3] This self-association significantly alters their spectroscopic properties, leading to peak broadening, chemical shifts, and changes in vibrational frequencies, which can complicate spectral interpretation and quantification.[1][4][5][6] This guide will walk you through the causes of dimerization and provide robust strategies to control this phenomenon in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team encounters regarding the spectroscopy of carboxylic acids.
Q1: Why do my carboxylic acid IR spectra show a very broad O-H peak from ~2500-3300 cm⁻¹?
This is the classic signature of a hydrogen-bonded carboxylic acid dimer.[2][6][7][8] The broadness of the O-H stretching absorption is due to the strong hydrogen bonding within the dimeric structure.[1][5] In the dimer, the individual O-H vibrational energies are varied, resulting in a wide envelope of absorptions rather than a sharp peak.[1][6]
Q2: How does dimerization affect the carbonyl (C=O) peak in an IR spectrum?
Dimerization causes a shift in the carbonyl stretching frequency. For a hydrogen-bonded dimer, the C=O stretch typically appears at a lower wavenumber, around 1710-1730 cm⁻¹.[1][3][7] In contrast, the monomeric form, which is more prevalent in dilute solutions of polar solvents, exhibits a C=O stretch at a higher wavenumber, often around 1760 cm⁻¹.[3][7]
Q3: In ¹H NMR, why is the carboxylic acid proton signal so far downfield and sometimes very broad?
The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group.[4][8] This results in a characteristic chemical shift in the 10-13 ppm range.[4][8][9] The signal can be broad due to hydrogen exchange with trace amounts of water or other exchangeable protons in the sample, as well as the monomer-dimer equilibrium.[8]
Q4: Can I eliminate dimerization completely?
While complete elimination can be challenging in certain sample matrices, it is possible to shift the equilibrium significantly towards the monomeric form. This can be achieved by controlling solvent polarity, sample concentration, and temperature.[10][11][12] Alternatively, chemical derivatization can be employed to permanently prevent dimerization.[13][14][15]
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues related to carboxylic acid dimerization in your spectroscopic experiments.
Issue 1: Non-Reproducible or Concentration-Dependent Spectral Features
Symptoms:
-
Shifting peak positions for the O-H or C=O bands in IR spectroscopy.
-
Changes in the chemical shift of the carboxylic acid proton in NMR spectroscopy as sample concentration varies.[16]
-
Non-linear response in quantitative analysis when concentration changes.
Root Cause Analysis: These symptoms strongly indicate that the monomer-dimer equilibrium is shifting with changes in concentration. At higher concentrations, the formation of dimers is favored, while at lower concentrations, the equilibrium shifts towards the monomer.
Solutions:
1. Optimization of Sample Concentration
Lowering the concentration of the carboxylic acid in the solution will favor the formation of monomers.
dot
Caption: Effect of concentration on monomer-dimer equilibrium.
Experimental Protocol: Concentration Study for IR Spectroscopy
-
Prepare a Stock Solution: Create a concentrated stock solution of your carboxylic acid in the chosen solvent.
-
Serial Dilutions: Perform a series of dilutions to obtain samples with decreasing concentrations (e.g., 100 mM, 50 mM, 10 mM, 1 mM, 0.1 mM).
-
Acquire Spectra: Record the IR spectrum for each concentration under identical instrument parameters.
-
Analyze Data: Monitor the carbonyl (C=O) stretching region. Observe the shift from the dimer peak (~1710 cm⁻¹) to the monomer peak (~1760 cm⁻¹).
-
Select Optimal Concentration: Choose a concentration where the monomer peak is dominant and spectral features are stable.
2. Strategic Solvent Selection
The choice of solvent has a profound impact on the monomer-dimer equilibrium.[10][12] Polar, hydrogen-bond accepting solvents will compete with the carboxylic acid for hydrogen bonding, thereby disrupting dimer formation.[3][10]
| Solvent | Polarity | Hydrogen Bonding Capability | Dimerization Effect |
| Carbon Tetrachloride | Non-polar | None | Favors Dimer |
| Chloroform | Low Polarity | Weak H-bond donor | Dimer predominates |
| Acetonitrile | Polar Aprotic | H-bond acceptor | Hinders Dimerization |
| Tetrahydrofuran (THF) | Polar Aprotic | H-bond acceptor | Hinders Dimerization |
| Water | Polar Protic | Strong H-bond donor/acceptor | Monomer favored |
dot
Caption: Solvent effect on carboxylic acid dimerization.
Issue 2: Inaccurate Quantification due to Dimerization
Symptoms:
-
Calibration curves for quantitative analysis are non-linear.
-
Poor accuracy and precision in concentration measurements.
Root Cause Analysis: The molar absorptivity (in IR) or the signal intensity (in NMR) of the monomer and dimer forms are different. If the ratio of monomer to dimer changes across the concentration range of your calibration standards, a linear relationship between concentration and signal will not be achieved.
Solutions:
1. Temperature Adjustment
Increasing the temperature can provide enough thermal energy to disrupt the hydrogen bonds holding the dimer together, shifting the equilibrium towards the monomer.[11][17]
Experimental Protocol: Temperature Variation Study
-
Prepare Sample: Prepare a mid-concentration sample of your carboxylic acid.
-
Set Temperature: Use a variable temperature probe in your spectrometer.
-
Acquire Spectra: Record spectra at a range of temperatures (e.g., 25°C, 40°C, 60°C).
-
Analyze Data: Observe the spectral changes. For IR, look for an increase in the monomer C=O peak. For NMR, the carboxylic acid proton may sharpen and shift.
-
Determine Optimal Temperature: Select a temperature that provides a stable, monomer-dominant spectrum. Caution: Ensure the temperature is below the solvent's boiling point and does not cause sample degradation.
2. Chemical Derivatization
This is the most definitive way to prevent dimerization. By converting the carboxylic acid to an ester or another derivative, the hydroxyl proton is removed, eliminating the possibility of hydrogen bonding.[13][14][15][18]
Experimental Protocol: Esterification for Spectroscopic Analysis This is a general guide; specific reagents and conditions may need to be optimized for your analyte.
-
Reagent Selection: Choose a suitable esterification agent. For example, diazomethane or a trimethylsilyl (TMS) derivatizing agent like BSTFA.
-
Reaction: In a dry, inert atmosphere, dissolve a known quantity of your carboxylic acid in an appropriate solvent (e.g., diethyl ether or THF).
-
Add the derivatizing agent dropwise to the carboxylic acid solution. The reaction is often rapid and may be accompanied by gas evolution (with diazomethane).
-
Quench and Purify: Once the reaction is complete, quench any excess reagent according to safety protocols. If necessary, purify the resulting ester.
-
Spectroscopic Analysis: Dissolve the purified ester in a suitable solvent and acquire the spectrum. The characteristic broad O-H peak will be absent, and the C=O peak will be sharp and at a position characteristic of an ester.
dot
Caption: Chemical derivatization workflow to prevent dimerization.
By understanding the principles of carboxylic acid dimerization and applying these targeted troubleshooting strategies, you can significantly improve the quality and reliability of your spectroscopic data. For further assistance, please consult the references below or contact our application support team.
References
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2019). 19.4 Spectroscopic Properties of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Solvent effects on the monomers / H-bonded dimers equilibrium in carboxylic acids: (+)-S-ketopinic acid as a case of study. [Link]
-
Kimtys, L. (1977). Peculiar Temperature Dependence of the Chemical Shifts of Carboxylic Acid Dimers. Spectroscopy Letters, 10(1), 43-48. [Link]
-
Taylor & Francis Online. (1977). Peculiar Temperature Dependence of the Chemical Shifts of Carboxylic Acid Dimers. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]
-
Khan Academy. (n.d.). Signal characteristics - shape. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]
-
ResearchGate. (2021). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. [Link]
-
ResearchGate. (2014). Dimerization of Carboxylic Acids in Solution up to High Pressures and Temperatures. 2. Benzoic Acid. [Link]
-
Chemistry LibreTexts. (2019). 19.3: Spectroscopy of Carboxylic Acids. [Link]
-
Dimerization of Carboxylic Acids: An Equation of State Approach. (n.d.). [Link]
-
AIP Publishing. (2022). Dimerization dynamics of carboxylic acids in helium nanodroplets. [Link]
-
National Institutes of Health. (n.d.). How Important Are Dimers for Interpreting the Chiroptical Properties of Carboxylic Acids? A Case Study with[17]-Ladderanoic Acid. [Link]
-
Royal Society of Chemistry. (2021). CC-stretched formic acid: isomerisation, dimerisation, and carboxylic acid complexation. [Link]
-
Canadian Science Publishing. (n.d.). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]
-
Chemistry LibreTexts. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ACS Publications. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]
-
National Institutes of Health. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. [Link]
-
Chemistry LibreTexts. (2015). 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids. [Link]
-
YouTube. (2024). How Do You Troubleshoot Spectroscopy Issues? - Chemistry For Everyone. [Link]
-
National Institutes of Health. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
-
Organic spectroscopy problem set - Teacher guide. (n.d.). [Link]
-
Physical Chemistry Chemical Physics. (n.d.). A chemical approach towards the spectroscopy of carboxylic acid dimer isomerism. [Link]
-
Lithuanian Journal of Physics. (2022). 17O NMR and DFT study of hydrogen bonding: proton sharing and incipient transfer. [Link]
-
ResearchGate. (n.d.). A chemical approach towards the spectroscopy of carboxylic acid dimer isomerism. [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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optimizing reaction conditions for amidation of biphenyl carboxylic acids
Welcome to the technical support center for the amidation of biphenyl carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this crucial transformation. Biphenyl amides are prevalent motifs in pharmaceuticals and advanced materials, yet their synthesis can be challenging due to steric hindrance and electronic effects inherent to the biphenyl scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target amides.
I. Troubleshooting Guide: Overcoming Common Hurdles in Biphenyl Carboxylic Acid Amidation
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Question 1: My amidation reaction is showing low or no conversion. What are the likely causes and how can I resolve this?
Answer:
Low conversion is a frequent challenge, often stemming from insufficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. Let's break down the potential causes and solutions.
-
Cause A: Inadequate Carboxylic Acid Activation. The direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable at moderate temperatures due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Activation of the carboxylic acid is paramount.
-
Solution 1: Re-evaluate Your Coupling Reagent. For sterically hindered biphenyl carboxylic acids, standard carbodiimide reagents like DCC or EDC alone may be insufficient.[3] Consider more potent activating agents:
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents form highly reactive phosphonium esters with the carboxylic acid, which are less prone to side reactions like N-acylurea formation compared to carbodiimides.[4][5]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): These are highly efficient and lead to rapid reactions.[6] HATU is particularly effective for challenging couplings due to the formation of a highly reactive O-acylisourea intermediate.[6]
-
-
Solution 2: Incorporate Additives. If you are using a carbodiimide, the addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is crucial. These additives form active esters that are more reactive than the O-acylisourea intermediate and minimize side reactions, including racemization if your substrate is chiral.[4][5][6]
-
Solution 3: Switch to an Acyl Halide Intermediate. For particularly stubborn cases, converting the biphenyl carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can provide a highly reactive intermediate for amidation.[7] However, this two-step process may not be compatible with sensitive functional groups.[4]
-
-
Cause B: Steric Hindrance. Biphenyl systems, especially those with ortho-substituents, present significant steric bulk around the carboxylic acid. Similarly, bulky amines can hinder the nucleophilic attack.
-
Solution 1: Increase Reaction Temperature. For sluggish reactions involving hindered substrates, increasing the temperature can provide the necessary activation energy. However, monitor for potential side reactions or degradation. A protocol involving in situ formation of acyl fluorides at elevated temperatures has been shown to be effective for sterically hindered substrates.[8]
-
Solution 2: Prolong Reaction Time. Some couplings, particularly with hindered partners, simply require more time to reach completion. Monitor the reaction progress by TLC, LC-MS, or NMR to determine the optimal reaction time.[9][10]
-
-
Cause C: Suboptimal Solvent Choice. The solvent plays a critical role in solubility and reaction rate.
-
Solution: Choose an Appropriate Solvent. Aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are commonly used.[11] Ensure your starting materials are fully dissolved. For highly nonpolar biphenyl derivatives, solvents like tetrahydrofuran (THF) or 1,4-dioxane may be beneficial.
-
Question 2: I'm observing significant side product formation. What are these impurities and how can I prevent them?
Answer:
Side product formation can complicate purification and reduce your yield. The most common culprits are N-acylurea (when using carbodiimides) and racemization of chiral centers.
-
Side Product A: N-Acylurea Formation. This is a classic side reaction with carbodiimide coupling agents (e.g., DCC, EDC). The O-acylisourea intermediate can rearrange into a more stable, unreactive N-acylurea.[12]
-
Side Product B: Racemization. If your biphenyl carboxylic acid or amine contains a stereocenter (especially at the α-position to the carboxyl group), there is a risk of epimerization under harsh conditions or with certain reagents.
-
Prevention:
-
Use Additives: HOBt and particularly HOAt are excellent at suppressing racemization.[5][6]
-
Choose the Right Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize racemization.
-
Consider Boron-Based Catalysts: Boric acid and various boronic acid catalysts have been shown to mediate amidation with preservation of stereochemical integrity.[13]
-
-
Question 3: My product is difficult to purify. What strategies can I employ for effective purification of biphenyl amides?
Answer:
Purification can be challenging due to the similar polarities of the product and certain byproducts. A systematic approach is key.
-
Strategy 1: Aqueous Workup. A standard aqueous workup is the first line of defense.
-
Acid Wash: A dilute acid wash (e.g., 1 M HCl) will remove unreacted amine and basic additives like DIPEA.
-
Base Wash: A dilute base wash (e.g., saturated NaHCO₃ or 1 M NaOH) will remove unreacted biphenyl carboxylic acid and acidic additives like HOBt.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.
-
-
Strategy 2: Chromatography. Column chromatography is often necessary for achieving high purity.[14]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between your product and impurities.[14] A common starting point for biphenyl derivatives is a mixture of hexanes and ethyl acetate.
-
Byproduct-Specific Considerations: If you used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[6] If you used EDC, its urea byproduct is water-soluble and can be removed during the aqueous workup.[6][15]
-
-
Strategy 3: Recrystallization. If your biphenyl amide is a solid, recrystallization can be a highly effective method for obtaining material of very high purity.[16] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-quality crystals.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of carbodiimide-mediated amidation?
A1: The carbodiimide (e.g., DCC, EDC) activates the carboxylic acid. The reaction proceeds via the following key steps:
-
The carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[12][15]
-
The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.
-
This attack forms a tetrahedral intermediate which then collapses to form the amide and a urea byproduct.[3][12]
The process is illustrated in the diagram below.
Caption: Carbodiimide-mediated amidation workflow.
Q2: How do I monitor the progress of my amidation reaction?
A2: Effective reaction monitoring is crucial for determining when the reaction is complete and for identifying any issues early on.[9]
-
Thin Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent (usually the carboxylic acid or amine) and the appearance of a new spot for the amide product indicate reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent tool. It can precisely measure the consumption of starting materials and the formation of the product.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. It allows you to confirm the mass of your desired product and identify any side products being formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can also be very informative for monitoring the disappearance of starting material signals and the appearance of product signals.[9][10]
Q3: Are there "greener" or more atom-economical alternatives to traditional coupling reagents?
A3: Yes, the development of more sustainable amidation methods is an active area of research.
-
Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents. Boron-based catalysts, such as boric acid and various boronic acids, can catalyze the direct condensation of carboxylic acids and amines, with water as the only byproduct.[1][13][17] These reactions often require elevated temperatures and a method to remove water, such as a Dean-Stark apparatus or molecular sieves.[2]
-
Enzymatic Synthesis: In some cases, enzymes like lipases can be used to catalyze amide bond formation under mild conditions. This is a highly specific and environmentally friendly approach, though substrate scope can be a limitation.
Q4: What safety precautions should I take when running amidation reactions?
A4: Standard laboratory safety practices should always be followed. Specific considerations for amidation reactions include:
-
Coupling Reagents: Many coupling reagents and their byproducts can be sensitizers or irritants. For example, DCC is a potent allergen.[6] Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Be aware of the hazards associated with the solvents you are using (e.g., flammability, toxicity).
-
Acyl Chlorides: If you are preparing acyl chlorides using reagents like thionyl chloride or oxalyl chloride, be aware that these are highly corrosive and react violently with water. These reactions should be performed in a well-ventilated fume hood with appropriate quenching procedures in place.
III. Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
This protocol is a robust starting point for the amidation of biphenyl carboxylic acids, particularly for challenging substrates.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the biphenyl carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.5 M solution).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Troubleshooting Workflow
Use this decision tree to systematically address issues with your amidation reaction.
Caption: A decision tree for troubleshooting low conversion.
IV. Reagent Selection Guide
The choice of coupling reagent is critical for a successful amidation. This table summarizes common options.
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, EDC | Inexpensive, widely available | Can cause racemization, N-acylurea formation | Simple, non-hindered substrates |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization | Byproducts can be difficult to remove | General purpose, hindered couplings |
| Aminium/Uronium | HBTU, HATU | Very high reactivity, fast reactions | More expensive, can react with free amines | Challenging couplings, hindered substrates |
| Boron-Based | Boric Acid, Boronic Acids | "Green", atom-economical | High temperatures, water removal needed | Scale-up, sustainable synthesis |
| Acyl Halide Precursors | SOCl₂, (COCl)₂ | Highly reactive intermediate | Harsh conditions, functional group intolerance | Unreactive acids/amines |
V. References
-
Valle, G. D., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Perrin, C. L. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Mahdavi, M. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Google Patents. US3705203A - Method for purifying biphenyl.
-
ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
ACS Publications. (2012). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. [Link]
-
ResearchGate. (2017). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
ResearchGate. (2024). Carbodiimide-mediated amidation reaction. [Link]
-
Chemistry Education. Synthesis and analysis of amides. [Link]
-
Google Patents. CN101045670A - Process for purifying biphenyl.
-
Wikipedia. Carbodiimide. [Link]
-
PrepChem.com. Preparation of biphenyl. [Link]
-
Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. [Link]
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]
-
Kralj, A., et al. (2014). Synthesis and biological evaluation of biphenyl amides that modulate the US28 receptor. ChemMedChem. [Link]
-
MDPI. (2024). Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint. [Link]
-
Studylib. Biphenyl Purification: Chromatography Lab. [Link]
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Technical Support Center: Scaling Up the Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to move from bench-scale synthesis to larger-scale production. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Section 1: Synthetic Strategy Overview
The most robust and widely adopted method for synthesizing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[5][6] For this compound, there are two primary retrosynthetic approaches.
Route A (Direct Coupling): This is the most direct route, coupling a boronic acid containing one of the desired functional groups with an aryl halide containing the other.
-
Path A1: 4-Carboxyphenylboronic acid reacts with 4-bromobenzonitrile.
-
Path A2: 4-Cyanophenylboronic acid reacts with 4-bromobenzoic acid.
Route B (Post-Coupling Modification): This route involves forming a biphenyl intermediate which is then chemically modified in a subsequent step to yield the final product. A common variant involves coupling to form a precursor like 4'-cyano-[1,1'-biphenyl]-4-carbonitrile, followed by selective hydrolysis of one nitrile group. However, the most straightforward approach often involves coupling precursors that are easier to handle or more commercially available, such as 4-formylphenylboronic acid with 4-bromobenzonitrile, followed by oxidation of the aldehyde to a carboxylic acid.[7][8]
The choice between these routes often depends on the cost and availability of starting materials, as well as the specific challenges encountered during scale-up. This guide will focus primarily on the challenges associated with the direct Suzuki coupling (Route A), as it is the most atom-economical approach.
Caption: Primary Suzuki-Miyaura coupling routes to the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Question: My Suzuki coupling reaction has stalled, showing low conversion of the starting aryl bromide. What are the likely causes and how can I resolve this?
Answer: Low or incomplete conversion is one of the most common challenges when scaling up a Suzuki coupling. The root cause often lies within the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4][6]
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium oxides or palladium black.[9] On a larger scale, ensuring a truly inert atmosphere becomes more challenging. Additionally, some phosphine ligands can be prone to oxidation.
-
Solution:
-
Improve Degassing: For larger volumes, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) is more effective than simple freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Inefficient Transmetalation:
-
Cause: The transfer of the organic group from boron to palladium is a critical step and is highly dependent on the base and solvent system.[5][6] The base activates the boronic acid by forming a more nucleophilic boronate species.[5] Poor solubility of the base or boronic acid can severely hinder this step.
-
Solution:
-
Base Selection & Physical Form: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly used.[11] For scale-up, ensure the base is finely powdered to maximize surface area.[12] Using a stronger base like cesium carbonate (Cs₂CO₃) can sometimes accelerate the reaction, but at a higher cost.[13]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with water is often necessary to dissolve both the organic starting materials and the inorganic base.[13] Experiment with the solvent ratio to ensure all components are sufficiently soluble. If your starting materials are sensitive to hydrolysis, consider anhydrous conditions with a base like potassium fluoride (KF).[5][14]
-
-
-
Boronic Acid Degradation (Protodeboronation):
-
Cause: Boronic acids can be unstable, especially electron-deficient ones, and can degrade over time in the reaction mixture in a process called protodeboronation, where the C-B bond is cleaved.[14] This is a common side reaction that consumes the boronic acid without forming the desired product.[9]
-
Solution:
-
Use a Stoichiometric Excess: It is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.[11]
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate decomposition.
-
Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) as the coupling partner. These are generally more robust and less prone to protodeboronation.[5]
-
-
Caption: Decision tree for troubleshooting low conversion in Suzuki coupling.
Question: I am observing a significant amount of a homocoupling byproduct (biphenyl from two boronic acids). How can I suppress this side reaction?
Answer: Homocoupling of boronic acids is a well-known side reaction in Suzuki couplings, often catalyzed by palladium species in the presence of oxygen.[9] It proceeds via a different catalytic cycle and becomes more prominent if the main cross-coupling cycle is slow.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of the homocoupling pathway.[9] As mentioned above, rigorous deoxygenation of the reaction mixture is the most critical factor in preventing this side reaction. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Optimize Reaction Parameters:
-
Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others. Highly electron-donating and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the desired reductive elimination step, helping the cross-coupling reaction outcompete the homocoupling pathway.[10][12]
-
Order of Addition: Adding the palladium catalyst last to the fully assembled and degassed mixture of substrates, base, and solvent can sometimes reduce the opportunity for side reactions to occur before the catalytic cycle begins in earnest.[13]
-
-
Check Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to side reactions. Ensure you are using a high-purity reagent.[15]
Question: Upon scaling up, removing the residual palladium from my product has become difficult. What are effective purification strategies for large-scale synthesis?
Answer: Removing heavy metal contaminants like palladium is a critical regulatory requirement for active pharmaceutical ingredients (APIs). Simple column chromatography, which may be feasible at the gram scale, is often impractical and expensive at the kilogram scale.
Recommended Scale-Up Purification Methods:
-
Recrystallization: This is the most effective and economical method for purifying solid products at scale.[16]
-
Solvent Screening: A systematic solvent screen is essential. The ideal solvent (or solvent system) should dissolve the crude product at an elevated temperature but provide low solubility at room temperature, allowing the purified product to crystallize upon cooling while palladium residues and other impurities remain in the mother liquor.[16] Common solvents for this type of molecule include ethanol, isopropanol, ethyl acetate, or mixtures with water or heptane.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
-
Activated Carbon Treatment:
-
Mechanism: Activated carbon has a high surface area and can effectively adsorb residual palladium complexes.
-
Procedure: After the reaction is complete and before crystallization, the reaction mixture (if in a suitable solvent) can be treated with activated carbon. Stir the slurry for a period (e.g., 1-2 hours), then filter it through a pad of Celite® to remove the carbon and the adsorbed palladium. This can significantly reduce palladium levels before the final crystallization step.
-
-
Metal Scavengers:
-
Mechanism: These are functionalized silica gels or polymers designed to selectively bind and remove specific metals. Thiol-functionalized scavengers are particularly effective for palladium.
-
Procedure: The crude product solution is passed through a column packed with the scavenger, or the scavenger is stirred with the solution as a slurry and then filtered off. This is a highly effective but more expensive option, typically used when ppm-level purity is required and other methods are insufficient.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which of the two main synthetic routes (A1 vs. A2) is generally preferred for scale-up?
A1: The choice often comes down to the relative cost, stability, and reactivity of the starting materials. 4-Bromobenzonitrile is often a readily available and cost-effective aryl halide. 4-Carboxyphenylboronic acid is also common. However, boronic acids with electron-withdrawing groups (like -COOH) can sometimes be less reactive or more prone to decomposition than those with electron-donating groups.[17] Conversely, an aryl halide with an electron-withdrawing group (like 4-bromobenzonitrile) is generally more reactive in the oxidative addition step.[8] A feasibility study with both routes at a small scale is always recommended to determine which provides the best yield, purity, and process robustness before committing to a large-scale campaign.
Q2: What are the key safety considerations when scaling up this synthesis?
A2:
-
Palladium Catalysts: While used in small quantities, palladium compounds can be toxic and are allergens. Handle them in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Solvents like 1,4-dioxane and toluene have specific health risks and are flammable. Scale-up requires equipment rated for flammable liquids and procedures to minimize worker exposure. Consider process safety reviews (e.g., HAZOP) before operating at a large scale.
-
Exothermic Reactions: While Suzuki couplings are not typically violently exothermic, any chemical reaction at scale has the potential for a thermal runaway. Monitor the internal temperature during the reaction, especially during heating, and ensure adequate cooling capacity is available.
-
Base Handling: Inorganic bases like potassium carbonate can be irritating. Avoid inhaling the dust and prevent skin/eye contact.
Q3: How can I monitor the reaction progress effectively on a larger scale?
A3: In-process controls (IPCs) are crucial for scalable synthesis. While Thin Layer Chromatography (TLC) is useful in development, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring at scale. A typical IPC would involve taking a small, quenched sample from the reactor at set time points (e.g., every 1-2 hours) and analyzing it by HPLC to determine the ratio of starting material to product. The reaction is deemed complete when the starting material is consumed to a predetermined level (e.g., <1% remaining).[4]
Section 4: Detailed Experimental Protocols
Protocol 1: Gram-Scale Suzuki-Miyaura Coupling (Route A1)
This protocol is a representative starting point. Optimization of equivalents, temperature, and time will be necessary for your specific equipment and scale.
-
Reactor Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and finely powdered potassium carbonate (K₂CO₃, 3.0 eq).
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, ~10 mL per gram of aryl halide). Begin stirring to create a slurry.
-
Catalyst Addition: Under a strong positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol %; or a more active precatalyst at 0.1-0.5 mol %).[11]
-
Reaction: Heat the mixture with stirring to the target temperature (typically 80-100 °C).[4][11]
-
Monitoring: Monitor the reaction progress by HPLC every 2 hours until the 4-bromobenzonitrile is consumed (<1% area). Typical reaction times are 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and an organic solvent like ethyl acetate.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2-3. This protonates the carboxylic acid, making it soluble in the organic layer.
-
Separate the layers. Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an appropriately sized flask. Add a small amount of a pre-determined recrystallization solvent (e.g., ethanol).
-
Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves. If it does not fully dissolve, add more solvent in small portions until a clear solution is obtained at reflux.
-
Decolorization (Optional): If the solution is highly colored, cool it slightly, add a small amount of activated carbon, and re-heat to reflux for 15-20 minutes. Filter the hot solution through a pad of Celite® to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Cool the mixture in an ice bath for at least 1 hour to maximize crystal formation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold solvent and dry the purified product in a vacuum oven until a constant weight is achieved.
Section 5: Data Summary Table
The following table summarizes common variables and their impact on the synthesis, providing a starting point for optimization.
| Parameter | Common Options | Rationale & Scale-Up Considerations |
| Aryl Halide | 4-Bromobenzonitrile | Generally reactive and cost-effective. Aryl chlorides are cheaper but require more active catalyst systems. |
| Boronic Acid | 4-Carboxyphenylboronic acid | Use 1.1–1.5 equivalents. Prone to protodeboronation; consider using the corresponding pinacol ester for better stability.[5][9] |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (G3/G4) | Catalyst loading is a major cost driver. Modern precatalysts allow for much lower loadings (0.05–0.5 mol%) and are often more robust.[10] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands often give higher yields and faster reaction rates.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often a good balance of reactivity and cost.[12] Ensure it is finely powdered for reproducibility.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Solvent choice impacts solubility, reaction rate, and process safety. 2-MeTHF is considered a "greener" solvent alternative to THF or dioxane. |
| Temperature | 80–110 °C | Higher temperatures increase reaction rate but may also increase byproduct formation and boronic acid degradation. |
Section 7: References
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online] Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Online] Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online] Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Online] Available at: [Link]
-
Nakagawa, Y. et al. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Chemistry of Boronic Acids: A Focus on 4-Formylphenylboronic Acid. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Ali, H. A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433-18485. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]
-
Semantic Scholar. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Ali, H. A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. [Online] Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects | Semantic Scholar [semanticscholar.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Biphenyl Derivatives
Welcome to the Technical Support Center for the synthesis of biphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the synthesis of these important structural motifs. Our focus is on providing practical, field-proven insights rooted in established chemical principles to enhance the purity and yield of your target compounds.
Troubleshooting Guide: Common Impurities & Their Mitigation
This section addresses specific impurities and undesirable side reactions commonly observed during the synthesis of biphenyl derivatives, particularly via the widely used Suzuki-Miyaura cross-coupling reaction.
Q1: I'm observing a significant amount of a symmetrical biaryl corresponding to the homocoupling of my boronic acid. What is causing this, and how can I prevent it?
A1: Cause and Mechanism of Boronic Acid Homocoupling
The formation of a symmetrical biaryl from the self-coupling of your boronic acid starting material is a frequent and often troublesome side reaction in Suzuki-Miyaura couplings.[1] This not only consumes your valuable starting material, reducing the yield of the desired cross-coupled product, but also complicates purification, as the homocoupled product often has a similar polarity to the target biphenyl derivative.[2]
The primary culprit behind boronic acid homocoupling is often the presence of palladium(II) species and oxygen in the reaction mixture.[3][4] While the catalytically active species in the Suzuki reaction is palladium(0), Pd(II) sources are commonly used as pre-catalysts. For the catalytic cycle to begin, Pd(II) must be reduced to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, which in turn reduces the Pd(II) to Pd(0).[3] Oxygen can also facilitate this process, leading to increased homocoupling.[3][4] In some cases, particularly with electron-deficient arylboronic acids, homocoupling can also occur through a protonolysis/second transmetalation pathway.[5]
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical step to suppress homocoupling.[4] Ensure all solvents are thoroughly degassed using methods like nitrogen or argon sparging, or freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup.[1]
-
Choice of Palladium Source: Whenever possible, use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step that can lead to homocoupling.[1] If using a Pd(II) pre-catalyst, consider using modern Buchwald pre-catalysts which are designed for clean and efficient generation of the active Pd(0) species.[3]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the desired reductive elimination step to form the biphenyl product and can disfavor the pathways leading to homocoupling.[1]
-
Reaction Conditions:
-
Base: Weaker bases, such as K₂CO₃ or K₃PO₄, are often preferred over stronger bases like hydroxides, as they can help minimize side reactions.[1]
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]
-
Stoichiometry and Addition Rate: Using a slight excess of the aryl halide can help consume the boronic acid in the desired pathway. In some instances, the slow addition of the boronic acid to the reaction mixture can also minimize its concentration at any given time, thereby reducing the likelihood of homocoupling.[1]
-
Q2: My starting aryl halide is being consumed, but I'm getting a significant amount of the corresponding arene (dehalogenated product) instead of my biphenyl. What is happening?
A2: Understanding Dehalogenation
Dehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is another common side reaction.[3] This occurs when the palladium complex, after oxidative addition to the aryl halide, acquires a hydride ligand. Subsequent reductive elimination of the aryl group and the hydride results in the formation of the dehalogenated arene and regenerates the Pd(0) catalyst, which can then re-enter this unproductive cycle.[3] The source of the hydride can be impurities in the reagents or solvent, or in some cases, the solvent or base itself.[3]
Troubleshooting Dehalogenation:
-
Reagent and Solvent Purity: Ensure the use of high-purity, anhydrous solvents and reagents. Protic impurities, such as water or alcohols, can be a source of hydrides.[6]
-
Choice of Base and Solvent: Avoid using bases or solvents that can easily provide a hydride. For example, using an amine base or an alcoholic solvent can sometimes lead to dehalogenation.[3] Consider using carbonate or phosphate bases in aprotic solvents like dioxane or toluene.
-
Ligand Effects: The choice of ligand can influence the rate of dehalogenation versus the desired transmetalation and reductive elimination. Screening different ligands may be necessary to find one that favors the cross-coupling pathway.
Q3: My boronic acid seems to be degrading over the course of the reaction, leading to low yields. How can I prevent this?
A3: The Challenge of Protodeboronation
Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (hydrolysis), where the C-B bond is cleaved and replaced with a C-H bond.[3][7] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
Strategies to Minimize Protodeboronation:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[3] If you are experiencing significant degradation of your boronic acid, consider converting it to a more stable ester derivative.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling to proceed efficiently, excessive water can promote protodeboronation.[8] Optimizing the amount of water in the reaction or using anhydrous conditions with specific bases (e.g., CsF) might be beneficial.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that favor its degradation.
-
Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that are unreactive under anhydrous Suzuki coupling conditions. They can be slowly hydrolyzed in situ to release the boronic acid, which then participates in the coupling reaction. This slow release can minimize degradation.[9]
Frequently Asked Questions (FAQs)
Q4: How do I deal with residual palladium catalyst in my final product?
A4: Residual palladium is a major concern, especially in pharmaceutical applications. Standard purification by silica gel chromatography is often effective. For more challenging cases, treatment with a palladium scavenger, such as activated carbon, or specific resins designed to bind palladium, can be employed. Recrystallization of the final product is also an effective method for removing trace metal impurities.
Q5: What are the best analytical techniques for identifying and quantifying these impurities?
A5: A combination of techniques is often ideal. High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection is excellent for quantifying the purity of the main product and detecting non-volatile impurities.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and byproducts.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable for structural elucidation of both the desired product and any isolated impurities.
| Analytical Technique | Primary Use in Biphenyl Synthesis | Strengths | Limitations |
| HPLC | Quantifying product purity, detecting non-volatile impurities (e.g., homocoupled products).[10][12] | High resolution for isomeric impurities, accurate quantification.[10] | Requires a chromophore for UV detection, can be time-consuming for method development. |
| GC-MS | Identifying volatile impurities (e.g., dehalogenated byproducts, residual solvents).[10] | High sensitivity, provides mass information for structural identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural confirmation of the desired product and isolated impurities. | Provides detailed structural information. | Lower sensitivity compared to MS, may not detect trace impurities without isolation. |
Q6: Are there alternative synthetic routes to biphenyls if Suzuki coupling fails?
A6: Yes, several other cross-coupling reactions can be employed. The Ullmann reaction , a copper-catalyzed coupling of two aryl halides, is a classic method, particularly for symmetrical biphenyls, though it often requires harsh conditions.[13][14] Modern protocols with ligands have made the conditions milder.[6] The Negishi coupling (organozinc), Stille coupling (organotin), and Hiyama coupling (organosilicon) are other palladium-catalyzed reactions that offer alternative reactivity profiles and may be successful when a Suzuki coupling is problematic.[15] For some specific substrates, reactions involving Grignard reagents can also yield biphenyls, though this can also be a source of biphenyl as a side product.[16][17]
Visualizing Impurity Formation & Troubleshooting
Understanding the catalytic cycle is key to diagnosing issues. The following diagram illustrates the main steps of the Suzuki-Miyaura coupling and where common side reactions can branch off.
Caption: Suzuki cycle with points of impurity formation.
The following workflow provides a logical sequence for diagnosing and resolving issues with excessive homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Experimental Protocols
Protocol for Effective Solvent Degassing (N₂/Ar Sparge)
-
Assemble your reaction flask and add the solvent.
-
Insert a long needle or sparging tube connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 15-30 minutes. The appropriate time will depend on the volume of solvent and the flow rate of the gas.
-
Once degassing is complete, remove the needles and maintain a positive pressure of the inert gas over the solvent.
General Protocol for a Suzuki-Miyaura Coupling to Minimize Impurities
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.3 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required. Add this to the Schlenk flask.
-
Solvent Addition: Add the previously degassed solvent system (e.g., a mixture of toluene and water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 691-695. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Royal Society of Chemistry. (2012). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit. (2023, February 28). Is biphenyl as byproduct of Grignard by nucleophilic aromatic substitution?[Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Google Patents. (n.d.).
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Journal of Organic Chemistry. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
Chegg.com. (2018, January 26). Solved 3. One of the major side products of this synthesis. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
-
KNAUER. (n.d.). Detection and qualification limits of biphenyl with diode array detection. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (2022, July). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
-
PubMed. (1990). Determination of biphenyl residues in citrus fruit by derivative infrared spectrophotometry. [Link]
-
sathee jee. (n.d.). Chemistry Ullmann Reaction. [Link]
-
SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
-
L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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- 17. reddit.com [reddit.com]
Technical Support Center: Strategies to Avoid Catalyst Poisoning in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in palladium-catalyzed reactions. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success and reproducibility of your experiments.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during palladium-catalyzed reactions, with a focus on identifying and mitigating the effects of catalyst poisoning.
Guide 1: Low or No Catalytic Activity
Issue: Your reaction is showing low conversion, has stalled completely, or fails to initiate.
This is a frequent and frustrating issue in palladium-catalyzed cross-coupling and hydrogenation reactions. The root cause often lies in the deactivation or poisoning of the catalyst.[1]
Diagnostic Workflow:
-
Visual Inspection: Carefully observe the reaction mixture. The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst aggregation and deactivation into inactive palladium nanoparticles.[1][2]
-
Reagent Purity Audit: Scrutinize the purity of all reagents, solvents, and even the inert gas used. Trace impurities are potent catalyst poisons.[2] Sulfur compounds, in particular, can irreversibly bind to the palladium catalyst.[1]
-
Control Reaction: If feasible, perform a control reaction using a trusted standard substrate and freshly purified, high-purity reagents and solvents. Success in the control reaction points towards impurities in your original reaction components.
dot
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid by HPLC
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthetic 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid (CBCA). Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, presents comparative data with alternative methods, and offers detailed protocols to ensure scientific integrity and reproducibility.
The Critical Role of Purity in Synthesis and Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and a key component in the development of advanced materials. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and quality of the final product.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at levels of 0.1% or higher.[1] Therefore, a robust, accurate, and validated analytical method is not just a quality control metric; it is a fundamental requirement for successful research and development.
While several methods exist for assessing the purity of organic compounds, including melting point determination, thin-layer chromatography (TLC), and gas chromatography (GC), High-Performance Liquid Chromatography (HPLC) stands out as the gold standard for non-volatile and thermally sensitive molecules like CBCA.[2][3][4]
HPLC: The Method of Choice for CBCA Analysis
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. CBCA possesses a carboxylic acid group, making it polar and non-volatile, which generally precludes direct analysis by Gas Chromatography (GC) without a derivatization step to increase its volatility.[5][6] HPLC is exceptionally well-suited for such compounds, offering high resolution, sensitivity, and reproducibility.[7][8]
The Causality Behind Method Parameters for CBCA:
-
Separation Mode (Reverse-Phase): The biphenyl core of CBCA provides significant non-polar character, making Reverse-Phase HPLC (RP-HPLC) the ideal separation mode. In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18), and the mobile phase is polar. CBCA will be retained on the column and will elute based on its interaction with the mobile phase.
-
Column Selection (C18): An octadecylsilane (C18) column is the workhorse of reverse-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions with the biphenyl structure of CBCA, leading to excellent retention and separation from more polar or less retained impurities.
-
Mobile Phase Composition: A typical mobile phase for analyzing acidic compounds like CBCA consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer. Crucially, an acid modifier like phosphoric acid or formic acid is added to the mobile phase.[9][10] This suppresses the ionization of the carboxylic acid group on the CBCA molecule. An un-ionized molecule is less polar and interacts more consistently with the C18 stationary phase, resulting in a sharp, symmetrical chromatographic peak, which is essential for accurate quantification.
-
Detector Selection (UV): The conjugated aromatic system of the biphenyl structure in CBCA exhibits strong ultraviolet (UV) absorbance. This intrinsic property makes a UV detector highly sensitive and specific for this analysis. Wavelengths around 258 nm are often effective for detecting biphenyl compounds.[11]
Experimental Protocol: A Validated HPLC Method for CBCA Purity
This section details a self-validating experimental protocol for determining the purity of a synthetic batch of CBCA. The inclusion of system suitability testing ensures the trustworthiness and reliability of the results.[8][12]
Objective:
To quantify the purity of a synthetic this compound sample by area percent and to separate it from potential process-related impurities.
Step-by-Step Methodology:
-
Instrumentation and Materials:
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution: Accurately weigh and dissolve CBCA reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the synthetic CBCA sample in the same manner as the reference standard.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Gradient | 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 258 nm |
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Reference Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
-
This step validates that the instrument is performing with adequate precision and efficiency.[12]
-
-
Analysis and Purity Calculation:
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the CBCA sample using the area percent method:
% Purity = (Area of CBCA Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
Caption: Workflow for CBCA purity analysis by HPLC.
Data Presentation and Interpretation
The data below represents a hypothetical analysis of a synthetic CBCA batch.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Possible Identity |
| 1 | 4.2 | 150 | 0.05 | Starting Material 1 |
| 2 | 8.9 | 450 | 0.15 | By-product |
| 3 | 12.5 | 298200 | 99.70 | CBCA |
| 4 | 14.1 | 600 | 0.10 | Unknown Impurity |
Interpretation: The chromatogram shows a major peak for CBCA at 12.5 minutes, accounting for 99.70% of the total peak area. This indicates a high-purity sample. The minor peaks are potential impurities, such as unreacted starting materials or side-reaction products, which are well-separated from the main compound.
Comparative Analysis with Alternative Techniques
While HPLC is the primary method, it is essential to understand its performance relative to other analytical technologies.
A. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that uses columns with smaller sub-2 µm particles and operates at much higher pressures than conventional HPLC.[13][14][15]
| Feature | HPLC | UPLC | Advantage of UPLC for CBCA |
| Particle Size | 3–5 µm | < 2 µm | Higher separation efficiency and resolution.[15] |
| Analysis Time | ~20–30 minutes | ~2–5 minutes | Significantly increased throughput.[13][16] |
| Resolution | Good | Superior | Better separation of closely eluting impurities. |
| Sensitivity | High | Higher | Sharper peaks lead to improved detection limits.[15] |
| Solvent Use | Standard | Reduced by ~70-80% | Greener and more cost-effective.[13] |
| System Cost | Lower | Higher | Requires specialized high-pressure instrumentation.[14] |
Verdict: For routine quality control where a validated method exists, HPLC is robust and reliable. However, for high-throughput screening, method development, or complex samples with co-eluting impurities, UPLC offers a clear advantage in speed, resolution, and sensitivity. [14]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
| Feature | HPLC | GC-MS | Applicability for CBCA |
| Analyte Volatility | Not required | Required | CBCA is non-volatile; requires derivatization.[5][6] |
| Sample Preparation | Simple dissolution | Complex (derivatization) | HPLC is more direct and less prone to sample prep errors. |
| Detector | UV (Quantitative) | Mass Spec (Qualitative & Quantitative) | MS provides structural information for impurity ID. |
| Thermal Stability | Not an issue | Analyte must be stable at high temps | Risk of degradation for some complex molecules. |
Verdict: For routine purity determination of CBCA, HPLC is the superior and more direct method. GC-MS is not suitable for direct analysis but can serve as a complementary technique for identifying unknown, volatile impurities if a derivatization protocol is developed.[17]
Visualizing the Method Selection Process
Caption: Decision guide for selecting an analytical method.
Conclusion
For the purity analysis of synthetic this compound, HPLC is a robust, reliable, and scientifically sound method. Its ability to handle non-volatile, polar compounds directly, combined with high sensitivity and reproducibility, makes it the cornerstone of quality control for this analyte. The detailed protocol provided in this guide, grounded in the principles of method validation and system suitability, ensures the generation of trustworthy data.
While HPLC is the established standard, UPLC presents a compelling alternative for laboratories requiring higher throughput and superior resolution. For investigational purposes, particularly the structural elucidation of volatile impurities, GC-MS can be a valuable tool, though it necessitates a more complex derivatization workflow. The choice of technique should be guided by the specific analytical challenge, balancing the need for routine analysis against the demands of speed, resolution, and impurity identification.
References
- UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. (n.d.). Waters.
- HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab Manager.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Uplc vs HPLC, All Difference You Must Know. (2023, February 10). uHPLCs.
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). Technology Networks.
- What is the Difference Between UPLC and HPLC? (2024, August 29). MONAD.
- Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- What methods are used to test the purity of organic compounds? (n.d.). TutorChase.
- Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
- Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (2025, August 5). ResearchGate.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. (2025, August 6). ResearchGate.
- The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
- The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine. (n.d.). PubMed.
- Acids: Derivatization for GC Analysis. (n.d.). Springer.
- Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. (2025, August 6). ResearchGate.
- HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. (2011, August 24). Walsh Medical Media.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC.
- Remdesivir synthesis and its impurities. (2023, March 15). Simson Pharma Limited.
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A Senior Application Scientist's Guide to the Structural Elucidation of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It governs physicochemical properties, dictates biological activity, and ultimately influences a compound's efficacy and safety. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD) for the structural analysis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, a molecule of significant interest due to its rigid biphenyl scaffold and functional groups that are crucial for crystal engineering and materials science. We will explore the causality behind experimental choices, compare SCXRD with alternative techniques, and provide actionable protocols.
The Decisive Edge of Single-Crystal X-ray Diffraction
While a suite of analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's solid-state structure.[1] Unlike spectroscopic methods such as NMR and mass spectrometry, which provide indirect evidence of connectivity and molecular weight, SCXRD maps the electron density of a crystalline solid, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[1] This technique is non-destructive, allowing the sample to be used for further analyses if necessary.[1]
For a molecule like this compound, SCXRD can definitively resolve key structural parameters such as the torsion angle between the two phenyl rings, a critical factor influencing the molecule's conformation and packing in the solid state. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and dipole-dipole interactions from the nitrile group, which govern the crystal packing and ultimately the material's bulk properties.
Experimental Workflow: From Powder to Precision Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol is a comprehensive guide for obtaining high-quality single crystals of a compound similar to our topic of interest, and subsequently analyzing them via SCXRD.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Growth (Crystallization): The primary bottleneck in SCXRD is often the growth of high-quality single crystals of sufficient size.[2] For biphenyl derivatives, slow evaporation is a commonly successful technique.
-
Step 1: Dissolution. Dissolve a small amount of this compound in a suitable solvent. Based on studies of similar compounds, chloroform is a promising candidate.[2] The goal is to create a saturated or near-saturated solution.
-
Step 2: Slow Evaporation. Loosely cap the vial containing the solution and place it in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and subsequent crystal nucleation and growth. This process can take several days to weeks.
-
-
Crystal Selection and Mounting:
-
Step 1: Selection. Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects. An ideal size for conventional diffractometers is typically 0.1-0.3 mm in each dimension.
-
Step 2: Mounting. Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
Data Collection:
-
Step 1: Instrument Setup. The mounted crystal is placed on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.
-
Step 2: Diffraction Pattern. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the position and intensity of these diffracted beams.
-
-
Structure Solution and Refinement:
-
Step 1: Unit Cell Determination. The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.
-
Step 2: Structure Solution. The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. This map provides a preliminary model of the atomic arrangement.
-
Step 3: Structure Refinement. The initial model is refined against the experimental data using least-squares methods to improve the atomic positions, bond lengths, and bond angles, resulting in a final, accurate crystal structure.
-
Data Presentation: A Case Study with a Closely Related Compound
While a crystallographic information file (CIF) for this compound is not publicly available, we can examine the crystallographic data of a closely related derivative, 4'-Cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate , to illustrate the type of data obtained from a single-crystal XRD experiment.[2]
| Parameter | Value[2] |
| Chemical Formula | C₂₇H₁₉NO₃ |
| Formula Weight | 405.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.4289 (10) |
| b (Å) | 6.922 (2) |
| c (Å) | 16.7595 (18) |
| β (°) | 91.6 (4) |
| Volume (ų) | 1091.3 (3) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.297 |
This data provides a precise description of the crystal lattice and the arrangement of molecules within it.
A Comparative Look: Alternative and Complementary Techniques
While SCXRD provides the ultimate structural detail, other techniques offer complementary information or can be used when single crystals are not available.
Caption: Comparison of analytical techniques for structural characterization.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline (powdered) samples. Instead of a single diffraction pattern of spots, a powder sample produces a characteristic pattern of diffraction rings.
-
Advantages over SCXRD:
-
Sample Preparation: Much simpler, as it does not require the often-challenging process of growing single crystals.
-
Bulk Analysis: Provides information about the bulk material, which can be more representative of the entire sample.
-
Phase Identification: Excellent for identifying different crystalline phases (polymorphs) in a sample.
-
-
Disadvantages compared to SCXRD:
-
Structural Detail: Does not provide the same level of atomic-level detail as SCXRD. While structure solution from powder data is possible, it is more complex and generally less precise.
-
Peak Overlap: Diffraction peaks can overlap, making it difficult to resolve complex structures.
-
For this compound, PXRD would be an excellent tool for quality control, to ensure batch-to-batch consistency in crystallinity and to screen for different polymorphic forms.
Spectroscopic Techniques: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the characterization of organic molecules.
-
NMR Spectroscopy: Provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule. This allows for the determination of the molecule's connectivity and can give insights into its conformation in solution.
-
Mass Spectrometry: Accurately determines the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.
These techniques are complementary to SCXRD. While NMR and MS confirm the chemical identity and connectivity of this compound, SCXRD reveals how the molecule is arranged in the solid state.
Conclusion
The structural elucidation of this compound is a multi-faceted process where single-crystal X-ray diffraction stands out as the definitive technique for determining its three-dimensional solid-state structure. The detailed atomic-level information it provides is invaluable for understanding the structure-property relationships that are critical in drug development and materials science. While alternative techniques like Powder XRD, NMR, and Mass Spectrometry offer crucial complementary data, SCXRD remains the unparalleled gold standard for absolute structural assignment. The experimental choices, from crystallization conditions to data refinement, are guided by the need for precision and accuracy, ensuring a trustworthy and authoritative structural model.
References
-
Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 1010–1013. [Link]
-
Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]
Sources
A Technical Guide to the Biological Activity of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid Derivatives Compared to the Parent Compound
Introduction: The Biphenyl Scaffold and the Intrigue of the 4'-Cyano Moiety
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid yet tunable nature allows for precise orientation of functional groups to interact with biological targets. The parent compound, 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, presents a particularly interesting case. The carboxylic acid group offers a key interaction point, often with polar residues in enzyme active sites or receptors, while the cyano group at the 4'-position introduces a potent electron-withdrawing and hydrogen bond accepting functionality.[1][2]
While direct comparative biological data for this compound and its derivatives is not extensively available in the public domain, we can infer and project potential activities by examining structurally related compounds and the well-documented influence of the 4'-cyano group in other molecular contexts. This guide will synthesize this information to provide a forward-looking perspective on the potential therapeutic applications of this compound class. We will delve into the rationale behind derivatization, explore potential biological targets, and provide exemplary protocols for evaluating their activity.
The Parent Compound: A Versatile Building Block
This compound is a bifunctional molecule with distinct chemical properties conferred by its cyano and carboxylic acid groups.[1] This has led to its primary use as a versatile building block in the synthesis of more complex molecules, including liquid crystals and pharmaceuticals.[3] Its inherent biological activity is not well-characterized, suggesting it may serve more as a foundational scaffold awaiting functionalization to unlock its therapeutic potential.
Derivatization Strategies: Unlocking Biological Potential
The core principle behind derivatizing the parent compound is to modulate its physicochemical properties and introduce new interaction motifs to enhance affinity and selectivity for specific biological targets. Key derivatization points include the carboxylic acid and the biphenyl rings.
Logical Flow of Derivatization
Caption: Tiered workflow for evaluating biological activity.
Protocol 1: In Vitro Aromatase Inhibition Assay
This protocol is adapted for a fluorescent-based assay, a common method for high-throughput screening.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human aromatase.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Letrozole)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the test compound dilution. b. Add 160 µL of a master mix containing the aromatase enzyme and the NADPH regenerating system. c. Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 20 µL of the fluorescent substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission ~485/530 nm) every 2 minutes for 30 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates to the vehicle control (DMSO) to obtain percent inhibition. c. Plot percent inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds on the proliferation of a cancer cell line (e.g., MCF-7 for breast cancer).
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the vehicle control to obtain percent viability. b. Plot percent viability against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.
Conclusion and Future Directions
While the biological activity of this compound itself remains to be fully elucidated, the analysis of structurally related compounds provides a strong rationale for its use as a scaffold in drug discovery. The 4'-cyano group is a key feature in several potent enzyme inhibitors, particularly in the antiviral field, and the biphenyl scaffold is a proven platform for developing targeted therapies, for instance, in oncology.
Future research should focus on synthesizing a focused library of derivatives with modifications to the carboxylic acid and the biphenyl rings. Systematic screening of these compounds against a panel of enzymes, such as aromatase, STS, and viral polymerases, could uncover novel therapeutic leads. The experimental protocols provided in this guide offer a robust framework for such an investigation, paving the way for a deeper understanding of the structure-activity relationships within this promising class of compounds.
References
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(9), 3349–3361. [Link]
-
St-Jean, M., et al. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 300(7), 107514. [Link]
-
De Cecco, M., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. bioRxiv. [Link]
-
PubChem. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
St-Jean, M., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. PubMed. [Link]
-
St-Jean, M., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv. [Link]
-
St-Jean, M., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. ResearchGate. [Link]
Sources
A Researcher's Guide to the Spectroscopic Analysis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic Acid: Ensuring Quality and Consistency
In the realm of scientific research and drug development, the purity and structural integrity of chemical reagents are paramount. Any deviation in the quality of a starting material can have cascading effects on experimental outcomes, leading to irreproducible results and wasted resources. This guide provides a comprehensive framework for the spectroscopic analysis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, a versatile building block in medicinal chemistry and materials science. By establishing a robust analytical workflow, researchers can confidently compare batches from various suppliers and ensure the consistency of their own synthesized materials.
This guide is structured to empower researchers to become proficient in the quality control of this critical reagent. We will delve into the "why" behind the "how," providing not just protocols, but the scientific rationale that underpins each step.
The Importance of Orthogonal Analytical Techniques
To establish the identity and purity of an organic molecule like this compound, a single analytical technique is rarely sufficient. Instead, a multi-faceted approach using orthogonal methods—techniques that measure different properties of the molecule—provides a more complete and reliable characterization. For this compound, the core analytical techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton (often >10 ppm), the position of which can be highly dependent on the solvent and concentration. The aromatic protons on the two biphenyl rings will exhibit splitting patterns (doublets and triplets) due to coupling with their neighbors.
Reference ¹H NMR Data (400 MHz, DMSO-d₆): While a single, universally accepted reference spectrum from a specific supplier is not consistently available, published literature and spectral databases provide a consensus on the expected chemical shifts (δ) and coupling constants (J).
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| Aromatic Protons | 7.70 - 8.20 | m | 8H | - |
| Carboxylic Acid Proton | ~13.0 | br s | 1H | - |
Note: The exact appearance of the multiplet in the aromatic region will depend on the resolution of the instrument. It is crucial to analyze the coupling patterns to confirm the substitution pattern of the biphenyl system.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, we expect to see signals for the two distinct aromatic rings, the cyano group, and the carboxylic acid carbonyl group.
Reference ¹³C NMR Data (100 MHz, DMSO-d₆):
| Assignment | Chemical Shift (ppm) |
| Carboxylic Carbonyl | ~167 |
| Aromatic Carbons | 125 - 145 |
| Cyano Carbon | ~119 |
Note: Quaternary carbons (those without attached protons) will typically have lower intensities.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, adherence to a standardized protocol is essential.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in less polar solvents like CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorptions
The FT-IR spectrum of this compound should display characteristic absorption bands for the carboxylic acid and cyano functional groups, as well as absorptions corresponding to the aromatic rings.
Key FT-IR Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Very broad |
| C=O stretch (Carboxylic Acid) | 1720 - 1680 | Strong, sharp |
| C≡N stretch (Cyano) | 2230 - 2220 | Medium, sharp |
| C=C stretch (Aromatic) | 1610 - 1450 | Multiple bands |
| C-H bend (Aromatic) | 900 - 675 | Strong |
Experimental Protocol for FT-IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.
Step-by-Step ATR-FT-IR Analysis:
-
Background Spectrum: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum.
-
Data Analysis: The resulting spectrum should be baseline-corrected and the peak positions identified.
Section 3: Mass Spectrometry - Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can also provide information about its structure through fragmentation patterns.
Expected Mass Spectrum
For this compound (molecular weight: 223.23 g/mol ), the mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used.
Expected m/z values:
-
[M]⁺ (Electron Ionization): ~223.06
-
[M+H]⁺ (Electrospray Ionization): ~224.07
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for a softer ionization that will likely keep the molecule intact.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Section 4: Comparative Analysis and Interpretation
When comparing spectroscopic data from different suppliers or batches, it is essential to look for consistency in the key features outlined above.
Data Comparison Table:
| Spectroscopic Technique | Key Feature | Expected Result | Potential Discrepancy & Interpretation |
| ¹H NMR | Chemical Shifts & Multiplicities | Match reference data | Shifts or changes in splitting may indicate impurities or isomers. |
| Integration | Correct proton ratios | Incorrect ratios suggest the presence of impurities. | |
| ¹³C NMR | Number of Signals | Match expected number | Extra signals indicate impurities. |
| FT-IR | Presence of Key Bands | O-H, C=O, C≡N, C=C | Absence or significant shifts in key functional group bands suggest a different compound or major impurity. |
| Mass Spec | Molecular Ion Peak | Correct m/z | Absence of the correct molecular ion peak or the presence of other significant peaks indicates impurities or degradation. |
Conclusion: Upholding Scientific Integrity
The rigorous spectroscopic analysis of starting materials like this compound is not merely a procedural formality; it is a cornerstone of good scientific practice. By employing a systematic and multi-technique approach, researchers can ensure the quality and consistency of their reagents, leading to more reliable and reproducible scientific outcomes. This guide provides the framework for such an analysis, empowering researchers to make informed decisions about the materials they use and, ultimately, to have greater confidence in their research findings.
References
- Nuclear Magnetic Resonance Spectroscopy: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Infrared Spectroscopy: Smith, B.C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Good Laboratory Practice
-
OECD Series on Principles of Good Laboratory Practice (GLP) and Compliance Monitoring. [Link]
-
A Comparative Guide to the Synthesis of 4'-Substituted Biphenyl-4-Carboxylic Acids: Validation of a Novel Greener Protocol vs. Traditional Cross-Coupling Methodologies
Introduction: The Central Role of the Biphenyl Carboxylic Acid Scaffold
The 4'-substituted biphenyl-4-carboxylic acid motif is a cornerstone in modern chemistry. Its rigid, yet tunable, structure is a privileged scaffold in medicinal chemistry, found in blockbuster drugs such as the angiotensin II receptor blocker Valsartan and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Beyond pharmaceuticals, these structures are integral to the development of liquid crystals and functional organic materials.[2][3]
Given their importance, the efficient and robust synthesis of these compounds is a critical endeavor for researchers in drug discovery and process development. Historically, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have been the workhorses for constructing the requisite biaryl bond.[4][5] However, these classical methods often come with challenges, including the use of expensive ligands, harsh reaction conditions, and toxic reagents.
This guide presents a comprehensive validation of a new, greener synthetic route for accessing 4'-substituted biphenyl-4-carboxylic acids. We provide an objective, data-driven comparison of this novel protocol against the established Suzuki-Miyaura and Stille coupling reactions. Our analysis focuses on key performance indicators such as yield, reaction kinetics, operational simplicity, and environmental impact, offering researchers the critical insights needed to select the optimal synthetic strategy for their specific needs.
Part 1: A Novel Greener, Ligand-Free Suzuki-Miyaura Protocol
Recent advancements in catalysis have aimed to mitigate the drawbacks of traditional cross-coupling reactions. The protocol detailed below leverages a commercially available, ligand-free palladium on carbon (Pd/C) catalyst in an aqueous-ethanolic solvent system, enabling the reaction to proceed efficiently at room temperature and open to the air.[6] This approach not only simplifies the reaction setup but also significantly reduces cost and environmental impact.
Causality of Experimental Design:
-
Catalyst Choice (Pd/C): The selection of a heterogeneous palladium on carbon catalyst is deliberate. It circumvents the need for expensive, air-sensitive, and often proprietary phosphine ligands that are standard in homogeneous Suzuki couplings.[7][8] Furthermore, Pd/C can be easily removed by simple filtration, drastically simplifying product purification and allowing for potential catalyst recycling, a key principle of green chemistry.[6]
-
Solvent System (Ethanol/Water): Traditional Suzuki reactions often employ toxic organic solvents like toluene or dioxane.[6] The use of an ethanol/water mixture provides a safer, more environmentally benign alternative. The aqueous component is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.
-
Room Temperature/Aerobic Conditions: The ability to run the reaction at ambient temperature without an inert nitrogen or argon atmosphere is a significant operational advantage.[6][9][10] This is made possible by the robustness of the Pd/C catalyst and indicates a low activation energy barrier for the catalytic cycle, making the process more energy-efficient and scalable.
Experimental Protocol: New Route
Synthesis of 4'-methoxybiphenyl-4-carboxylic acid
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromobenzoic acid (1.00 g, 4.97 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.91 g, 5.97 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (1.72 g, 12.4 mmol, 2.5 equiv).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (20 mL).
-
Catalyst Addition: To the resulting suspension, add 10% Palladium on Carbon (Pd/C, 53 mg, 0.05 mol%).
-
Reaction: Stir the mixture vigorously at room temperature (25°C) open to the atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Workup & Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol (3 x 10 mL).
-
Combine the filtrates and reduce the volume under vacuum to remove the ethanol.
-
Add 20 mL of water to the remaining aqueous solution and cool in an ice bath.
-
Acidify the solution to pH ~2 by the dropwise addition of 2M HCl. A white precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and dry under high vacuum to yield 4'-methoxybiphenyl-4-carboxylic acid.
-
Workflow Diagram: New Greener Protocol
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
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comparative study of the liquid crystal properties of different cyanobiphenyls
<A Senior Application Scientist's Comparative Guide to the Liquid Crystal Properties of Cyanobiphenyls
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the liquid crystal properties of the n-cyanobiphenyl (nCB) homologous series. Moving beyond a simple data sheet, we will explore the causal relationships between molecular structure and macroscopic properties, detail the experimental techniques for their characterization, and present a clear, data-driven comparison to aid in material selection and experimental design.
The Significance of the Cyanobiphenyl Homologous Series
The n-cyanobiphenyls (nCBs) are a foundational class of thermotropic liquid crystals. Their molecular structure consists of three key components: a flexible alkyl chain (CnH2n+1), a rigid biphenyl core, and a highly polar cyano (-C≡N) group. This architecture gives rise to the characteristic rod-like (calamitic) shape and significant dipole moment that are essential for the formation of liquid crystal phases.
The nCB series is particularly valuable for systematic studies because altering the length of the alkyl chain (the integer 'n') allows for a predictable and tunable modulation of their physical properties. This makes them not only crucial for applications like liquid crystal displays (LCDs) but also ideal model systems for fundamental research in soft condensed matter physics.[1][2] For instance, 4-Cyano-4'-pentylbiphenyl (5CB), with its nematic phase conveniently located around room temperature, is often referred to as the "fruit fly of liquid crystal research".[1]
Key Physicochemical Properties for Comparison
To objectively compare different members of the nCB series, we must focus on a set of key performance indicators. These properties dictate the material's response to external stimuli like temperature and electric fields.
-
Phase Transition Temperatures (°C): The temperatures at which the material transitions between different states of matter (e.g., crystal to nematic, nematic to isotropic liquid). These define the operational temperature range of the liquid crystal.[2][3]
-
Optical Birefringence (Δn): The difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. A high Δn is often desirable for display applications.
-
Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. A large, positive Δε is crucial for reorienting the liquid crystal molecules with an electric field, which is the fundamental principle behind most LCDs.[4]
Experimental Characterization Methodologies
The trustworthiness of any comparative data rests on robust and well-validated experimental protocols. Here, we detail the primary techniques used to characterize cyanobiphenyls.
Differential Scanning Calorimetry (DSC)
Purpose: To precisely determine the temperatures and enthalpy changes of phase transitions.
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. First-order phase transitions, like the crystal-to-nematic or nematic-to-isotropic transitions, are accompanied by a latent heat, which appears as a distinct peak in the DSC thermogram. This provides an unambiguous identification of the transition temperature.
Step-by-Step Protocol:
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as high-purity indium.
-
Sample Preparation: Hermetically seal a small amount (typically 2-5 mg) of the cyanobiphenyl sample in an aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Thermal Program: Place both pans in the DSC cell. Heat the sample to a temperature well within its isotropic phase to erase any thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min). This scan reveals the isotropic-to-nematic (I-N) and nematic-to-crystal (N-Cr) transitions.
-
Heating Scan: Heat the sample at the same controlled rate (10 °C/min). This scan measures the crystal-to-nematic (Cr-N) and nematic-to-isotropic (N-I) transitions. The N-I transition temperature is a key parameter.
-
Data Analysis: The peak maximum of the endotherm (heating) or exotherm (cooling) is taken as the phase transition temperature.
Polarized Optical Microscopy (POM)
Purpose: To visually identify liquid crystal phases by observing their unique optical textures.
Causality: Birefringent materials, like liquid crystals, split light into two polarized rays that travel at different speeds. When viewed between crossed polarizers, this leads to interference patterns and textures that are characteristic of the specific molecular arrangement of each liquid crystal phase (e.g., the schlieren texture of the nematic phase).[5]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the cyanobiphenyl on a clean glass microscope slide. Cover with a coverslip to create a thin film.
-
Heating Stage: Position the slide on a calibrated hot stage attached to the polarizing microscope.
-
Observation on Heating: Slowly heat the sample while observing through the eyepieces. Note the temperatures at which the optical texture changes, corresponding to phase transitions. The transition from the birefringent nematic phase to the dark isotropic phase (complete extinction of light) is typically very sharp and easily identified.
-
Observation on Cooling: Slowly cool the sample from the isotropic phase and observe the formation of the liquid crystal textures. This helps identify the type of mesophase formed.
Workflow for Liquid Crystal Characterization
The following diagram illustrates the logical flow of experiments for characterizing a novel cyanobiphenyl.
Caption: Experimental workflow for characterizing cyanobiphenyl properties.
Comparative Data of Common Cyanobiphenyls
The following table summarizes key properties for the homologous series from 5CB to 8CB. Data is compiled from various scientific sources and represents typical values.
| Property | 5CB | 6CB | 7CB | 8CB |
| Cr-N or Cr-SmA Temp (°C) | 22.5[3] | 14.5 | 30.0 | 21.5 (Cr-SmA) |
| N-I or SmA-N Temp (°C) | 35.0[3] | 29.0 | 42.8 | 33.5 (SmA-N) |
| N-I Temp (°C) | 35.0[2][3] | 29.0 | 42.8 | 40.5 |
| Phase Sequence | Cr → N → I | Cr → N → I | Cr → N → I | Cr → SmA → N → I |
| Δn at 25°C (589 nm) | ~0.18 | ~0.16 | ~0.17 | ~0.15 (in N phase) |
| Δε at 25°C (1 kHz) | ~+11.0 | ~+10.0 | ~+10.5 | ~+8.0 (in N phase) |
Note: Properties such as Δn and Δε are temperature-dependent and will decrease as the temperature approaches the nematic-isotropic transition (T_NI).
Structure-Property Relationships: The Odd-Even Effect
A careful examination of the data reveals a non-linear trend in properties as the alkyl chain length 'n' increases. This is known as the odd-even effect .[6]
-
Nematic-Isotropic Transition Temperature (T_NI): T_NI tends to be higher for nCBs with an odd number of carbons in the alkyl chain (e.g., 5CB, 7CB) compared to their adjacent even-numbered counterparts (e.g., 6CB).
-
Molecular Ordering: This effect arises from the conformation of the alkyl chain. For odd 'n', the final C-C bond of the chain lies roughly along the main molecular axis, enhancing the overall molecular length and anisotropy, which stabilizes the nematic phase to higher temperatures. For even 'n', the final bond is tilted away from the axis, slightly disrupting the parallel alignment of molecules.[7]
Longer alkyl chains (starting with 8CB) promote sufficient intermolecular attraction to stabilize a more ordered smectic A phase, where molecules are arranged in layers.[8]
Caption: Influence of alkyl chain length on key liquid crystal properties.
Conclusion
The n-cyanobiphenyl homologous series provides a powerful platform for understanding fundamental liquid crystal science. The choice of a specific nCB depends critically on the desired application's requirements for operating temperature, phase type, and electro-optical response. 5CB and 7CB offer robust nematic phases with high anisotropy, making them suitable for many room-temperature applications. 8CB, with its additional smectic A phase, is invaluable for studies of higher-order liquid crystalline states.[8] This guide has outlined the key comparative metrics, the robust experimental procedures required for their measurement, and the underlying structure-property relationships that govern their behavior.
References
-
G. W. Gray, K. Harrison, and J.A. Nash, "New family of nematic liquid crystals for displays," Electronics Letters, vol. 9, no. 6, pp. 130-131, 1973. Available: [Link]
- P. G. de Gennes and J. Prost, The Physics of Liquid Crystals, 2nd ed. Oxford University Press, 1993.
-
S. Zhang, "Systematic Study of Odd-Even Effect in Molecular Alignments of Cyanobiphenyl Liquid Crystals with Scanning Tunneling Microscope. I. Experimental Observation," Journal of the Physical Society of Japan, vol. 65, pp. 2932-2939, 1996. Available: [Link]
-
D. A. Dunmur, M. R. Manterfield, W. H. Miller, and J. K. Dunleavy, "The dielectric and optical properties of the homologous series of cyano-alkyl-biphenyl liquid crystals," Molecular Crystals and Liquid Crystals, vol. 45, no. 1-2, pp. 127-144, 1978. Available: [Link]
-
Wikipedia, "4-Cyano-4'-pentylbiphenyl," Available: [Link]
-
S. Kumar, Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions, Cambridge University Press, 2001. Available: [Link]
-
I. Dierking, "The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research," Liquid Crystals Today, vol. 29, no. 1, pp. 2-15, 2020. Available: [Link]
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A Senior Application Scientist's Guide to Comparing Cytotoxicity of Novel Biphenyl Carboxylic Acid Derivatives
For drug development professionals and researchers in oncology, the evaluation of novel chemical entities is a critical first step. Biphenyl carboxylic acid derivatives represent a promising class of compounds, with studies indicating their potential as anticancer agents.[1][2] This guide provides a comprehensive framework for assessing the cytotoxic potential of novel biphenyl carboxylic acid derivatives (BCDs), comparing them against established standards, and interpreting the resulting data to inform further development.
The Rationale: Choosing the Right Cytotoxicity Assays
The initial screening of any potential therapeutic agent requires a robust, reproducible, and insightful method to measure its effect on cell viability. No single assay is perfect; therefore, a multi-assay approach is crucial for generating a holistic and trustworthy cytotoxicity profile. We will focus on two complementary assays: one that measures metabolic activity (the MTT assay) and one that quantifies membrane integrity (the LDH assay).
-
Metabolic Activity (MTT Assay): This assay is predicated on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[3][4][5][6] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[3][4] It's an excellent primary screening tool due to its sensitivity and high-throughput compatibility.[5]
-
Membrane Integrity (LDH Assay): As a confirmatory assay, the Lactate Dehydrogenase (LDH) release assay offers a different perspective on cell death. LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][8][9] Measuring the LDH activity in the supernatant provides a quantitative measure of cell lysis.[7][10]
By using both methods, we can differentiate between cytostatic effects (arresting growth, which would show a low MTT signal) and cytotoxic effects (cell killing, which would show a high LDH signal).
Experimental Design: A Self-Validating System
To ensure the trustworthiness of our results, the experimental design must include a rigorous set of controls. This is non-negotiable for accurate data interpretation.
-
Vehicle Control: The solvent used to dissolve the novel BCDs (e.g., DMSO) is tested alone to ensure it has no cytotoxic effect at the concentration used.
-
Untreated Control (Negative Control): These cells receive only culture medium and represent 100% viability.
-
Maximum LDH Release Control (Positive Control for LDH): Cells are treated with a lysis buffer to induce 100% cell death, establishing the maximum possible LDH signal.[11]
-
Standard Drug Control (Positive Control for Cytotoxicity): A well-characterized cytotoxic drug, such as Doxorubicin , is used as a benchmark for comparison. Doxorubicin is a potent anticancer agent with multiple mechanisms of action, including DNA intercalation and inhibition of topoisomerase II.[12][13][14][]
Detailed Experimental Protocols
These protocols are designed for a 96-well plate format, suitable for high-throughput screening.
Protocol 1: MTT Assay for Metabolic Activity
Objective: To determine the concentration at which novel BCDs reduce the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, A549 - lung)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel BCDs (BCD-1, BCD-2) and Doxorubicin, dissolved in DMSO
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the novel BCDs and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include untreated and vehicle controls.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Gently mix on an orbital shaker for 15 minutes, protecting the plate from light.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
Protocol 2: LDH Release Assay for Membrane Integrity
Objective: To confirm cytotoxicity by measuring the release of LDH from cells treated with novel BCDs.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is critical to include controls for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" (cells treated with lysis buffer).[8]
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[9]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[9][10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9][11]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.[9]
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
Data Analysis and Interpretation
The primary output for a cytotoxicity assay is the IC50 value —the concentration of a compound required to inhibit the measured biological process by 50%.[18]
Calculation Steps:
-
Normalize Data: Convert raw absorbance values to percentage viability relative to the untreated control.
-
% Viability = (Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank) * 100
-
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.
-
IC50 Determination: Use non-linear regression analysis (sigmoidal curve fit) to determine the concentration that corresponds to 50% viability.[19] Software like GraphPad Prism is ideal for this analysis.[18]
Comparative Data Summary (Hypothetical Data):
| Compound | Cell Line | IC50 (µM) from MTT Assay | % Cytotoxicity (at 2x IC50) from LDH Assay |
| BCD-1 | HeLa | 8.5 ± 0.7 | 65% ± 5% |
| A549 | 12.3 ± 1.1 | 58% ± 6% | |
| BCD-2 | HeLa | 25.1 ± 2.4 | 15% ± 3% |
| A549 | 31.8 ± 3.0 | 12% ± 2% | |
| Doxorubicin | HeLa | 0.5 ± 0.04 | 85% ± 4% |
| A549 | 0.9 ± 0.07 | 81% ± 5% |
Interpretation:
-
BCD-1 shows promising cytotoxic activity with single-digit micromolar IC50 values in HeLa cells and a significant increase in LDH release, suggesting it actively kills cancer cells. Its potency is less than Doxorubicin, but it represents a strong candidate for further investigation.
-
BCD-2 displays much weaker activity. The higher IC50 values and minimal LDH release suggest its effect may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic at these concentrations.
Mechanistic Insights: Potential Pathways of Action
The cytotoxic effects of compounds like BCDs often converge on the induction of apoptosis , or programmed cell death. A key mechanism in apoptosis is the activation of a cascade of cysteine proteases called caspases .[20] This process can be initiated through two major pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress (like DNA damage from a drug), this pathway involves the release of cytochrome c from the mitochondria. Cytochrome c then binds to a protein called Apaf-1, which activates initiator Caspase-9 .[21][22][23]
-
The Extrinsic (Death Receptor) Pathway: Initiated by external signals binding to death receptors on the cell surface, leading to the activation of initiator Caspase-8 .[21][22]
Both initiator caspases (8 and 9) converge to activate the executioner caspase, Caspase-3 , which then cleaves numerous cellular proteins, leading to the systematic dismantling of the cell.[21][24]
Based on our hypothetical data, the strong LDH release caused by BCD-1 suggests a mechanism that leads to significant cell death, possibly through the robust activation of this caspase cascade. Follow-up studies, such as caspase activity assays or Western blotting for cleaved Caspase-3, would be logical next steps to confirm this hypothesis.
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A Tale of Two Cyano-Modifications: A Comparative Guide to the Antiviral Efficacy of 1'- and 4'-Cyano Nucleoside Analogs
In the relentless pursuit of potent, broad-spectrum antiviral agents, the strategic modification of nucleoside analogs remains a cornerstone of modern drug discovery. These molecular mimics of natural nucleosides serve as subversive agents, infiltrating the viral replication machinery and bringing it to a grinding halt. Among the myriad of possible chemical alterations to the nucleoside scaffold, substitutions at the 1'- and 4'-positions of the ribose sugar have given rise to two particularly compelling classes of antiviral candidates: 1'-cyano and 4'-cyano modified nucleoside analogs.
This guide provides an in-depth, objective comparison of the antiviral efficacy, mechanisms of action, and experimental evaluation of these two distinct classes of compounds. Drawing upon key experimental data, we will explore the nuanced yet critical differences that dictate their antiviral spectrum and therapeutic potential, offering valuable insights for researchers and drug development professionals in the field.
At a Glance: 1'-Cyano vs. 4'-Cyano Analogs
| Feature | 1'-Cyano Nucleoside Analogs | 4'-Cyano Nucleoside Analogs |
| Primary Example (Prodrug) | Remdesivir (GS-5734) | GS-7682 |
| Active Triphosphate Form | GS-443902 | GS-646939 |
| Primary Mechanism of Action | Delayed Chain Termination | Immediate Chain Termination |
| Key Structural Feature | Cyano group at the 1'-position of the ribose sugar | Cyano group at the 4'-position of the ribose sugar |
| Noted Antiviral Spectrum | Coronaviridae (e.g., SARS-CoV-2, MERS-CoV), Flaviviridae | Picornaviridae (e.g., Rhinovirus, Enterovirus), Pneumoviridae (e.g., RSV) |
Delving into the Mechanism: A Tale of Two Terminations
The seemingly subtle shift of a cyano group from the 1'- to the 4'-position on the ribose ring results in a fundamental difference in how these analogs inhibit viral RNA-dependent RNA polymerase (RdRp).
The 1'-Cyano Strategy: A Delayed Obstruction
The archetypal 1'-cyano nucleoside analog is remdesivir, a prodrug that is metabolized into its active triphosphate form, GS-443902.[1] Once incorporated into a nascent viral RNA strand, GS-443902 does not immediately halt polymerization. Instead, it allows for the addition of a few more nucleotides before causing a steric clash between its 1'-cyano group and the viral polymerase, leading to a delayed but effective termination of RNA synthesis.[2][3]
The 4'-Cyano Approach: An Immediate Roadblock
In contrast, 4'-cyano modified nucleoside analogs, such as the active triphosphate GS-646939 derived from the prodrug GS-7682, act as immediate chain terminators.[4][5] The placement of the cyano group at the 4'-position is thought to sterically hinder the translocation of the viral polymerase along the RNA template immediately after its incorporation, preventing the addition of the next nucleotide and bringing RNA synthesis to an abrupt stop.[2][3][4][6]
Visualizing the Pathways: From Prodrug to Polymerase Inhibition
To better understand the journey of these analogs from administration to their ultimate antiviral effect, the following diagrams illustrate their metabolic activation and distinct mechanisms of polymerase inhibition.
Caption: Contrasting mechanisms of polymerase inhibition.
Comparative Antiviral Efficacy: A Quantitative Look
The differential mechanisms of action translate into varied efficacy against different families of viruses. The following table summarizes key in vitro efficacy data for representative 1'- and 4'-cyano nucleoside analogs. The Selectivity Index (SI), a crucial measure of a drug's therapeutic window, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates greater selectivity for viral targets over host cells.
| Virus Family | Virus | Analog (Prodrug) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | Remdesivir (1'-Cyano) | Vero E6 | 1.86 [7] | >100 (in feline cells) [8] | >53 |
| MERS-CoV | Remdesivir (1'-Cyano) | HAE | 0.074 [1] | >10 (in HAE) | >135 | |
| Feline Infectious Peritonitis Virus (FIPV) | GS-441524 (1'-Cyano) | CRFK | 0.78 [8] | >100 [8] | >128 | |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | GS-7682 (4'-Cyano) | HEp-2 | 0.003 - 0.046 [4][9][10][11] | 8.3 (in NHBE) [11] | ~180 - 2767 |
| Human Metapneumovirus (hMPV) | GS-7682 (4'-Cyano) | - | 0.210 [4][9][10][11] | - | - | |
| Picornaviridae | Human Rhinovirus (RV) | GS-7682 (4'-Cyano) | - | 0.054 - 0.061 [4][9][10][11] | - | - |
| Enterovirus (EV) | GS-7682 (4'-Cyano) | - | 0.083 - 0.090 [4][9][10][11] | - | - | |
| Flaviviridae | Yellow Fever Virus (YFV) | GS-441524 (1'-Cyano) | - | 11 [1] | - | - |
| Dengue Virus-2 (DENV-2) | GS-441524 (1'-Cyano) | - | 9.46 [1] | - | - |
Note: EC50 and CC50 values can vary depending on the cell line and assay conditions.
The data clearly indicates that the 4'-cyano analog, GS-7682, demonstrates exceptional potency against respiratory viruses like RSV and rhinoviruses, with a very favorable selectivity index. [4][9][10][11]Conversely, the 1'-cyano analog, represented by remdesivir and its parent nucleoside GS-441524, shows strong activity against coronaviruses. [1][7]This highlights the complementary nature of these two modification strategies in targeting different viral families.
Experimental Protocols: A Guide to In Vitro Evaluation
The determination of a compound's antiviral efficacy and cytotoxicity is a critical step in the drug development pipeline. The following are generalized, yet detailed, protocols for conducting cell-based antiviral activity and cytotoxicity assays.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This protocol outlines a method for determining the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50%.
Caption: Workflow for CC50 determination.
Procedure:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates at the same density.
-
Compound Dilution: Prepare the same serial dilutions of the test compound as in the antiviral assay.
-
Treatment: After 24 hours of cell incubation, remove the medium and add the serially diluted compound to the wells. Include cell control wells with medium only.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) under the same conditions.
-
Assessment of Cell Viability: Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Conclusion: Complementary Strategies for Combating Viral Threats
The comparative analysis of 1'-cyano and 4'-cyano modified nucleoside analogs reveals a fascinating example of how subtle structural modifications can lead to profound differences in antiviral activity and spectrum. The 1'-cyano analogs, exemplified by remdesivir, have proven their mettle against coronaviruses through a delayed chain termination mechanism. In contrast, the 4'-cyano analogs, such as GS-7682, exhibit remarkable potency against picornaviruses and pneumoviruses via immediate chain termination.
These findings underscore that these two classes of compounds are not competitors but rather complementary tools in the ever-expanding antiviral arsenal. The choice of which scaffold to pursue for further development should be guided by the specific viral target. As our understanding of viral polymerases and their interactions with these inhibitors deepens, so too will our ability to design the next generation of highly effective and selective antiviral therapies.
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Siegel D, et al. Discovery of GS-7682, a Novel 4′-Cyano-Modified C-Nucleoside Prodrug with Broad Activity against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys. Journal of Medicinal Chemistry. 2024. [Link]
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Agostini ML, et al. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio. 2018. [Link]
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Discovery of GS-7682, a Novel 4'-Cyano-Modified C-Nucleoside Prodrug with Broad Activity against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys. PubMed. [Link]
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Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv. [Link]
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Discovery and Synthesis of GS-7682, a Novel Prodrug of a 4′-CN-4-Aza-7,9-Dideazaadenosine C-Nucleoside with Broad-Spectrum Potency Against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys. bioRxiv. [Link]
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(PDF) An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of GS-441524, Remdesivir, and Molnupiravir in Cats - ResearchGate. [Link]
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Discovery of β-D-2'-deoxy-2'-α-fluoro-4'-α-cyano-5-aza-7,9-dideaza adenosine as a potent nucleoside inhibitor of respiratory syncytial virus with excellent selectivity over mitochondrial RNA and DNA polymerases - PubMed. [Link]
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A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of Synthesized Biphenyl Compounds
This guide provides an in-depth comparison of the critical analytical techniques used to confirm the structure of synthesized biphenyls. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting an integrated workflow that builds a self-validating case for a compound's identity, from its gross connectivity to its precise three-dimensional arrangement. A particular focus will be placed on navigating the unique stereochemical challenge presented by many substituted biphenyls: atropisomerism , a form of axial chirality arising from restricted rotation around the central carbon-carbon single bond.[3][4][5]
The Analytical Workflow: An Integrated, Multi-Technique Approach
Confirming a chemical structure is akin to assembling a puzzle. Each analytical technique provides a different piece of information, and only by combining them logically can a complete and unambiguous picture emerge. The workflow presented here is designed to be sequential and self-validating, where the results of one step inform the next and build confidence in the final assignment.
Caption: Integrated workflow for biphenyl structure confirmation.
Part 1: Foundational Analysis - Is the Sample Pure and Does it Have the Right Mass?
Before any detailed structural work can begin, two fundamental questions must be answered. Attempting to elucidate the structure of an impure sample is a leading cause of confusion and misinterpretation.
A. Purity Assessment: Chromatographic Techniques
The goal here is to confirm that the sample is a single, homogeneous compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for this task.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for its versatility with a wide range of biphenyl derivatives, including those that are non-volatile or thermally sensitive.[6][7] The choice of stationary phase is critical; while standard C18 columns are widely used, biphenyl stationary phases can offer enhanced retention and unique selectivity for aromatic compounds through π-π interactions, often resolving impurities that might co-elute on a C18 column.[7][8]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable biphenyls. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for simultaneous purity assessment and molecular weight confirmation.[9][10]
B. Molecular Weight Confirmation: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound, one of the most crucial pieces of evidence.
-
Electron Ionization (EI): Often used in GC-MS, EI is a "hard" ionization technique that provides a clear molecular ion (M+) peak and a rich fragmentation pattern that can serve as a fingerprint for the molecule. The fragmentation can be particularly informative, often showing the loss of substituents or cleavage of the biphenyl bond.[11]
-
"Soft" Ionization (ESI, CI): Electrospray Ionization (ESI) and Chemical Ionization (CI) are gentler techniques, commonly used with HPLC. They typically produce protonated molecules [M+H]+ or other adducts with minimal fragmentation. This is invaluable for confirming the molecular weight of the parent compound without ambiguity.[11]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the determination of the compound's elemental formula, drastically narrowing down potential structures and providing powerful evidence for the proposed molecule.
Part 2: Structural Elucidation - Mapping the Atomic Connections
With purity and molecular formula confirmed, the next step is to determine the precise connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.[12][13]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For a biphenyl, the aromatic region (typically 7-8 ppm) is key. The splitting patterns (coupling) can help determine the substitution pattern on each ring. For example, a para-substituted ring will often show a characteristic pair of doublets.[14][15][16]
-
¹³C NMR: Reveals the number and chemical environment of the carbon atoms. The presence of two distinct sets of aromatic signals can confirm the biphenyl core. For fluorinated biphenyls, C-F coupling provides additional, unambiguous evidence of fluorine substitution.[12][17]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to solve more complex structures.
-
COSY shows which protons are coupled to each other, helping to trace the proton network within each ring.
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity between substituents and the rings, and even between the two phenyl rings themselves.
-
Part 3: Definitive Confirmation - Absolute Structure and Stereochemistry
While the combination of MS and NMR provides a highly confident structural hypothesis, it is often indirect evidence. For absolute, unambiguous proof, especially when stereochemistry is involved, a direct visualization of the molecule is required.
A. Single-Crystal X-ray Crystallography
This is the ultimate, "gold standard" technique for structure determination.[18][19][20] By diffracting X-rays off a single crystal of the compound, one can generate a three-dimensional electron density map, revealing the precise location of every atom in space.[21] For biphenyls, X-ray crystallography provides irrefutable proof of:
-
The overall connectivity.
-
Bond lengths and angles.
-
The dihedral angle between the two phenyl rings, which is a key conformational feature.[22]
-
The absolute configuration of any stereocenters, including the axial chirality of atropisomers .[23]
The primary challenge is often experimental: growing a single crystal of sufficient quality can be difficult and time-consuming.
B. Special Consideration: Atropisomerism
If the ortho-positions of the biphenyl are substituted with bulky groups, rotation around the central C-C bond can be restricted, leading to stable, isolable rotational isomers called atropisomers.[3][4] If these atropisomers are non-superimposable mirror images, the compound is chiral and will be optically active.[24][25]
-
Variable-Temperature NMR (VT-NMR): This technique can be used to determine the energy barrier to rotation. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each atropisomer may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the rotational energy barrier.[26]
-
Chiral HPLC: This is the definitive method for separating and quantifying enantiomeric atropisomers. Using a chiral stationary phase, the two enantiomers will interact differently and elute at different retention times, confirming the presence of a stable chiral axis.[27]
Comparative Analysis of Key Techniques
The choice of technique depends on the information required, the nature of the sample, and the resources available.
| Technique | Primary Information Provided | Strengths | Limitations | Sample Requirements |
| HPLC | Purity, number of components, separation of isomers/atropisomers. | High sensitivity, applicable to a wide range of compounds, quantitative. | Does not provide structural information directly. | Soluble sample (~0.1-1 mg/mL). |
| GC-MS | Purity, molecular weight, fragmentation pattern. | High resolution, provides MW and structural clues simultaneously. | Sample must be volatile and thermally stable. | Volatile sample (~1 mg/mL). |
| HRMS | Exact mass, elemental formula. | Extremely high accuracy and confidence in formula determination. | Does not provide connectivity or stereochemical information. | Small amount of pure sample (~µg). |
| NMR (¹H, ¹³C, 2D) | Atomic connectivity, chemical environment, relative stereochemistry. | Unparalleled for mapping out the molecular skeleton in solution. | Requires pure sample, can be complex to interpret, relatively low sensitivity. | Pure, soluble sample (~1-10 mg). |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive structural proof.[18][19] | Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution. | Single crystal (~0.1 mm). |
Experimental Protocols
The following protocols are generalized starting points. Optimization for specific compounds is expected.
Protocol 1: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized biphenyl compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation:
-
Column: Biphenyl phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) for enhanced aromatic selectivity.[8] A standard C18 column can be used as an alternative.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Detector: Diode-Array Detector (DAD) or UV detector set to a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Method:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: Start with a 10-minute linear gradient from 10% B to 95% B. Hold at 95% B for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
-
Analysis: Integrate the chromatogram. A pure sample should exhibit a single major peak. The purity can be calculated based on the peak area percentage.
Protocol 2: Structural Analysis by NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pure, dry compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires more scans (e.g., 1024 or more) and a longer relaxation delay.
-
2D NMR (if needed): Acquire standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting spectral widths as necessary to encompass all signals.
-
-
Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze chemical shifts, integration (for ¹H), and coupling patterns to assemble the structure.
Protocol 3: Absolute Structure by Single-Crystal X-ray Crystallography
-
Crystal Growth: This is the most critical and variable step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Screen a variety of solvents and solvent mixtures. The goal is to obtain a single, well-formed crystal without cracks or defects.
-
Crystal Mounting: Using a microscope, select a suitable crystal and mount it on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or pixel detector.[19]
-
Procedure: Center the crystal in the X-ray beam. A preliminary screening shot is taken to assess crystal quality and determine the unit cell parameters. A full data collection strategy is then executed, which involves rotating the crystal in the beam and collecting thousands of diffraction spots (reflections) at various orientations.[21]
-
-
Structure Solution and Refinement:
-
The collected data (reflection intensities) are processed and corrected.
-
Specialized software (e.g., SHELX) is used to solve the "phase problem" and generate an initial electron density map.[17]
-
An atomic model is built into the map and refined computationally to best fit the experimental data, resulting in the final, precise 3D structure.
-
Caption: Decision workflow in biphenyl compound validation.
Conclusion
The structural confirmation of a synthesized biphenyl compound is a non-negotiable step in the research and development pipeline. It requires a thoughtful, multi-faceted approach that builds a case for the structure's identity through layers of corroborating evidence. While modern synthetic methods like the Suzuki-Miyaura coupling reaction have made the creation of biphenyls more accessible, the analytical rigor required to confirm their structures remains as critical as ever.[13][17][28] By integrating chromatographic techniques for purity, mass spectrometry for molecular formula, NMR for connectivity, and, when necessary, X-ray crystallography for absolute structure, researchers can proceed with the highest degree of confidence in their materials, ensuring the integrity and reproducibility of their scientific findings.
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Biphenyl derivatives & Atropisomerism. Slideshare. Available from: [Link]
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Analysis of Polychiorinated Biphenyl Residues in Human Plasma by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. Available from: [Link]
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Atropisomerism. CUTM Courseware. Available from: [Link]
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Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. National Library of Medicine. Available from: [Link]
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Structural Investigation of Biphenyl Derivatives. Acta Crystallographica Section C. Available from: [Link]
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NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Available from: [Link]
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Atropisomerism: An overview. YouTube. Available from: [Link]
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Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. National Library of Medicine. Available from: [Link]
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DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD. UPB Scientific Bulletin. Available from: [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available from: [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Human Metabolome Database. Available from: [Link]
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Biphenyl. Wikipedia. Available from: [Link]
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“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Available from: [Link]
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Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Jacobs Publishers. Available from: [Link]
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Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. Available from: [Link]
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Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available from: [Link]
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Synthesis of Biphenyls. ResearchGate. Available from: [Link]
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The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Available from: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available from: [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available from: [Link]
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Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Available from: [Link]
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Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Royal Society of Chemistry. Available from: [Link]
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HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available from: [Link]
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Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón. Available from: [Link]
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x Ray crystallography. National Institutes of Health. Available from: [Link]
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A Comparative Guide to the Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters
In the persistent search for novel antifungal agents, the structural motif of biphenyl-4-carboxylic acid has emerged as a promising scaffold. The growing resistance to existing antifungal therapies necessitates a deeper exploration of new chemical entities. This guide provides a comprehensive comparison of the antifungal activity of various biphenyl-4-carboxylic acid esters, offering a synthesis of experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis of these compounds, detail the methodologies for assessing their antifungal efficacy and cytotoxicity, and explore their potential mechanisms of action.
The Rationale for Investigating Biphenyl-4-Carboxylic Acid Esters
The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of bioactive compounds.[1] Its derivatization into carboxylic acid esters offers a strategic approach to modulate physicochemical properties such as lipophilicity, which can significantly influence a compound's ability to penetrate fungal cell membranes and interact with intracellular targets. The esterification of biphenyl-4-carboxylic acid allows for the systematic exploration of structure-activity relationships (SAR), providing valuable data on how different alkyl or aryl groups impact antifungal potency.
Synthesis of Biphenyl-4-Carboxylic Acid Esters: A Methodological Overview
The synthesis of biphenyl-4-carboxylic acid esters can be readily achieved through established chemical reactions, primarily Fischer esterification and Williamson ether synthesis-like reactions using alkyl halides. These methods offer good to excellent yields, making them suitable for generating a library of derivatives for screening.[2]
Typical Synthesis Workflow
The general workflow for synthesizing and evaluating these esters is a cyclical process of design, synthesis, purification, and biological testing, with the results of the biological assays feeding back into the design of new, potentially more potent analogues.
Caption: A generalized workflow for the synthesis and evaluation of biphenyl-4-carboxylic acid esters.
Assessing Antifungal Efficacy: The Minimum Inhibitory Concentration (MIC) Assay
A cornerstone for evaluating the antifungal potential of any new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.[2]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Fungal strains (e.g., Candida albicans, Candida tropicalis) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
The fungal suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The biphenyl-4-carboxylic acid esters are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted test compound is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (fungal inoculum in medium without the test compound) and a sterility control (medium only).
-
The microtiter plate is incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the ester at which there is no visible growth of the fungus.
-
Comparative Antifungal Activity
The following table summarizes the reported MIC values for a selection of biphenyl-4-carboxylic acid esters against pathogenic Candida species.
| Compound | Ester Group | Candida albicans MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Reference |
| 1 | Ethyl | 512 - 1024 | 512 - 1024 | [2] |
| 2 | Decanoyl | 512 | 512 | [2] |
| 3 | Benzyl | Inactive | Inactive | [2] |
| 4 | 4-Nitrobenzyl | 1024 | 1024 | [2] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that the nature of the ester group significantly influences the antifungal activity. The moderate activity of the ethyl and decanoyl esters (compounds 1 and 2) indicates that an appropriate level of lipophilicity is crucial for antifungal action.[2] The inactivity of the benzyl ester (compound 3) may be due to steric hindrance from the bulky aromatic ring, which could prevent the molecule from reaching or binding to its target.[2] The restoration of some activity with the 4-nitrobenzyl ester (compound 4) suggests that electronic effects can also play a role.
Evaluating Safety: In Vitro Cytotoxicity Assays
A critical aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells with minimal harm to host mammalian cells.[3] In vitro cytotoxicity assays are essential for this initial safety assessment. Two commonly used and reliable methods are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[4][5]
-
Cell Seeding:
-
Treatment with Test Compounds:
-
Serial dilutions of the biphenyl-4-carboxylic acid esters are prepared in the culture medium.
-
The medium is removed from the wells and replaced with 100 µL of the different concentrations of the test compounds. A vehicle control (medium with the same solvent concentration) is also included.
-
-
Incubation:
-
The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Assay:
-
Data Analysis:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
-
Experimental Protocol: LDH Cytotoxicity Assay
The lactate dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
-
Cell Seeding and Treatment:
-
This is performed as described in the MTT assay protocol (steps 1 and 2).
-
-
Sample Collection:
-
After the desired incubation period, the 96-well plate is centrifuged at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
A portion of the cell culture supernatant (e.g., 50 µL) is carefully transferred to a new 96-well plate.
-
-
LDH Reaction:
-
An LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for up to 30 minutes, protected from light.
-
-
Data Analysis:
-
The absorbance is measured at a wavelength of 490 nm.
-
The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from cells treated with a lysis buffer.[7]
-
Unraveling the Mechanism of Action: Potential Fungal Targets
While the precise molecular targets of biphenyl-4-carboxylic acid esters are still under investigation, their structural similarity to other aromatic carboxylic acids with known antifungal properties suggests potential mechanisms of action. Two key fungal pathways that are often targeted by antifungal agents are the ergosterol biosynthesis pathway and the cell wall integrity (CWI) pathway.
Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[8] Its depletion or the accumulation of toxic sterol intermediates disrupts membrane fluidity and function, leading to fungal cell death.[8][9] Many successful antifungal drugs, such as the azoles, target enzymes in this pathway.[10] It is plausible that biphenyl-4-carboxylic acid esters could interfere with one of the enzymes involved in this multi-step process.
Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway, indicating potential points of inhibition by biphenyl-4-carboxylic acid esters.
Disruption of the Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a dynamic structure that is essential for maintaining cell shape and protecting against osmotic stress. The Cell Wall Integrity (CWI) signaling pathway is a conserved MAPK (mitogen-activated protein kinase) cascade that regulates cell wall synthesis and remodeling in response to stress.[11][12] Disruption of this pathway can lead to a weakened cell wall and increased susceptibility to environmental insults. Aromatic compounds have been shown to interfere with fungal signaling pathways, and it is conceivable that biphenyl-4-carboxylic acid esters could exert their antifungal effect by perturbing the CWI pathway.[13]
Caption: An overview of the fungal Cell Wall Integrity (CWI) signaling pathway, a potential target for disruption by biphenyl-4-carboxylic acid esters.
Conclusion and Future Directions
Biphenyl-4-carboxylic acid esters represent a viable and promising class of compounds for the development of new antifungal agents. Their straightforward synthesis allows for extensive structural modifications to optimize antifungal activity and selectivity. The in vitro data presented in this guide highlights the importance of the ester substituent in determining antifungal potency, providing a foundation for future SAR studies. Further research should focus on elucidating the precise mechanism of action of these compounds, expanding their testing against a broader panel of clinically relevant fungi, including resistant strains and filamentous fungi like Aspergillus species, and evaluating their efficacy in in vivo models of fungal infection. The systematic approach outlined in this guide, combining synthesis, rigorous biological evaluation, and mechanistic studies, will be instrumental in advancing this promising class of molecules towards clinical application.
References
-
What are Ergosterol biosynthesis inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]
- Levin, D. E. (2005). The Fungal Cell Wall Integrity Pathway. In Topics in Current Genetics (Vol. 12, pp. 99-117). Springer, Berlin, Heidelberg.
-
The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production. (2020). MDPI. Retrieved from [Link]
- Georgopapadakou, N. H. (1998). Inhibitors of Ergosterol Biosynthesis as Antifungal Agents.
-
Why is in vitro cytotoxicity testing necessary for antifungal drugs? (n.d.). Creative Biolabs. Retrieved from [Link]
- Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. (2008). Antimicrobial Agents and Chemotherapy, 52(8), 2979-2987.
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The Fungal Cell Wall Integrity Pathway. (2022). MDPI Books. Retrieved from [Link]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
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Special Issue : The Fungal Cell Wall Integrity Pathway. (n.d.). MDPI. Retrieved from [Link]
- Levin, D. E. (2005). Cell Wall Integrity Signaling in Saccharomyces cerevisiae. Microbiology and Molecular Biology Reviews, 69(2), 262-291.
- Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94.
- Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023). Journal of Agricultural and Food Chemistry, 71(41), 14896-14908.
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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Design, synthesis and evaluation of aromatic heterocyclic derivatives as potent antifungal agents. (2020). CABI Digital Library. Retrieved from [Link]
- Carboxylic acid and phosphate ester derivatives of fluconazole: synthesis and antifungal activities. (2005). Bioorganic & Medicinal Chemistry, 13(19), 5557-5565.
- Synthesis and antifungal activity of tetrahydroisoquinolone-4-carboxylic acid derivatives. (2022). Pest Management Science, 78(10), 4341-4350.
- Fries, L. L. M., et al. (1998). Phenolic acids act as signaling molecules in plant-microbe symbioses. Plant and Soil, 204(1), 1-11.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of any chemical, particularly one with a complex structure like 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and effective disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
The presence of a cyano (-C≡N) group, a biphenyl backbone, and a carboxylic acid (-COOH) moiety necessitates a multi-faceted approach to its disposal. The primary concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions. Furthermore, the biphenyl structure suggests persistence in the environment, and its classification as a solid irritant requires careful handling to prevent personnel exposure.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. The key hazard lies in the cyano group, which can be liberated as cyanide under certain conditions[2].
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | P264, P270, P301+P312, P501 |
| Skin Irritation (Category 2) | GHS07 | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | GHS07 | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | P261, P271, P304+P340, P312, P403+P233 |
Table 1: Summary of Hazard Information for this compound.[1]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended).
-
Body Protection: A standard laboratory coat, fully buttoned.
-
Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors[3].
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final removal by a certified waste management provider.
Caption: Disposal workflow for this compound.
1. Waste Segregation (The Causality of Separation):
The first critical step is the segregation of waste. Solid and liquid wastes containing this compound must be collected in separate, dedicated containers[4][5].
-
Solid Waste: This includes unused or expired solid compounds, contaminated personal protective equipment (gloves, weighing paper), and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: This category encompasses any solutions containing the dissolved compound or solvents used for rinsing contaminated glassware.
The rationale for this segregation is twofold: it prevents unintended reactions within the waste container and simplifies the disposal process for the waste management facility.
2. Container Selection and Labeling (A System of Trustworthiness):
The choice of waste container is crucial for safe storage. High-density polyethylene (HDPE) containers are generally suitable for solid and many liquid organic wastes[6]. For liquid waste, ensure compatibility of the solvent with the container material.
Every waste container must be meticulously labeled. The label should include:
-
The words "HAZARDOUS WASTE" [7].
-
The specific chemical name: "this compound" .
-
A clear indication of the presence of cyanide, e.g., "CYANIDE-CONTAINING WASTE" [5].
-
A prominent warning: "NO ACIDS" [5][8]. This is to prevent the accidental addition of acid, which would lead to the generation of highly toxic hydrogen cyanide gas.
-
The date of accumulation and the contact information of the responsible researcher or lab.
This detailed labeling is a self-validating system that communicates the hazards to everyone who may handle the container, ensuring its proper management throughout the disposal chain.
3. Decontamination of Glassware:
Glassware that has been in contact with this compound must be decontaminated before being returned to general use. A recommended procedure is a triple rinse with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous liquid waste. For cyanide-containing compounds, some protocols suggest a subsequent rinse with a freshly prepared 10% bleach solution followed by a water rinse, all performed within a fume hood[4]. The bleach helps to oxidize any residual cyanide.
4. Interim Storage in a Satellite Accumulation Area (SAA):
Labeled and sealed waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel and away from general traffic. Crucially, cyanide-containing waste must be stored separately from acids and other incompatible materials[4][8].
5. Final Disposal (The Authoritative Standard):
The ultimate disposal of this compound should be handled by a licensed and certified hazardous waste disposal company. The most appropriate and environmentally sound method for the destruction of this organic compound is high-temperature incineration [9][10].
Incineration at high temperatures (typically above 900°C) with sufficient oxygen ensures the complete destruction of the organic molecule, converting it into relatively innocuous products such as carbon dioxide, water, and nitrogen oxides (NOx)[9]. The presence of nitrogen in the molecule necessitates that the incineration facility has appropriate flue gas treatment systems to scrub NOx and any other potential hazardous byproducts, in compliance with EPA regulations under the Clean Air Act[11][12].
Environmental Considerations and the Rationale for Incineration
The biphenyl structure of this compound suggests a degree of environmental persistence. Biphenyl itself is known to be only mildly toxic but can be biologically degraded, although polychlorinated biphenyls (PCBs) are notorious for their persistence and toxicity[4][5]. While this compound is not a PCB, its aromatic structure warrants caution regarding its environmental fate. Landfilling is not a recommended disposal method due to the potential for leaching into soil and groundwater.
Incineration is the preferred method because it offers complete destruction, thereby eliminating the long-term environmental risks associated with this class of compounds.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's inherent hazards, implementing a rigorous segregation and labeling protocol, and ensuring final destruction via high-temperature incineration by a certified facility, researchers can confidently manage the complete lifecycle of this valuable research chemical. Adherence to these guidelines will not only ensure regulatory compliance but also foster a culture of safety and responsibility within the scientific community.
References
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-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link]
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CONCAWE. (2010). Acute and chronic aquatic toxicity of aromatic extracts. Retrieved from [Link]
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Mastering the Safe Handling of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid: A Guide to Personal Protective Equipment
For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides a comprehensive, in-depth protocol for the safe handling of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 5728-46-1), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can cultivate a laboratory environment that is not only compliant but also instills a culture of safety and confidence.
Hazard Assessment: Understanding the Risks
This compound is a solid, powdered compound that presents several potential hazards upon exposure. A thorough risk assessment is the foundational step in determining the necessary protective measures.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark , indicating that the substance can cause irritation to the skin, eyes, or respiratory tract, and may be harmful if ingested.
Given its powdered form, the primary routes of exposure are inhalation of airborne particles, direct contact with skin and eyes, and accidental ingestion. Therefore, our PPE strategy must create a robust barrier against these entry points.
Engineering Controls: Your First Line of Defense
Before resorting to personal protective equipment, the implementation of engineering controls is crucial for minimizing exposure to hazardous substances. These controls are designed to isolate the hazard from the worker.
-
Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound should be conducted within a certified chemical fume hood. This is non-negotiable for preventing the inhalation of fine dust particles.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality.[1][2][3][4][5]
-
Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the workstation in case of accidental exposure.[2][3]
Personal Protective Equipment (PPE) Selection: A Detailed Breakdown
The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific task and the associated risks.
Eye and Face Protection
Given the serious eye irritation hazard[4][5], robust eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential. They offer superior protection against airborne dust and accidental splashes compared to standard safety glasses.[6][7] Look for goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][8]
-
Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing during solution preparation, a face shield should be worn in addition to safety goggles.[6][9] The face shield provides an extra layer of protection for the entire face.
Skin and Body Protection
To prevent skin irritation from direct contact, comprehensive skin and body protection is necessary.[5]
-
Gloves:
-
Material: Nitrile gloves are the standard choice for handling most powdered chemicals and provide good chemical resistance for incidental contact.[6][7][9]
-
Inspection: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.
-
Technique: Use proper glove removal techniques to avoid contaminating your skin. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.
-
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is required to protect your street clothes and skin from contamination.[6][7] For handling this specific compound, a coat made of a material that is not easily penetrated by fine powders is recommended.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule to ensure no skin on the lower body or feet is exposed.[6]
Respiratory Protection
Due to the risk of respiratory irritation from inhaling the fine powder, respiratory protection is a critical component of your PPE ensemble, especially when engineering controls may not be sufficient to limit exposure.
-
Fume Hood: As mentioned, working in a fume hood is the primary method to control airborne dust.
-
Respirator: If there is a potential for exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3][8] A particulate filter conforming to EN 143 is a suitable recommendation.[1][8] The specific type of respirator (e.g., N95, half-mask) will depend on a formal risk assessment of the specific procedure and quantity being handled.
PPE Protocol: A Step-by-Step Guide
Proper donning and doffing of PPE are as crucial as the selection itself to prevent cross-contamination.
Donning (Putting On) PPE
Doffing (Taking Off) PPE
The goal of the doffing sequence is to remove the most contaminated items first, minimizing the risk of self-contamination.
Decontamination and Disposal Plan
Proper management of contaminated PPE and chemical waste is essential to prevent environmental contamination and accidental exposure.
-
Single-Use PPE: Contaminated gloves and any other disposable PPE should be placed in a designated, sealed waste container for hazardous materials.
-
Reusable PPE:
-
Safety Goggles and Face Shields: Clean thoroughly with soap and water, followed by a disinfectant, and allow to air dry.
-
Laboratory Coats: If contaminated, do not take them home. Utilize a professional laboratory laundry service that is equipped to handle contaminated clothing.
-
-
Chemical Waste: Dispose of this compound and any solutions containing it in accordance with local, state, and federal regulations.[1][2][4][10] The waste should be collected in a clearly labeled, sealed container.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4][10] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][10]
Summary of Recommended PPE
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing and Handling Powder | Chemical Splash Goggles & Face Shield | Nitrile Gloves, Lab Coat | Work in a Fume Hood; Respirator if needed |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves, Lab Coat | Work in a Fume Hood |
| General Laboratory Use | Chemical Splash Goggles | Nitrile Gloves, Lab Coat | Well-ventilated area |
Safe Handling Workflow
The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each stage.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
